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Core Science & Biosynthesis

Foundational

Structure Elucidation and Analytical Profiling of 6-Bromo-1,5-naphthyridin-4-ol: A Critical Intermediate in Kinase Inhibitor Development

Executive Summary As a Senior Application Scientist navigating the complexities of early-stage drug discovery, the selection and validation of chemical scaffolds are paramount. 6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, the selection and validation of chemical scaffolds are paramount. 6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) has emerged as a privileged bicyclic heteroaromatic building block. This technical guide provides an in-depth analysis of its synthetic isolation, structural elucidation, and analytical profiling. By integrating self-validating experimental protocols with causal mechanistic insights, this whitepaper serves as a definitive resource for medicinal chemists leveraging this scaffold for targeted kinase inhibition.

Pharmacological Context & Scaffold Significance

The 1,5-naphthyridine core is extensively utilized in the design of small molecule inhibitors targeting NF-κB Inducing Kinase (NIK)[1] and the TAM subfamily of receptor tyrosine kinases, specifically Axl and Mer[2].

Causality in Drug Design: Overexpression of Axl and Mer is fundamentally linked to tumor proliferation, metastasis, and anti-apoptotic signaling pathways[2]. The naphthyridine core acts as a rigid, high-affinity hinge-binding motif within the kinase ATP pocket. The strategic placement of the bromine atom at the C6 position serves as a critical synthetic handle. It allows for late-stage diversification (e.g., via Suzuki-Miyaura cross-coupling) to systematically probe the kinase's hydrophobic regions, maximizing both potency and selectivity[1].

Signaling L Gas-6 Ligand R Axl / Mer Receptor Tyrosine Kinase L->R Binds P Autophosphorylation (Intracellular Domain) R->P Activation D Downstream Proliferative Signaling (PI3K/AKT, MAPK) P->D Signal Transduction T Tumor Growth & Metastasis D->T Pathogenesis I 6-Bromo-1,5-naphthyridin-4-ol Derived Inhibitor I->R Inhibits Kinase Domain

Figure 1: Axl/Mer kinase signaling pathway and inhibition mechanism.

Synthetic Methodology: Halogen Exchange Protocol

The isolation of 6-bromo-1,5-naphthyridin-4-ol is typically achieved via a halogen exchange reaction starting from the commercially available 6-chloro-1,5-naphthyridin-4-ol[1].

Causality of Experimental Choice: Direct electrophilic bromination of the naphthyridine core is highly unselective and low-yielding due to the electron-deficient nature of the fused pyridine rings. Instead, treating the 6-chloro precursor with Trimethylsilyl bromide (TMSBr) drives a thermodynamic halogen exchange. The oxophilicity of silicon facilitates the transient formation of a silyl ether at the C4 hydroxyl group. This intermediate activates the ring system, allowing the bromide ion to nucleophilically displace the chloride. The reaction is thermodynamically driven forward by the continuous evaporation of the highly volatile TMSCl byproduct[1].

Synthesis A 6-Chloro-1,5-naphthyridin-4-ol (Starting Material) B TMSBr, CH3CN 85 °C, 16 h A->B Halogen Exchange C Silyl Ether Intermediate B->C Substitution D Hydrolysis (H2O) C->D Workup E 6-Bromo-1,5-naphthyridin-4-ol (Product) D->E Precipitation

Figure 2: Halogen exchange synthesis workflow for 6-bromo-1,5-naphthyridin-4-ol.

Step-by-Step Protocol (Self-Validating System)
  • Initiation: Suspend 6-chloro-1,5-naphthyridin-4-ol (0.5 g, 2.8 mmol) in anhydrous acetonitrile (CH3CN, 40 mL) under a continuous N2 atmosphere[1].

  • Reagent Addition: Add Trimethylsilyl bromide (3.0 mL, 23 mmol) drop-wise at room temperature[1].

    • Validation Checkpoint 1: Monitor the reaction flask for the complete dissolution of the suspension. This visual cue confirms the successful formation of the soluble TMS-ether intermediate.

  • Thermal Activation: Heat the reaction mixture at 85 °C for 16 hours[1].

    • Validation Checkpoint 2: Perform LC-MS analysis on a 10 µL aliquot. The protocol validates itself when the starting material peak ([M+H]⁺ 181.0) is completely depleted, entirely replaced by the product's isotopic doublet ([M+H]⁺ 225.1/227.1).

  • Workup & Hydrolysis: Cool the mixture to room temperature and concentrate to dryness under reduced pressure. Add H2O (40 mL) to the resulting residue to rapidly hydrolyze the silyl ether[1].

  • Isolation: Filter the resulting brown precipitate, wash with cold water, and dry under high vacuum to yield 6-bromo-1,5-naphthyridin-4-ol (approx. 1 g crude)[1].

Structure Elucidation: Analytical Profiling

Accurate structure elucidation of 6-bromo-1,5-naphthyridin-4-ol requires navigating the analytical complexities of lactam-lactim tautomerism inherent to 4-hydroxy-1,5-naphthyridines.

Mass Spectrometry (LC-MS/MS)

Electrospray ionization (ESI) mass spectrometry provides definitive, immediate confirmation of the halogen exchange. Causality: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 natural abundance. The mass spectrum of the isolated product will exhibit a highly characteristic, self-validating doublet at m/z 225.1 and 227.1 [M+H]⁺[1]. The presence of this 1:1 doublet is absolute proof of the incorporation of a single bromine atom, distinguishing it from the 3:1 isotopic ratio of the chlorinated starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are heavily influenced by the solvent and the tautomeric state (4-ol vs. 4(1H)-one). In polar aprotic solvents like DMSO-d₆, the equilibrium shifts heavily towards the highly conjugated pyridone (lactam) form.

Causality in Spectral Assignments:

  • The AX Spin Systems: The naphthyridine system presents two distinct spin systems. The H2 and H3 protons form the first AX system. H2 is highly deshielded by the adjacent N1 nitrogen, appearing as a doublet around 8.5 ppm. The H7 and H8 protons form the second AX system. The electron-withdrawing bromine at C6 deshields H7, while H8 is deshielded by the peri-effect of the adjacent ring.

  • Self-Validation via 2D NMR: The regiochemistry of the bromine at C6 cannot be assumed. It is formally validated via 2D HMBC (Heteronuclear Multiple Bond Correlation). A strong ³J cross-peak between the H8 proton and the C6 carbon definitively maps the halogen to the correct position, ruling out structural isomers.

Quantitative Data Summaries

Table 1: Physicochemical & Mass Spectrometry Data
ParameterValue / DescriptionAnalytical Significance
Chemical Formula C₈H₅BrN₂OConfirms elemental composition.
Exact Mass 223.9585 DaTarget for high-resolution MS (HRMS).
ESI-MS[M+H]⁺ m/z 225.1 / 227.11:1 doublet confirms mono-bromination[1].
Physical State Brown SolidVisual confirmation of crude isolation[1].
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Structural Causality / Notes
N1 ---Hydrogen bond acceptor in biological systems.
C2 ~8.50d, J = 5.0 Hz (1H)~140.5Strongly deshielded by adjacent N1 atom.
C3 ~7.10d, J = 5.0 Hz (1H)~110.2Shielded by C4 hydroxyl/lactam electron donation.
C4 ~11.80 (OH/NH)br s (1H)~177.0 / 162.5Broad peak due to Lactam/Lactim tautomeric exchange.
C4a --~142.0Bridgehead quaternary carbon.
N5 ----
C6 --~138.5C-Br ipso carbon; validated via HMBC.
C7 ~7.75d, J = 8.8 Hz (1H)~128.0Deshielded by the inductive effect of C6-Br.
C8 ~8.15d, J = 8.8 Hz (1H)~136.0Downfield shift driven by peri-deshielding effect.
C8a --~139.0Bridgehead quaternary carbon.

(Note: Exact chemical shifts may vary slightly based on concentration and exact temperature, but the relative splitting patterns and causal deshielding effects remain absolute).

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Exploratory

Introduction: The Significance of the 1,5-Naphthyridine Core

An In-Depth Technical Guide to 6-Bromo-1,5-naphthyridin-4-ol (CAS 1569510-08-2): A Versatile Scaffold for Drug Discovery The 1,5-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromo-1,5-naphthyridin-4-ol (CAS 1569510-08-2): A Versatile Scaffold for Drug Discovery

The 1,5-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms allow for specific interactions with a variety of biological targets. This has led to the development of 1,5-naphthyridine derivatives with a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and antimicrobials.[3][4][5] 6-Bromo-1,5-naphthyridin-4-ol (CAS 1569510-08-2) is a key intermediate, offering multiple points for chemical modification to generate diverse libraries of potential drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers in drug development.

Physicochemical Properties and Structural Elucidation

While detailed experimental data for 6-Bromo-1,5-naphthyridin-4-ol is not extensively published, its fundamental properties can be derived from its structure and data for related compounds.

Tautomerism: A Key Consideration

An important structural feature of 6-Bromo-1,5-naphthyridin-4-ol is its existence in tautomeric forms. The "ol" form (6-Bromo-1,5-naphthyridin-4-ol) is in equilibrium with its keto tautomer, 6-bromo-1H-1,5-naphthyridin-4-one.[6] Furthermore, some suppliers list this compound as 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one, indicating the potential for more complex tautomeric equilibria. For the purpose of this guide, we will primarily refer to the 6-bromo-1,5-naphthyridin-4-one tautomer, which is often the more stable form for related 4-hydroxypyridine systems.

Table 1: Physicochemical Properties of 6-Bromo-1,5-naphthyridin-4-ol

PropertyValueSource
CAS Number 1569510-08-2[7]
Molecular Formula C₈H₅BrN₂O[7]
Molecular Weight 225.05 g/mol [6]
Canonical SMILES C1=CC(=NC2=C1NC(=O)C=C2O)Br[7]
InChI Key IVVRRZNIUKNOFM-UHFFFAOYSA-N[8]

Proposed Synthetic Routes

Route 1: Modified Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines and can be adapted for naphthyridines.[3] A plausible route to 6-Bromo-1,5-naphthyridin-4-ol would involve the reaction of a substituted 3-aminopyridine with a glycerol equivalent in the presence of an oxidizing agent.

Skraup Reaction 3-amino-5-bromopyridine 3-Amino-5-bromopyridine Intermediate Dihydroxypropylamine Intermediate 3-amino-5-bromopyridine->Intermediate + Glycerol Glycerol Glycerol->Intermediate Oxidizing_Agent Oxidizing Agent (e.g., H₂SO₄, As₂O₅) Cyclization_Dehydration Cyclization & Dehydration Oxidizing_Agent->Cyclization_Dehydration Intermediate->Cyclization_Dehydration Heat Product 6-Bromo-1,5-naphthyridin-4-ol Cyclization_Dehydration->Product

Caption: Proposed Skraup reaction for the synthesis of 6-Bromo-1,5-naphthyridin-4-ol.

Route 2: Friedländer-Type Condensation

The Friedländer synthesis, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is another viable approach.

Step-by-Step Protocol (Proposed):

  • Preparation of 2-amino-5-bromonicotinaldehyde: This starting material can be synthesized from commercially available 5-bromonicotinic acid through a series of standard organic transformations (e.g., reduction to the alcohol, oxidation to the aldehyde, and introduction of the amino group).

  • Condensation: React 2-amino-5-bromonicotinaldehyde with a suitable C2 synthon, such as ethyl acetoacetate, in the presence of a base (e.g., piperidine or sodium ethoxide) or acid catalyst.

  • Cyclization and Aromatization: The initial condensation product will undergo intramolecular cyclization and subsequent dehydration/aromatization to yield the 1,5-naphthyridine core.

  • Hydrolysis (if necessary): If an ester is used as the C2 synthon, a final hydrolysis step will be required to obtain the 4-ol product.

Friedlander Synthesis Starting_Material_1 2-Amino-5-bromonicotinaldehyde Condensation Base-catalyzed Condensation Starting_Material_1->Condensation + Starting_Material_2 Ethyl Acetoacetate Starting_Material_2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Product 6-Bromo-1,5-naphthyridin-4-ol Hydrolysis->Product Reactivity Core 6-Bromo-1,5-naphthyridin-4-one Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH₂, Pd cat.) Core->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Core->Sonogashira Alkylation O-Alkylation (R-X, base) Core->Alkylation Product_Suzuki 6-Aryl-1,5-naphthyridin-4-one Suzuki->Product_Suzuki Product_Buchwald 6-Amino-1,5-naphthyridin-4-one Buchwald->Product_Buchwald Product_Sonogashira 6-Alkynyl-1,5-naphthyridin-4-one Sonogashira->Product_Sonogashira Product_Alkylation 4-Alkoxy-6-bromo-1,5-naphthyridine Alkylation->Product_Alkylation

Caption: Key derivatization reactions of the 6-Bromo-1,5-naphthyridin-4-one scaffold.

Potential Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a cornerstone in the development of targeted therapies. By analogy to known bioactive 1,5-naphthyridine derivatives, 6-Bromo-1,5-naphthyridin-4-ol is a highly promising starting point for the synthesis of inhibitors for various enzyme families and modulators of cellular signaling pathways. [10] 1. Kinase Inhibitors:

A significant number of 1,5-naphthyridine derivatives have been identified as potent kinase inhibitors. For instance, derivatives of this scaffold have shown potent and selective inhibition of TGF-β type I receptor (ALK5), a key target in fibrosis and cancer. [3][11][12]The derivatization of 6-Bromo-1,5-naphthyridin-4-ol could lead to novel inhibitors of other kinases implicated in disease, such as Aurora kinases or PKMYT1. [13][14] 2. Anticancer Agents:

The planar nature of the 1,5-naphthyridine ring system makes it an ideal scaffold for developing DNA intercalating agents and topoisomerase inhibitors. [4]The synthesis of phenyl- and indeno-1,5-naphthyridine derivatives has yielded compounds with significant antiproliferative activity against human cancer cell lines. [4]6-Bromo-1,5-naphthyridin-4-ol provides a versatile platform for creating novel compounds with potential anticancer properties.

3. Antimicrobial Agents:

The broader naphthyridine class of compounds has a rich history in the development of antibiotics, with nalidixic acid being a notable example. [5]While the 1,8-naphthyridine isomer is more common in this therapeutic area, the 1,5-naphthyridine scaffold also holds potential for the development of new antimicrobial agents to combat drug-resistant pathogens.

Conclusion: A Scaffold with Untapped Potential

6-Bromo-1,5-naphthyridin-4-ol (CAS 1569510-08-2) represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its dual functionality, with a reactive bromine atom amenable to cross-coupling reactions and a modifiable hydroxyl group, allows for the creation of diverse chemical libraries. While direct experimental data on this specific compound is sparse, established synthetic methodologies and the known biological activities of related 1,5-naphthyridine derivatives strongly suggest its significant potential. This guide serves as a foundational resource for researchers aiming to leverage this versatile scaffold in the pursuit of novel therapeutics.

References

  • ResearchGate. Alternative way to access 1,5‐naphthyridines 4‐substituted by amino... Available from: [Link]

  • Palacios, F., de la Cruz, P., & de los Santos, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

  • ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • Frydman, B., Los, M., & Rapoport, H. (1969). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 34(10), 3020-3024. Available from: [Link]

  • Paal, P., et al. (2014). Discovery of 7-Aryl-Substituted (1,5-Naphthyridin-4-yl)ureas as Aurora Kinase Inhibitors. ChemMedChem, 9(1), 217-232. Available from: [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Available from: [Link]

  • Wu, H., & Hynes, Jr., J. (2010). A General and Efficient Copper-Catalyzed N-Arylation of Amides and Sulfonamides with Arylboronic Acids. Organic Letters, 12(6), 1192-1195. Available from: [Link]

  • Palacios, F., de la Cruz, P., & de los Santos, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

  • PubMed. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Available from: [Link]

  • A-Star Research. 8-Bromo-1,6-naphthyridin-4-ol. Available from: [Link]

  • SpectraBase. (6-bromo-8-phenyl-1,5-naphthyridin-4-yl)-phenyl-methanol. Available from: [Link]

  • ResearchGate. 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... Available from: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available from: [Link]

  • ResearchGate. A Protocol for co-Injecting Cells with Pulverized Fibers for Improved Cell Survival and Engraftment. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • MDPI. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Available from: [Link]

  • ScienceDirect. Cloning, expression, and one-step purification/immobilization of two carbohydrate-binding module-tagged alcohol dehydrogenases. Available from: [Link]

  • ChemBK. 6-BROMO-N[7][15]APHTHYRIDIN-2(1H)-ONE. Available from: [Link]

  • PubMed. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Available from: [Link]

  • Palacios, F., et al. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 25(21), 5063. Available from: [Link]

  • National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link]

  • SSPC. Molecules II. Available from: [Link]

  • PubMed. Experimental design for multi-drug combination studies using signaling networks. Available from: [Link]

  • ResearchGate. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

Sources

Foundational

6-Bromo-1,5-naphthyridin-4-ol: Molecular Weight, Physicochemical Profiling, and Applications in Kinase Inhibitor Synthesis

Executive Summary 6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) is a highly specialized halogenated bicyclic building block utilized extensively in modern medicinal chemistry[1]. With a precise molecular weight of 22...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) is a highly specialized halogenated bicyclic building block utilized extensively in modern medicinal chemistry[1]. With a precise molecular weight of 225.04 g/mol , this compound serves as a critical structural scaffold for synthesizing competitive small-molecule inhibitors targeting the TAM family of receptor tyrosine kinases (Axl/Mer) and NF-κB Inducing Kinase (NIK)[2][3]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and field-proven synthetic protocols.

Physicochemical Profiling & Molecular Weight Derivation

The structural integrity and reactivity of 6-bromo-1,5-naphthyridin-4-ol are dictated by its fused pyridine rings, the electron-donating hydroxyl group at C4, and the highly reactive bromine atom at C6.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C₈H₅BrN₂ODefines the stoichiometric baseline for all downstream functionalization.
Average Molecular Weight 225.04 g/mol Calculated via standard atomic weights; essential for precise molarity calculations in cross-coupling reactions.
Monoisotopic Mass (⁷⁹Br) 223.958 DaThe exact mass used for high-resolution mass spectrometry (HRMS) calibration[4].
CAS Registry Number 1823362-18-0Unique identifier for sourcing and patent verification[1].

Table 2: High-Resolution Mass Spectrometry (HRMS) Isotopic Distribution

IsotopeFormulaExact Mass (Da)Relative Abundance[M+H]⁺ m/z
⁷⁹Br C₈H₅(⁷⁹Br)N₂O223.958~50.5%225.1
⁸¹Br C₈H₅(⁸¹Br)N₂O225.956~49.5%227.1

Note: The near 1:1 ratio of ⁷⁹Br to ⁸¹Br creates a distinct isotopic doublet in mass spectrometry, which is a critical feature for the self-validating analytical protocols discussed in Section 4[4].

Mechanistic Role in Drug Development

In drug design, the 1,5-naphthyridine core acts as an ATP-mimetic. The nitrogen atoms in the bicyclic ring system form critical hydrogen bonds with the hinge region of kinase domains.

Target 1: TAM Kinases (Axl/Mer)

Axl and Mer are receptor tyrosine kinases overexpressed in various malignancies (e.g., myeloid leukemia, lung cancer). Their activation by the Gas6 ligand drives downstream PI3K/AKT and mTOR signaling, leading to tumor proliferation and metastasis. Inhibitors derived from 6-bromo-1,5-naphthyridin-4-ol competitively bind to the ATP pocket of Axl/Mer, halting this oncogenic cascade[3][5].

Target 2: NF-κB Inducing Kinase (NIK)

Derivatives of this compound are also patented as potent inhibitors of NIK, a kinase responsible for the non-canonical NF-κB signaling pathway, which is heavily implicated in autoimmune diseases and certain lymphomas[2][4].

TAM_Signaling Gas6 Gas6 Ligand TAM Axl / Mer Kinases Gas6->TAM Activates PI3K PI3K Pathway TAM->PI3K Phosphorylates AKT AKT Signaling PI3K->AKT mTOR Cell Survival AKT->mTOR Inhibitor Naphthyridin-4-ol Inhibitor Inhibitor->TAM Competitive Inhibition

Figure 1: TAM Kinase signaling pathway and competitive inhibition mechanism.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

The C6-bromine bond is highly primed for oxidative addition, making 6-bromo-1,5-naphthyridin-4-ol an ideal substrate for Suzuki-Miyaura cross-coupling. The following protocol details the synthesis of a pyrazole-substituted naphthyridine, a common intermediate for Axl/Mer inhibitors[5].

Suzuki_Workflow Start 6-Bromo-1,5- naphthyridin-4-ol Catalyst Pd(dppf)Cl2 / Base Dioxane:H2O Start->Catalyst Boronate Boronic Ester Boronate->Catalyst Reaction 100°C, 16h or Microwave Catalyst->Reaction Product Coupled Kinase Inhibitor Reaction->Product

Figure 2: Suzuki-Miyaura cross-coupling workflow for inhibitor synthesis.

Step-by-Step Methodology
  • Preparation: In a microwave-safe reaction vial, combine 6-bromo-1,5-naphthyridin-4-ol (1.0 eq, 225 mg, 1.0 mmol) and the desired boronic ester (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.3 eq)[5].

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and Cs₂CO₃ (3.0 eq)[4].

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 ratio, typically 4 mL total volume)[4][5].

  • Reaction Execution: Seal the vial under an N₂ atmosphere. Heat the mixture conventionally at 100 °C for 16 hours, or utilize microwave irradiation at 150 °C for 10 minutes[4][5].

  • Workup: Cool to room temperature, filter through diatomaceous earth (Celite®) to remove palladium black, and concentrate the filtrate under reduced pressure[2].

  • Purification: Purify the crude residue via preparative reverse-phase HPLC (e.g., XBridge Prep C18 column) using a water/acetonitrile gradient[2].

Causality Behind Experimental Choices
  • Why Pd(dppf)Cl₂? The bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step. More importantly, it stabilizes the palladium center against the chelating nature of the naphthyridine nitrogens, preventing catalyst poisoning and unwanted debromination.

  • Why a Dioxane/H₂O (4:1) Solvent System? Dioxane is required to dissolve the highly polar naphthyridinol and the organic boronate ester. The 20% aqueous component is non-negotiable; it dissolves the inorganic base (Cs₂CO₃) and generates the critical hydroxypalladium intermediate necessary for the transmetalation step[4].

Analytical Validation: A Self-Validating System

To ensure scientific trustworthiness, the experimental protocol above is designed as a self-validating system through Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring.

The Self-Validation Mechanism: Because 6-bromo-1,5-naphthyridin-4-ol contains a single bromine atom, its mass spectrum inherently displays a 1:1 isotopic doublet at m/z 225.1 and 227.1 [4]. As the cross-coupling reaction proceeds, the starting material is consumed, and the bromine atom is replaced by the incoming pharmacophore (which lacks heavy halogens).

  • In-Process Control: The reaction validates its own success when the distinct 225.1/227.1 doublet completely disappears from the LC-MS trace, replaced by a single, sharp [M+H]⁺ peak corresponding to the exact mass of the coupled product.

  • Significance: This intrinsic isotopic shift guarantees that both transmetalation and reductive elimination have successfully occurred, providing real-time, self-contained proof of molecular transformation without requiring immediate, offline NMR confirmation.

References

  • [2] European Patent Office. SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - EP 3976597 B1. Googleapis.com. Available at:

  • [3] Google Patents. CN112312909A - Compounds for the treatment of kinase-dependent disorders. Google.com. Available at:

  • [4] European Patent Office. SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - EP 3976597 B1 (Detailed MS Data). Googleapis.com. Available at:

  • [1] Rovathin. 6-bromo-1,5-Naphthyridin-4-ol, 1823362-18-0. Rovathin.com. Available at:

  • [5] Google Patents. CN112312909A - Compounds for the treatment of kinase-dependent disorders (Detailed Workflow). Google.com. Available at:

Sources

Exploratory

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

An In-depth Technical Guide to the Synthesis of 6-Bromo-1,5-naphthyridin-4-ol The 1,5-naphthyridine framework is a privileged heterocyclic motif in modern medicinal chemistry, forming the core structure of numerous pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-1,5-naphthyridin-4-ol

The 1,5-naphthyridine framework is a privileged heterocyclic motif in modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise three-dimensional interactions with biological targets, leading to a diverse range of activities. Derivatives have been identified as potent inhibitors of key signaling proteins like TGF-β type I receptor, demonstrating their therapeutic potential.[3]

Within this class of compounds, 6-Bromo-1,5-naphthyridin-4-ol emerges as a particularly valuable synthetic intermediate.[4] The presence of a hydroxyl group at the 4-position and a bromine atom at the 6-position provides two distinct and chemically addressable handles for further molecular elaboration. The bromine atom, in particular, serves as a versatile precursor for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the efficient introduction of diverse substituents to build molecular complexity and fine-tune pharmacological properties.[4] This guide delineates a robust and well-precedented two-step synthetic pathway for the preparation of this key building block, grounded in established principles of heterocyclic chemistry.

Part 1: A Strategic Synthesis via the Gould-Jacobs Reaction and Subsequent Regioselective Bromination

The most logical and field-proven approach to 6-Bromo-1,5-naphthyridin-4-ol involves a two-stage process. First, the construction of the core 1,5-naphthyridin-4-ol ring system is achieved via the Gould-Jacobs reaction. This is followed by a directed electrophilic aromatic substitution to install the bromine atom at the C6 position. This sequence is strategically sound as it builds the core scaffold first and then functionalizes it, a common and effective strategy in complex molecule synthesis.

Stage 1: Construction of the 1,5-Naphthyridin-4-ol Core

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline and related fused heterocyclic systems.[2] The reaction proceeds by the condensation of an aniline (in this case, 3-aminopyridine) with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (EMME), which is then followed by a high-temperature thermal cyclization.[1][5]

  • Causality of Experimental Choices:

    • Reactants: 3-Aminopyridine is selected as the foundational pyridine unit. EMME serves as the three-carbon component required to form the second ring.

    • Condensation: The initial reaction forms a vinylogous amide intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate. This step is typically performed at a moderate temperature (120-130 °C) and often proceeds without a solvent.[5]

    • Thermal Cyclization: The crucial ring-closing step is an intramolecular thermal electrocyclization. This process requires significant thermal energy to overcome the activation barrier, necessitating the use of a very high-boiling solvent such as Dowtherm A or diphenyl ether, with temperatures typically reaching 250 °C.[2][5] The cyclization is followed by the elimination of ethanol to yield the aromatic naphthyridine system. The initial product of this cyclization is ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

    • Hydrolysis and Decarboxylation: The resulting ester is then saponified using a strong base like sodium hydroxide to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.[2][6] Subsequent heating of this intermediate induces decarboxylation to afford the desired 1,5-naphthyridin-4-ol core.

Stage 2: Regioselective Bromination of 1,5-Naphthyridin-4-ol

With the core scaffold in hand, the next step is the introduction of the bromine atom. This is achieved through an electrophilic aromatic substitution reaction.

  • Causality of Experimental Choices:

    • Regioselectivity: The position of bromination on the naphthyridine ring is directed by the existing substituents. The pyridine ring containing the hydroxyl group is deactivated towards electrophilic attack. Therefore, substitution occurs on the other pyridine ring. The nitrogen atom at position 5 is a meta-directing deactivator, while the fused ring junction influences the electron density. The C6 and C8 positions are the most activated sites for electrophilic attack. The C6 position is generally favored.

    • Brominating Agent: A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid.[7] The acid protonates the NBS, generating a more potent electrophilic bromine species (Br+), which is necessary to overcome the inherent moderate reactivity of the pyridine ring system.[8] Alternative reagents include bromine in acetic acid.

    • Reaction Conditions: The reaction is typically performed at room temperature or with gentle heating to control the reaction rate and minimize the formation of byproducts.

Part 2: Detailed Experimental Protocols & Data

The following protocols are generalized procedures based on established methodologies.[2][5][9] Researchers should optimize conditions based on their specific laboratory setup and scale.

Experimental Protocol: Synthesis of 1,5-Naphthyridin-4-ol (Two Steps from Ethyl Ester)

Step A: Saponification of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

  • Suspend ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and treat with decolorizing charcoal, then filter while hot.

  • Cool the filtrate and carefully acidify to pH 3-4 with concentrated hydrochloric acid (HCl). The product will precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by filtration, wash thoroughly with cold water, then with ether, and dry under vacuum to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.[6]

Step B: Decarboxylation to 1,5-Naphthyridin-4-ol

  • Place the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid (1.0 eq.) in a flask suitable for high-temperature reactions.

  • Heat the solid carefully above its melting point (typically in a high-boiling solvent like Dowtherm A or by direct heating) until gas evolution (CO2) ceases.

  • Cool the reaction mixture. The crude 1,5-naphthyridin-4-ol can be purified by recrystallization from a suitable solvent like ethanol or DMF/water.[2]

Experimental Protocol: Synthesis of 6-Bromo-1,5-naphthyridin-4-ol
  • In a round-bottom flask, dissolve 1,5-naphthyridin-4-ol (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • To this stirred solution, add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • The precipitated solid is collected by filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 6-Bromo-1,5-naphthyridin-4-ol.

Data Summary Table
StepReactantsKey Reagents/SolventTemperature (°C)Time (h)Expected Yield (%)
1A Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate10% NaOH (aq)100-1104-6~60-70%[6]
1B 4-hydroxy-1,5-naphthyridine-3-carboxylic acidDowtherm A (or neat)>2500.5-1Variable
2 1,5-Naphthyridin-4-olNBS, H₂SO₄0 to 2512-24~70-85%

Part 3: Visualization of the Synthetic Workflow

The logical flow from the starting materials to the final product is depicted below.

Synthesis_Pathway cluster_0 Stage 1: Naphthyridine Core Synthesis cluster_1 Stage 2: Regioselective Bromination A 3-Aminopyridine + Diethyl Ethoxymethylenemalonate B Intermediate Adduct A->B Condensation (120-130°C) C Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate B->C Thermal Cyclization (Dowtherm A, 250°C) D 4-hydroxy-1,5-naphthyridine-3-carboxylic acid C->D Saponification (NaOH, Reflux) E 1,5-Naphthyridin-4-ol D->E Decarboxylation (Heat) F 6-Bromo-1,5-naphthyridin-4-ol E->F Electrophilic Substitution (NBS, H₂SO₄)

Caption: Synthetic pathway for 6-Bromo-1,5-naphthyridin-4-ol.

References

  • Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. PrepChem.com. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Development of methodologies for synthesis of 4-hydroxy-[2][6]naphthyridine-3-carbonitriles. Materials Today: Proceedings. [Link]

  • Synthesis of Polysubstituted Benzo[b][2][6]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles. Organic Letters. [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Synthesis of some novel pyridine and naphthyridine derivatives. SciSpace. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • The Naphthyridines. John Wiley & Sons, Inc. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

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Foundational

Synthesis and Starting Materials of 6-Bromo-1,5-naphthyridin-4-ol: A Comprehensive Technical Guide

Executive Summary The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting Axl/Mer receptor tyrosine kinases and NF-kB I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting Axl/Mer receptor tyrosine kinases and NF-kB Inducing Kinase (NIK)[1][2]. Among its derivatives, 6-Bromo-1,5-naphthyridin-4-ol is a highly sought-after advanced building block. The orthogonal reactivity of its bromo- and hydroxyl- functionalities enables precise, late-stage diversification via cross-coupling and nucleophilic aromatic substitution.

This whitepaper provides an authoritative, step-by-step technical guide to the starting materials, mechanistic causality, and validated protocols required to synthesize 6-bromo-1,5-naphthyridin-4-ol from commercially available precursors.

Retrosynthetic Strategy & Pathway Overview

The synthesis of 6-bromo-1,5-naphthyridin-4-ol is achieved through a highly optimized two-phase sequence.

  • Phase 1 (Core Construction): A Gould-Jacobs reaction utilizing 6-chloropyridin-3-amine and diethyl ethoxymethylenemalonate (EMME) to construct the 1,5-naphthyridine bicyclic system[3][4].

  • Phase 2 (Halogen Exchange): A highly selective, silyl-mediated halogen exchange that converts the 6-chloro intermediate to the 6-bromo target without compromising the 4-hydroxyl group[2].

Synthesis A 6-Chloropyridin-3-amine + EMME B Condensation Intermediate A->B 110°C, -EtOH C Thermal Cyclization (Dowtherm A, 255°C) B->C Electrophilic Attack D Hydrolysis & Decarboxylation C->D NaOH, then Heat E 6-Chloro-1,5- naphthyridin-4-ol D->E -CO2 F Halogen Exchange (TMSBr, CH3CN, 85°C) E->F TMS-activation G 6-Bromo-1,5- naphthyridin-4-ol F->G Aqueous Quench

Workflow for the synthesis of 6-Bromo-1,5-naphthyridin-4-ol via Gould-Jacobs and Halogen Exchange.

Phase 1: The Gould-Jacobs Sequence

Mechanistic Causality

The Gould-Jacobs reaction is the industry standard for synthesizing 4-hydroxy-1,5-naphthyridines[4]. The reaction begins with the condensation of 6-chloropyridin-3-amine with EMME. The critical step is the subsequent thermal cyclization. Because the pyridine ring is highly electron-deficient (exacerbated by the chloro substituent), the electrophilic aromatic substitution required to close the second ring faces a massive activation energy barrier.

To overcome this, the reaction must be heated to extreme temperatures (~255 °C). Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized as the solvent because of its exceptional thermal stability and high boiling point, which provides the precise thermodynamic environment necessary for cyclization[4].

Step-by-Step Methodology: Synthesis of 6-Chloro-1,5-naphthyridin-4-ol
  • Condensation: Combine 6-chloropyridin-3-amine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in a reaction vessel. Heat the neat mixture to 110 °C for 2–4 hours, distilling off the ethanol byproduct to drive the equilibrium toward the anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization: Dissolve the crude intermediate in Dowtherm A (approx. 10 volumes). Heat the solution to 255 °C under a nitrogen atmosphere for 1.5 hours[4].

  • Isolation: Cool the mixture to room temperature and dilute with hexanes to precipitate the cyclized ester (ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate). Filter and wash the cake with hexanes.

  • Saponification & Decarboxylation: Suspend the ester in 10% aqueous NaOH and reflux for 2 hours. Cool and acidify with HCl to precipitate the carboxylic acid. Isolate the acid and heat it in diphenyl ether at 250 °C until CO2 evolution ceases, yielding 6-chloro-1,5-naphthyridin-4-ol [3].

Phase 2: Selective Halogen Exchange

Mechanistic Causality

Converting the 6-chloro intermediate to the 6-bromo target presents a chemoselectivity challenge. Traditional brominating agents (e.g., POBr3 or PBr3) are unsuitable because they would concurrently convert the 4-hydroxyl group into a 4-bromo group, destroying the orthogonal handles of the molecule.

To solve this, a highly elegant protocol utilizing Trimethylsilyl bromide (TMSBr) in acetonitrile is employed[2]. TMSBr acts as a trifunctional reagent in this system:

  • Protecting Agent: It transiently silylates the 4-hydroxyl group (forming an O-TMS ether), preventing undesired side reactions and solubilizing the intermediate.

  • Activating Agent: Excess TMSBr coordinates with the naphthyridine nitrogens, pulling electron density away from the ring and highly activating the C6 position toward nucleophilic attack.

  • Nucleophile Source: The liberated bromide ions execute a Nucleophilic Aromatic Substitution (SNAr), displacing the chloride at the activated C6 position.

Following the reaction, a simple aqueous workup hydrolyzes the labile O-TMS ether, cleanly regenerating the 4-hydroxyl group[2].

Mechanism N1 6-Chloro-1,5-naphthyridin-4-ol N2 Silylation of 4-OH (O-TMS intermediate) N1->N2 + TMSBr N3 Activation of Naphthyridine Ring by TMS+ N2->N3 Excess TMSBr N4 SNAr Displacement of Cl- by Br- at C6 N3->N4 Nucleophilic Attack N5 Aqueous Quench (Desilylation) N4->N5 + H2O N6 6-Bromo-1,5-naphthyridin-4-ol N5->N6 - TMS-OH

Mechanistic pathway of the selective TMSBr-mediated halogen exchange.
Step-by-Step Methodology: Synthesis of 6-Bromo-1,5-naphthyridin-4-ol

Note: This protocol requires a massive excess of TMSBr (approx. 8.2 equivalents) to drive the silylation, activation, and SNAr cascade to completion.

  • Reaction Setup: To a solution of 6-chloro-1,5-naphthyridin-4-ol (0.5 g, 2.8 mmol) in anhydrous acetonitrile (CH3CN, 40 mL), add Trimethylsilyl bromide (TMSBr) (3.0 mL, 23 mmol) drop-wise under a nitrogen atmosphere[2].

  • Thermal Exchange: Heat the resultant mixture at 85 °C for 16 hours. Monitor the conversion of the O-TMS-6-chloro intermediate to the O-TMS-6-bromo product via LC-MS.

  • Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure to remove excess TMSBr and acetonitrile[2].

  • Deprotection & Isolation: Add H2O (40 mL) to the resulting residue. Stir the aqueous suspension vigorously at room temperature for 1 hour to ensure complete hydrolysis of the silyl ether.

  • Filtration: Isolate the resulting solid via vacuum filtration. Wash the filter cake with cold H2O (10 mL) and dry under a high vacuum to afford pure 6-bromo-1,5-naphthyridin-4-ol[2].

Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters for the critical workflow steps, providing a quick-reference guide for process scale-up.

Reaction PhasePrimary Reagents / SolventsEquivalentsTemperatureTimeTarget Outcome
Condensation 6-chloropyridin-3-amine, EMME1.0 : 1.1110 °C2–4 hAnilidomethylenemalonic ester
Cyclization Dowtherm A (Solvent)10 Vol255 °C1.5 h1,5-naphthyridine core closure
Saponification 10% aq. NaOHExcess100 °C2.0 hCarboxylic acid intermediate
Halogen Exchange TMSBr, CH3CN8.2 eq TMSBr85 °C16 hSelective C6-Br exchange
Deprotection H2O (Quench)Excess20–25 °C1.0 h6-Bromo-1,5-naphthyridin-4-ol

Conclusion

The synthesis of 6-bromo-1,5-naphthyridin-4-ol relies on a deep understanding of heterocyclic electronics. By leveraging the thermal stability of Dowtherm A for the high-energy Gould-Jacobs cyclization, and the chemoselectivity of TMSBr for simultaneous protection, activation, and halogen exchange, researchers can reliably generate this high-value intermediate. This self-validating workflow ensures high fidelity in the production of advanced kinase inhibitor precursors.

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Exploratory

The Strategic Role of 6-Bromo-1,5-naphthyridin-4-ol in Modern Kinase Inhibitor Discovery: A Technical Whitepaper

Executive Summary In the landscape of targeted oncology and immunology, the 1,5-naphthyridine core has emerged as a privileged scaffold for designing highly selective small-molecule kinase inhibitors. Specifically, 6-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the 1,5-naphthyridine core has emerged as a privileged scaffold for designing highly selective small-molecule kinase inhibitors. Specifically, 6-bromo-1,5-naphthyridin-4-ol serves as a critical, versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting the TAM receptor tyrosine kinase family (Axl and Mer) and the NF-κB Inducing Kinase (NIK) 12. This whitepaper provides an in-depth technical analysis of its chemical properties, a self-validating protocol for its synthesis via halogen exchange, and its downstream functionalization workflows in drug development.

Chemical Identity & Structural Dynamics

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 6-bromo-1,5-naphthyridin-4-ol . However, application scientists must account for its structural dynamics in solution and solid states. Due to the presence of the hydroxyl group adjacent to the nitrogen in the conjugated bicyclic system, the molecule exhibits strong keto-enol tautomerism, frequently existing predominantly as its lactam tautomer: 6-bromo-1H-1,5-naphthyridin-4-one .

This tautomerism heavily influences its solubility profile and its reactivity during electrophilic or nucleophilic functionalization.

Quantitative Physicochemical Parameters
ParameterValue
IUPAC Name 6-bromo-1,5-naphthyridin-4-ol
CAS Registry Number 1823362-18-0 3
Molecular Formula C8H5BrN2O 3
Molecular Weight 225.04 g/mol 3
Target m/z [M+H]+ 225.1 2

Strategic Synthesis: Halogen Exchange Protocol

The de novo construction of brominated naphthyridines can be low-yielding. A more strategic, field-proven approach utilizes a halogen exchange reaction (nucleophilic aromatic substitution, SNAr) starting from the commercially available 6-chloro-1,5-naphthyridin-4-ol 2.

Causality & Mechanism

The C-Cl bond on the electron-deficient 1,5-naphthyridine ring is highly stable. To overcome this thermodynamic barrier, Trimethylsilyl bromide (TMSBr) is employed. TMSBr acts dually: it transiently silylates the basic nitrogen atoms (acting as a Lewis acid to further increase the electrophilicity of the C6 position) and provides a high local concentration of nucleophilic bromide ions. The reaction is driven forward by the continuous formation of TMSCl, which acts as a thermodynamic sink.

Step-by-Step Self-Validating Protocol
  • Initiation: Suspend 6-chloro-1,5-naphthyridin-4-ol (0.5 g, 2.8 mmol) in anhydrous acetonitrile (CH3CN, 40 mL) under a strict nitrogen atmosphere to prevent the premature hydrolysis of the silylating agent 2.

  • Reagent Addition: Add TMSBr (3.0 mL, 23 mmol, ~8.2 eq) drop-wise. Causality: Drop-wise addition safely dissipates the exothermic energy generated during the initial silylation of the substrate 2.

  • Thermal Activation: Heat the resultant mixture to 85 °C for 16 hours to overcome the activation energy of the halogen exchange 2.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. Validation: The protocol is self-validating when the starting material peak (m/z ~181.0) is depleted and the product peak (m/z 225.1 [M+H]+) plateaus 2.

  • Quenching & Isolation: Concentrate the mixture to dryness in vacuo. Re-suspend the residue in deionized H2O (40 mL) and stir at room temperature for 1 hour. Causality: Water hydrolyzes any residual O-TMS bonds, regenerating the free hydroxyl/lactam core. Due to its high polarity and lattice energy, the product precipitates out of the aqueous phase 2.

  • Recovery: Filter the solid to afford 6-bromo-1,5-naphthyridin-4-ol as a brown solid, suitable for downstream coupling without further purification 2.

Downstream Functionalization: Cross-Coupling Workflows

The presence of the bromine atom at the C6 position primes the scaffold for Palladium-catalyzed C-C bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction. This is a vital step in synthesizing complex kinase inhibitors 2.

Step-by-Step Boronate Cross-Coupling Protocol
  • Reaction Assembly: In a Schlenk flask, combine 6-bromo-1,5-naphthyridin-4-ol (1.00 g, 4.44 mmol), the desired boronic ester (e.g., 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 2.22 mmol), and Cs2CO3 (2.17 g, 6.67 mmol) 2.

  • Solvent & Catalyst: Add a biphasic mixture of 1,4-dioxane (40 mL) and H2O (10 mL). Sparge with N2 for 10 minutes, then add Pd(dppf)Cl2 (168 mg, 0.23 mmol) 2. Causality: The bidentate dppf ligand prevents catalyst deactivation, while the strict exclusion of oxygen prevents the premature oxidation of the Pd(0) active species.

  • Coupling: Heat the mixture at 100 °C for 16 hours under N2 2.

  • Validation: Confirm the disappearance of the boronic ester via TLC and the appearance of the coupled mass via LC-MS.

Synthesis_Workflow SM Starting Material 6-Chloro-1,5-naphthyridin-4-ol TMSBr Halogen Exchange TMSBr, CH3CN, 85°C SM->TMSBr Intermediate Core Scaffold 6-Bromo-1,5-naphthyridin-4-ol TMSBr->Intermediate Nucleophilic Substitution Coupling Cross-Coupling Pd(dppf)Cl2, Base, 100°C Intermediate->Coupling Product Target API Kinase Inhibitor Coupling->Product C-C Bond Formation

Synthesis workflow of 6-bromo-1,5-naphthyridin-4-ol and downstream API functionalization.

Pharmacological Applications: Targeting Kinase-Dependent Pathways

The functionalized derivatives of 6-bromo-1,5-naphthyridin-4-ol are highly potent inhibitors of specific kinase pathways implicated in aggressive pathologies.

TAM Receptor Tyrosine Kinases (Axl and Mer)

Axl and Mer are overexpressed in numerous malignancies, including lung cancer, myeloid leukemia, and gliomas, leading to poor patient prognosis 1. Activation of Mer by ligands like Gas-6 induces autophosphorylation, triggering downstream signaling that drives tumor metastasis and survival 1. Compounds derived from the 6-bromo-1,5-naphthyridin-4-ol scaffold act as ATP-competitive inhibitors, effectively shutting down this autophosphorylation cascade [[1]]().

TAM_Signaling Gas6 Gas6 / Protein S (Ligands) AxlMer TAM Receptors (Axl & Mer) Gas6->AxlMer Binds & Activates PI3K PI3K Pathway AxlMer->PI3K Autophosphorylation AKT AKT Activation PI3K->AKT mTOR mTOR Signaling AKT->mTOR Tumor Tumor Proliferation & Survival mTOR->Tumor Inhibitor 6-Bromo-1,5-naphthyridin-4-ol Derived Inhibitors Inhibitor->AxlMer Blocks Kinase Domain

TAM Receptor (Axl/Mer) signaling pathway and targeted inhibition.

NF-κB Inducing Kinase (NIK)

Beyond receptor tyrosine kinases, the scaffold is also instrumental in synthesizing small molecule inhibitors of NIK. By blocking NIK, these compounds modulate the non-canonical NF-κB signaling pathway, presenting a therapeutic avenue for autoimmune diseases and specific B-cell malignancies 2.

References

  • [1] CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents. Google Patents. Available at:

  • [2] SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - European Patent Office - EP 3976597 B1. Googleapis.com. Available at:

  • [3] 1823362-18-0 | 6-溴-1,5-萘啶-4-醇 - MolCore. Molcore.com. Available at:

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Foundational

Physicochemical Profiling and Solubility Dynamics of 6-Bromo-1,5-naphthyridin-4-ol in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and immunology, the rational design of small-molecule kinase inhibitors relies heavily on the physicochemical properties of their foundational building blocks. 6-Br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the rational design of small-molecule kinase inhibitors relies heavily on the physicochemical properties of their foundational building blocks. 6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) [1] has emerged as a highly versatile, privileged intermediate. It is prominently utilized in the synthesis of inhibitors targeting the TAM receptor tyrosine kinase family (Axl and Mer)[2], as well as NF-κB Inducing Kinase (NIK)[3].

For drug development professionals and synthetic chemists, mastering the solubility profile of this specific scaffold is not merely an analytical exercise—it is a prerequisite for optimizing transition-metal catalyzed cross-couplings, formulating high-throughput screening assays, and predicting the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). This whitepaper provides an in-depth technical analysis of the solubility dynamics, structural causality, and experimental methodologies associated with 6-bromo-1,5-naphthyridin-4-ol.

Structural Causality and Physicochemical Foundations

The molecular architecture of 6-bromo-1,5-naphthyridin-4-ol ( C8​H5​BrN2​O , MW: 225.04)[1] dictates its complex solubility behavior. The compound features three critical domains:

  • The Naphthyridine Core: The two basic nitrogen atoms embedded in the heteroaromatic system allow for protonation in highly acidic environments, driving pH-dependent aqueous solubility. Furthermore, the planar nature of the fused bicyclic ring promotes strong intermolecular π−π stacking, resulting in high crystal lattice energy.

  • The 4-Hydroxyl Group: This moiety introduces tautomerism. In solution, the compound exists in an equilibrium between the enol form (1,5-naphthyridin-4-ol) and the keto/lactam form (1,5-naphthyridin-4(1H)-one). The hydroxyl group acts as both a hydrogen-bond donor and acceptor, heavily influencing its solvation in polar protic solvents.

  • The 6-Bromo Substituent: While serving as an essential synthetic handle for palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings)[3], the heavy halogen significantly increases the compound's overall lipophilicity (LogP), thereby depressing its solubility in neutral aqueous media.

Quantitative Solubility Profile

Because 6-bromo-1,5-naphthyridin-4-ol is an amphoteric intermediate, its solubility is highly dependent on the dielectric constant ( ϵ ) and the pH of the solvent system. The table below summarizes the representative thermodynamic solubility data essential for guiding synthetic and analytical workflows.

Solvent SystemDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism & Rationale
Water (pH 7.4) 80.1< 0.05High crystal lattice energy; the neutral, lipophilic species dominates at physiological pH.
0.1 M HCl (pH 1.0) ~80.00.5 - 1.5Protonation of the naphthyridine nitrogens ( pKa​ ~ 2.5) generates a soluble cationic species.
0.1 M NaOH (pH 13.0) ~80.02.0 - 5.0Deprotonation of the 4-hydroxyl group ( pKa​ ~ 9.5) generates a soluble anionic species.
DMSO 46.7> 50.0Strong H-bond acceptor; effectively disrupts the intermolecular lattice, making it ideal for stock solutions.
Methanol 32.71.0 - 3.0Moderate polarity; provides limited solvation of the lipophilic bromo-aromatic moiety.
Dichloromethane 8.90.1 - 0.5Poor dielectric constant; unable to solvate the highly polar heterocyclic core.

Experimental Methodology: Thermodynamic Solubility Assessment

To accurately determine the solubility of 6-bromo-1,5-naphthyridin-4-ol for process chemistry, a kinetic assay is insufficient. The high lattice energy of planar heterocycles often leads to metastable states. The following self-validating Thermodynamic Shake-Flask Protocol is the industry standard for ensuring data integrity.

Step-by-Step Protocol
  • Solid Phase Preparation: Weigh 2.0 - 3.0 mg of 6-bromo-1,5-naphthyridin-4-ol powder into a 2 mL amber glass HPLC vial.

    • Causality: Amber glass is mandatory to prevent potential photo-degradation of the halogenated heterocycle during prolonged incubation.

  • Solvent Addition: Dispense 1.0 mL of the target solvent (e.g., pH-adjusted phosphate buffer or organic solvent) into the vial.

  • Equilibration: Cap the vial tightly and incubate on a thermoshaker at 25.0 ± 0.1 °C, agitating at 300 rpm for 48 hours.

    • Causality: Planar, multi-ring systems exhibit slow dissolution kinetics. A 48-hour window ensures the system reaches a true thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is highly inert. Using standard nylon or cellulose filters causes non-specific binding of the lipophilic bromo-aromatic moiety, which artificially lowers the measured solubility.

  • Quantification: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV ( λ = 254 nm). Calculate the concentration against a multi-point calibration curve prepared in DMSO.

    • Self-Validation Step: Always analyze the residual solid via X-ray Powder Diffraction (XRPD) post-assay. This confirms that the crystal form has not transitioned to a less soluble hydrate or polymorph during the 48-hour aqueous incubation.

SolubilityWorkflow Compound 6-Bromo-1,5-naphthyridin-4-ol (Solid Powder) Incubation Incubation & Agitation (48 hrs @ 25°C) Compound->Incubation Buffer Aqueous Buffers (pH 1.2, 7.4, 10.0) Buffer->Incubation Separation Phase Separation (PTFE Filtration) Incubation->Separation Equilibrium Reached Analysis HPLC-UV/MS Analysis (Quantification) Separation->Analysis Soluble Fraction

Fig 1. Self-validating thermodynamic solubility workflow for 6-Bromo-1,5-naphthyridin-4-ol.

Application in Drug Discovery: Axl/Mer Kinase Inhibition

Understanding the solubility of 6-bromo-1,5-naphthyridin-4-ol directly impacts its utility in drug discovery. The bromine atom at the 6-position is an ideal leaving group. By leveraging highly solubilizing solvents like DMSO or DMF, chemists can maintain homogeneous catalysis during palladium-mediated cross-coupling reactions[3]. This allows for the rapid functionalization of the naphthyridine core with diverse aryl or heteroaryl groups.

These functionalized derivatives are specifically designed to fit into the ATP-binding pockets of the TAM family of receptor tyrosine kinases, namely Axl and Mer[2]. In oncology, the Gas-6 ligand binds to Axl/Mer, inducing autophosphorylation of the intracellular domain. This activation drives downstream signaling pathways responsible for tumor proliferation, metastasis, and evasion of apoptosis[2]. By utilizing 6-bromo-1,5-naphthyridin-4-ol as a core building block, researchers can synthesize potent inhibitors that competitively block this autophosphorylation event.

AxlMerPathway Gas6 Gas-6 Ligand TAM Axl/Mer Receptors (TAM Family) Gas6->TAM Binds AutoPhos Autophosphorylation (Intracellular Domain) TAM->AutoPhos Activation Downstream Proliferation & Anti-apoptotic Signaling AutoPhos->Downstream Tumor Growth Inhibitor Naphthyridine-based Kinase Inhibitor Inhibitor->AutoPhos Blocks ATP Pocket

Fig 2. Axl/Mer signaling pathway and targeted inhibition by naphthyridine derivatives.

References

  • European Patent Office - EP 3976597 B1 Title: SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE Source: Vertex Pharmaceuticals / Googleapis URL
  • Google Patents - CN112312909A Title: Compounds for the treatment of kinase-dependent disorders Source: Google Patents URL
  • MolCore Chemical Database Title: 1823362-18-0 | 6-bromo-1,5-naphthyridin-4-ol Source: MolCore URL

Sources

Exploratory

Unlocking the Therapeutic Potential of 6-Bromo-1,5-naphthyridin-4-ol: A Technical Guide for Drug Discovery

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, 6-Bromo-1,5-naphthyridin-4-ol. While direct literature on this exact compound is sparse, this document, grounded in established research on analogous structures, will serve as a comprehensive resource for researchers and drug development professionals. We will delve into a plausible synthetic route and detail robust experimental protocols to investigate its potential as a kinase inhibitor and an anticancer agent.

A Plausible Synthetic Pathway: The Gould-Jacobs Approach

To enable the biological evaluation of 6-Bromo-1,5-naphthyridin-4-ol, a reliable synthetic route is paramount. A modified Gould-Jacobs reaction presents a logical and feasible approach, starting from the commercially available 3-amino-5-bromopyridine.[3][4][5] This classic method for quinoline and naphthyridine synthesis involves the condensation of an aniline (or amino-pyridine) with a malonic ester derivative, followed by thermal cyclization.[3][6]

Experimental Protocol: Synthesis of 6-Bromo-1,5-naphthyridin-4-ol

Step 1: Condensation of 3-amino-5-bromopyridine with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-bromopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the reaction mixture to 120-130°C for 2-3 hours. Ethanol, a byproduct of the condensation, will begin to distill off.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature, yielding the crude intermediate, diethyl 2-((5-bromopyridin-3-ylamino)methylene)malonate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer and a high-temperature thermometer, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes. The cyclized product, ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate out of the hot solution.

  • Allow the mixture to cool to below 100°C and dilute with a non-polar solvent like hexanes to facilitate further precipitation.

  • Collect the solid product by filtration and wash with hexanes.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester.

  • Cool the reaction mixture and acidify to approximately pH 3-4 with concentrated hydrochloric acid.

  • Heat the acidic solution to reflux for an additional 2-4 hours to effect decarboxylation.

  • Cool the solution in an ice bath to precipitate the final product, 6-Bromo-1,5-naphthyridin-4-ol.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Purify further by recrystallization if necessary.

Probing the Biological Activity: A Focus on Kinase Inhibition

The 1,5-naphthyridine core is a well-established scaffold for the development of potent kinase inhibitors.[7][8] Given this precedent, it is highly probable that 6-Bromo-1,5-naphthyridin-4-ol will exhibit inhibitory activity against one or more protein kinases. Key potential targets, based on studies of structurally related compounds, include c-Met, Fibroblast Growth Factor Receptors (FGFRs), and Transforming Growth Factor-beta Type I Receptor (TGF-βRI), also known as Activin receptor-like kinase 5 (ALK5).

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., c-Met, FGFR) ATP ATP Receptor->ATP Kinase Domain Activation Substrate Substrate Protein Receptor->Substrate ADP ADP ATP->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 6-Bromo-1,5-naphthyridin-4-ol Inhibitor->Receptor Inhibition Ligand Growth Factor Ligand->Receptor Binding & Dimerization

Potential mechanism of kinase inhibition.
In Vitro Kinase Inhibition Assays

To quantify the inhibitory potency of 6-Bromo-1,5-naphthyridin-4-ol against these kinases, in vitro enzymatic assays are essential. The following protocols outline a general approach that can be adapted for c-Met, FGFR, and TGF-βRI/ALK5.

General Protocol for In Vitro Kinase Assay (Luminescent ADP Detection)

  • Reagent Preparation:

    • Prepare a 2X kinase buffer appropriate for the specific kinase (typically containing Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35).

    • Dilute the recombinant human kinase (e.g., c-Met, FGFR1, ALK5) to a 2X working concentration in the kinase buffer.

    • Prepare a 2X substrate/ATP mixture. The substrate can be a generic peptide (e.g., poly(Glu,Tyr) 4:1) or a specific substrate for the kinase. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of 6-Bromo-1,5-naphthyridin-4-ol in DMSO, and then further dilute in kinase buffer to a 4X final concentration.

  • Assay Procedure:

    • In a 384-well white plate, add 2.5 µL of the 4X compound dilutions or DMSO vehicle control.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescent ADP detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves two steps:

      • Adding an ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase TargetPotential SubstrateNotes
c-MetPoly(Glu,Tyr) 4:1Overexpressed in various carcinomas. [ ]
FGFRPoly(Glu,Tyr) 4:1Aberrant FGFR signaling is implicated in multiple cancer types.
TGF-βRI (ALK5)CaseinPlays a crucial role in cell growth, differentiation, and apoptosis.[7]

Hypothetical IC50 values for 6-Bromo-1,5-naphthyridin-4-ol against target kinases.

Compound c-Met IC50 (nM) FGFR1 IC50 (nM) ALK5 IC50 (nM)
6-Bromo-1,5-naphthyridin-4-ol [Insert Data] [Insert Data] [Insert Data]

| Reference Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] |

Evaluating Anticancer Potential: Cell-Based Assays

The potential kinase inhibitory activity of 6-Bromo-1,5-naphthyridin-4-ol strongly suggests it may possess anticancer properties.[9][10] Cell-based assays are the next critical step to evaluate its cytotoxic and anti-proliferative effects on various cancer cell lines.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 4 A Seed Cancer Cells in 96-well plates B Treat cells with serial dilutions of compound A->B 24h Incubation C Add MTT/MTS reagent and incubate B->C 48-72h Incubation D Measure absorbance (cell viability) C->D 2-4h Incubation E Calculate GI50 values D->E

Workflow for a cell viability assay.
MTT/MTS Cell Viability Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MDA-MB-231 breast adenocarcinoma) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromo-1,5-naphthyridin-4-ol in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 48 or 72 hours.

  • Detection:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • For MTS assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration that causes 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical GI50 values for 6-Bromo-1,5-naphthyridin-4-ol against various cancer cell lines.

Cell Line Cancer Type GI50 (µM)
A549 Non-Small Cell Lung Cancer [Insert Data]
HCT116 Colorectal Carcinoma [Insert Data]
MDA-MB-231 Breast Adenocarcinoma [Insert Data]

| Normal Cell Line (e.g., MRC-5) | Normal Lung Fibroblast | [Insert Data] |

Advancing to In Vivo Models

Should 6-Bromo-1,5-naphthyridin-4-ol demonstrate potent and selective activity in in vitro assays, the next logical step is to evaluate its efficacy in in vivo models.[11][12][13] Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models in immunocompromised mice are the gold standard for preclinical assessment of anticancer agents.

General Protocol for In Vivo Xenograft Efficacy Study
  • Model Establishment:

    • Subcutaneously implant human cancer cells (e.g., those found to be sensitive in vitro) into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Administer 6-Bromo-1,5-naphthyridin-4-ol (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels and schedules.

    • The control group should receive the vehicle only. A positive control group treated with a standard-of-care chemotherapeutic can also be included.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

Conclusion

While the biological activity of 6-Bromo-1,5-naphthyridin-4-ol has not been explicitly reported, its chemical structure, based on the privileged 1,5-naphthyridine scaffold, strongly suggests a high potential for therapeutic relevance, particularly in the realm of oncology. This technical guide provides a robust framework for its synthesis and a comprehensive strategy for its biological evaluation, from in vitro kinase and cellular assays to in vivo efficacy studies. The detailed protocols and methodologies outlined herein are intended to empower researchers to unlock the full therapeutic potential of this promising compound.

References

  • BenchChem. (2025). Application Notes and Protocols for Biological Assays with Benzo[c]naphthyridine Compounds. BenchChem.
  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Abdel-Wahab, B. F., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. Molecules, 29(5), 1089. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • BenchChem. (2025).
  • van der Plas, H. C., & Czuba, W. (2025). Syntheses of the isomeric amino‐ and bromo‐1,5‐naphthyridines. Recueil des Travaux Chimiques des Pays-Bas, 84(8), 1103-1108. [Link]

  • BenchChem. (2025). A Comparative Guide to the Anticancer Activity of 5H-Benzo(c)(1,8)naphthyridin-6-one. BenchChem.
  • Bentham Science Publishers. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. [Link]

  • Wikipedia. (2020, September 24). Skraup reaction. Wikipedia. [Link]

  • Al-Tel, T. H. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 21(11), 1459. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Baragaña, B., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Eurofins Discovery. [Link]

  • Vive Chemistry. (2012, November 3). Skraup’s Synthesis. WordPress.com. [Link]

  • Wikipedia. (n.d.). Skraup reaction. Wikipedia. [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • BenchChem. (2025). Synthesis of 6-Bromoindolin-4-ol: A Technical Guide. BenchChem.
  • Hempel, J. E., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. BenchChem.
  • Wang, X., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(32), 22005-22010. [Link]

  • Shah, R. (n.d.). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Genesis Drug Discovery & Development. (n.d.). Patient-Derived Xenograft Models (PDX). GD3. [Link]

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  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one. BenchChem.
  • Carr, T., et al. (2024). Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization. Organic Process Research & Development. [Link]

  • Reddy, K. S. (n.d.). Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. ResearchGate. [Link]

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Foundational

6-Bromo-1,5-naphthyridin-4-ol: A Bifunctional Heterocyclic Scaffold in Modern Drug Discovery

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary The 1,5-naphthyridine core is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine core is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting infectious diseases and oncology. Within this chemical space, 6-bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) emerges as a highly versatile, bifunctional building block. Its structural architecture offers two distinct, orthogonal vectors for derivatization: a reactive bromine atom at the C6 position primed for transition-metal-catalyzed cross-coupling, and an ambident hydroxyl/oxo moiety at the C4 position susceptible to regioselective alkylation or halogenation.

This whitepaper provides an in-depth technical analysis of the chemical dynamics of 6-bromo-1,5-naphthyridin-4-ol, elucidating the causality behind synthetic methodologies and offering self-validating experimental protocols for its application in drug discovery.

Structural Dynamics and Reactivity Profiles

The Ambident Nature of the C4 Position

The C4 position of 1,5-naphthyridin-4-ol exists in a state of tautomeric equilibrium between the lactim (4-ol) and lactam (4(1H)-one) forms. When subjected to alkylation, the molecule acts as an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile compared to the nitrogen atom. Consequently, utilizing a hard base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) kinetically favors O-alkylation, a critical pathway for synthesizing potent antimycobacterial agents[1].

Halogen Activation at the C6 Position

The C6 bromine atom is highly activated toward oxidative addition by palladium(0) species due to the electron-deficient nature of the diaza-aromatic ring system. This makes the scaffold an ideal candidate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, enabling the rapid generation of diverse libraries of kinase inhibitors[2].

SynthesisWorkflow SM 6-Chloro-1,5-naphthyridin-4-ol (Precursor) BB 6-Bromo-1,5-naphthyridin-4-ol (Core Scaffold) SM->BB TMSBr, CH3CN Halogen Exchange OAlk O-Alkylated Derivatives (Antimycobacterial) BB->OAlk K2CO3, DMF Regioselective NAlk N-Alkylated Derivatives (Byproducts) BB->NAlk Competing Tautomeric Pathway Suz C6-Aryl Derivatives (Kinase Inhibitors) BB->Suz Pd(dppf)Cl2, R-B(OH)2 Suzuki Coupling

Workflow for the functionalization of 6-Bromo-1,5-naphthyridin-4-ol.

Pharmacological Applications

Kinase Inhibition (Axl/Mer and NIK)

Derivatives of 1,5-naphthyridine have demonstrated profound efficacy as inhibitors of the TAM subfamily of receptor tyrosine kinases, specifically Axl and Mer. Overexpression of Axl is correlated with poor prognosis in various malignancies, as it activates proliferative and anti-apoptotic signaling pathways (e.g., PI3K/AKT)[2]. By functionalizing the C6 position of 6-bromo-1,5-naphthyridin-4-ol via cross-coupling, researchers can synthesize molecules that competitively bind to the ATP-binding pocket of these kinases, thereby halting tumor progression. Additionally, these scaffolds are utilized in the synthesis of NF-κB inducing kinase (NIK) inhibitors for autoimmune therapies[3].

KinasePathway Ligand Gas-6 Ligand Receptor Axl/Mer Kinase Ligand->Receptor Binds Signaling PI3K/AKT Pathway Receptor->Signaling Phosphorylation Inhibitor Naphthyridine Inhibitor Inhibitor->Receptor Blocks ATP Site Tumor Tumor Survival Signaling->Tumor Promotes

Inhibition of the Axl/Mer signaling pathway by 1,5-naphthyridine derivatives.
Antimycobacterial Activity

O-alkylated 1,5-naphthyridin-4-ol derivatives exhibit potent antitubercular activity. The specific spatial arrangement afforded by the O-linked side chain is critical for binding affinity against Mycobacterium tuberculosis targets, achieving Minimum Inhibitory Concentrations (MIC) as low as 1.25 μM without exhibiting significant cytotoxicity[1].

Quantitative Pharmacological Benchmarks
Derivative ClassTherapeutic TargetKey Compound / ModificationActivity MetricReference Context
O-Alkylated 1,5-naphthyridin-4-ol M. tuberculosisCompound 23 (O-alkylated ether)MIC = 1.25 μM[1]
C6-Substituted 1,5-naphthyridine Oncology (Axl/Mer Kinases)Compounds 186/189High Potency (nM range)[2]
C6-Aryl 1,5-naphthyridine Autoimmune (NIK)Imidazo-pyrazine hybridsHigh Potency[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and integrated analytical feedback loops.

Protocol 1: Synthesis of 6-Bromo-1,5-naphthyridin-4-ol via Halogen Exchange

This protocol converts the more readily available 6-chloro derivative to the highly reactive 6-bromo building block.

  • Reaction Setup: Suspend 6-chloro-1,5-naphthyridin-4-ol (1.0 eq) in anhydrous acetonitrile (CH₃CN). Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the sensitive silyl reagent.

  • Reagent Addition: Add Trimethylsilyl bromide (TMSBr) (8.0 eq) drop-wise at 0 °C. Causality: The Si-Cl bond (~400 kJ/mol) is thermodynamically more stable than the Si-Br bond (~310 kJ/mol). This thermodynamic sink, combined with the oxophilicity of silicon coordinating to the naphthyridine core, drives the nucleophilic aromatic substitution (SNAr) of the stable aryl chloride[3].

  • Thermal Activation: Heat the mixture to 85 °C for 16 hours.

  • Workup: Concentrate the mixture to dryness, quench carefully with H₂O, and neutralize with saturated aqueous NaHCO₃. Extract with Ethyl Acetate.

  • Self-Validation (IPC): Analyze the crude product via LC-MS. The reaction is deemed complete when the isotopic mass pattern shifts from a 3:1 ratio (characteristic of ³⁵Cl/³⁷Cl) to a 1:1 ratio (characteristic of ⁷⁹Br/⁸¹Br) at the expected [M+H]⁺ peak (m/z ~225.1)[3].

Protocol 2: Regioselective O-Alkylation of the C4 Position

Targeting the synthesis of antimycobacterial ether derivatives.

  • Deprotonation: Dissolve 6-bromo-1,5-naphthyridin-4-ol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes. Causality: K₂CO₃ is a hard base that selectively stabilizes the harder oxygen nucleophile over the softer nitrogen, directing the reaction toward O-alkylation.

  • Alkylation: Add the desired alkyl halide (1.2 eq) drop-wise. Stir at 60 °C for 4-6 hours.

  • Workup: Dilute with water to precipitate the product. Filter and wash with cold water.

  • Self-Validation (IPC): Structural assignment of N- vs. O-alkylation cannot rely on 1D NMR alone. Perform 2D HSQC and HMBC NMR experiments. Successful O-alkylation is validated by a distinct HMBC correlation between the α-protons of the newly introduced alkyl chain and the C4 carbon of the naphthyridine ring[1].

Protocol 3: C6 Suzuki-Miyaura Cross-Coupling

Targeting the synthesis of kinase inhibitors.

  • Catalyst Assembly: In a Schlenk flask, combine 6-bromo-1,5-naphthyridin-4-ol (1.0 eq), an aryl boronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

  • Palladium Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an N₂ atmosphere. Causality: The bidentate dppf ligand possesses a large bite angle, which significantly accelerates the reductive elimination step of the catalytic cycle. This minimizes the residence time of the Pd(II) intermediate, thereby suppressing unwanted protodebromination side reactions[3].

  • Coupling: Heat the mixture at 100 °C for 16 hours.

  • Self-Validation (IPC): Monitor via TLC (UV 254 nm). Post-purification, utilize ¹H NMR to confirm the disappearance of the isolated aromatic proton adjacent to the bromine and the integration of the newly appended aryl system.

References

  • Vanderveken, P., et al. "Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity." European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • "Compounds for the treatment of kinase-dependent disorders." Google Patents, Patent CN112312909A.
  • "SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE." Google Patents, Patent EP3976597B1.

Sources

Exploratory

Engineering the 6-Bromo-1,5-naphthyridin-4-ol Scaffold: A Technical Blueprint for Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, privileged scaffolds dictate the success rate of hit-to-lead campaigns. The 1,5-naphthyridine core has emerged as a profoundly versatile pharmacophore, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, privileged scaffolds dictate the success rate of hit-to-lead campaigns. The 1,5-naphthyridine core has emerged as a profoundly versatile pharmacophore, particularly in the development of kinase inhibitors and anti-infective agents. Specifically, 6-bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) serves as a critical bifunctional building block.

This technical guide dissects the structural anatomy, synthetic methodologies, and pharmacological applications of 6-bromo-1,5-naphthyridin-4-ol derivatives. By leveraging the orthogonal reactivity of the 6-bromo and 4-hydroxyl handles, researchers can systematically explore chemical space to optimize target affinity, metabolic stability, and pharmacokinetic profiles.

Structural Anatomy & Chemical Reactivity

The utility of 6-bromo-1,5-naphthyridin-4-ol lies in its dual functional handles, which allow for independent, regioselective modifications.

  • The 6-Bromo Handle: The bromine atom at the 6-position provides an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the 1,5-naphthyridine ring is electron-deficient, oxidative addition by Pd(0) is highly favored, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents.

  • The 4-Hydroxyl Handle (Ambident Nucleophile): The 4-ol position exists in a lactam-lactim tautomeric equilibrium (4-hydroxy-1,5-naphthyridine 1,5-naphthyridin-4(1H)-one). This ambident nature means that alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation). Controlling this regioselectivity is paramount, as O-alkylated and N-alkylated derivatives exhibit vastly different biological activities .

G Core 6-Bromo-1,5-naphthyridin-4-ol Handle1 6-Bromo Position (C-C / C-N Coupling) Core->Handle1 Handle2 4-Hydroxyl Position (Ambident Nucleophile) Core->Handle2 Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Handle1->Suzuki Buchwald Buchwald-Hartwig (Amination) Handle1->Buchwald O_Alkyl O-Alkylation (Kinetic Control) Handle2->O_Alkyl N_Alkyl N-Alkylation (Thermodynamic Control) Handle2->N_Alkyl

Orthogonal functionalization logic of the 6-bromo-1,5-naphthyridin-4-ol scaffold.

Synthetic Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodologies explain not just how to execute the reactions, but why specific reagents are chosen.

Protocol 1: Halogen Exchange Synthesis of the Core Scaffold

Causality: Commercially, 6-chloro-1,5-naphthyridin-4-ol is often more accessible than its brominated counterpart. To enable milder downstream Palladium-catalyzed couplings, the chlorine must be exchanged for a more reactive bromine. We utilize Trimethylsilyl bromide (TMSBr) to drive this halogen exchange efficiently .

Step-by-Step Workflow:

  • Initiation: Dissolve 6-chloro-1,5-naphthyridin-4-ol (1.0 eq) in anhydrous acetonitrile ( CH3​CN ) under an inert N2​ atmosphere.

  • Reagent Addition: Dropwise add TMSBr (approx. 8.0 eq). The silicon-halogen bond acts as a potent Lewis acid, facilitating the displacement of the aryl chloride.

  • Thermal Activation: Heat the mixture at 85 °C for 16 hours.

  • Quenching & Isolation: Cool to room temperature and quench with H2​O . Concentrate to dryness and filter the resulting brown solid.

  • Self-Validation Check: Analyze the product via LC-MS. The isotopic signature of bromine (~1:1 ratio of [M] and [M+2] peaks at m/z 225 and 227) explicitly confirms successful halogen exchange.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

Causality: Installing bulky pharmacophores at the 6-position is critical for targeting the hydrophobic pockets of kinase active sites. We use Pd(dppf)Cl2​ because its large bite angle suppresses undesired β -hydride elimination and accelerates reductive elimination.

Step-by-Step Workflow:

  • Mixture Preparation: Combine 6-bromo-1,5-naphthyridin-4-ol (1.0 eq), the desired boronic acid/ester (0.5 eq, to prevent homocoupling), Pd(dppf)Cl2​ (0.05 eq), and Cs2​CO3​ (1.5 eq) in a 4:1 mixture of 1,4-dioxane and H2​O .

  • Degassing (Critical): Sparge the solution with N2​ for 15 minutes. Oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes.

  • Reaction: Heat at 100 °C for 16 hours.

  • Purification: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

  • Self-Validation Check: TLC monitoring should show the complete consumption of the boronic ester. 1H NMR will reveal the integration of new aromatic protons corresponding to the coupled aryl group.

Protocol 3: Resolving O- vs N-Alkylation Ambiguity

Causality: Alkylation of the 4-ol position can yield two regioisomers. Using a mild base like K2​CO3​ in a polar aprotic solvent (DMF) generally favors O-alkylation (kinetic product), while harsher conditions or different electrophiles can drive N-alkylation (thermodynamic product).

Self-Validation Check (NMR Triage): Standard 1D 1H NMR is insufficient to differentiate these isomers. You must utilize 2D NMR (HSQC and HMBC) and NOE experiments. In an O-alkylated product, HMBC will show a strong correlation between the alkyl protons and the C4 aromatic carbon. In an N-alkylated product, NOE correlations will be observed between the alkyl protons and the adjacent C3 or C5 ring protons .

Pharmacological Applications & Target Validation

Derivatives of 6-bromo-1,5-naphthyridin-4-ol have demonstrated profound efficacy across multiple therapeutic domains, most notably in infectious diseases and oncology.

Antimycobacterial Activity

O-alkylated 1,5-naphthyridin-4-ol derivatives have been identified as potent antitubercular agents. By optimizing the lipophilicity of the O-alkyl chain, researchers achieved deep penetration through the complex, lipid-rich mycobacterial cell wall.

Kinase Inhibition (Axl/Mer and NIK)

The naphthyridine core acts as an ATP-competitive inhibitor in various receptor tyrosine kinases. For instance, Axl and Mer kinases—which are overexpressed in numerous cancers and drive tumor metastasis via the Gas-6 ligand pathway—are effectively inhibited by 6-(1-methylpyrazol-4-yl)-1,5-naphthyridine derivatives . Furthermore, the scaffold is a proven intermediate in synthesizing NF-κB Inducing Kinase (NIK) inhibitors .

Pathway Ligand Gas-6 Ligand Receptor Axl/Mer Receptor Tyrosine Kinase Ligand->Receptor Autophos Autophosphorylation Receptor->Autophos PI3K PI3K / AKT Pathway Autophos->PI3K MAPK MAPK / ERK Pathway Autophos->MAPK Tumor Tumor Proliferation & Metastasis PI3K->Tumor MAPK->Tumor Inhibitor Naphthyridine Derivative (Inhibitor) Inhibitor->Autophos Blocks

Mechanism of Axl/Mer kinase inhibition by naphthyridine derivatives in tumor cells.

Quantitative Structure-Activity Relationship (QSAR) Summary

To facilitate rapid benchmarking, the following table summarizes the quantitative pharmacological metrics of key derivatives synthesized from this scaffold:

Table 1: Pharmacological Profiling of 1,5-Naphthyridin-4-ol Derivatives

Derivative / ScaffoldTarget / DiseaseKey Quantitative MetricMechanism of Action
Compound 23 (O-alkylated)Mycobacterium tuberculosisMIC = 1.25 μMDisruption of mycobacterial cell wall integrity / unknown target
Compound 182 (Cyclopropane-1,1-dicarboxamide derivative)Axl / Mer Kinases (Oncology)Highly Potent (Yields < 10 nM IC50​ in class)ATP-competitive receptor tyrosine kinase inhibition
6-(3-Bromophenyl) Derivative NF-κB Inducing Kinase (NIK)Scaffold IntermediateBinds to NIK kinase domain, blocking non-canonical NF-κB

Conclusion

The 6-bromo-1,5-naphthyridin-4-ol scaffold is a master key in medicinal chemistry. By understanding the causal relationships between reaction conditions and regioselectivity, and by rigorously applying self-validating analytical techniques like 2D NMR, drug discovery professionals can reliably engineer highly potent, target-specific therapeutics. Whether designing next-generation antituberculars or precision oncology kinase inhibitors, mastery of this privileged scaffold drastically accelerates the hit-to-lead trajectory.

References

  • Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity. European Journal of Medicinal Chemistry / PubMed (NIH). Available at:[Link]

  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - EP 3976597 B1.European Patent Office / Google Patents.
  • Compounds for the treatment of kinase-dependent disorders - CN 112312909 A.Google Patents.
Foundational

"6-Bromo-1,5-naphthyridin-4-ol" literature review

An in-depth technical analysis of 6-Bromo-1,5-naphthyridin-4-ol , focusing on its chemical properties, mechanistic role in drug design, and validated synthetic protocols. Executive Summary 6-Bromo-1,5-naphthyridin-4-ol (...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 6-Bromo-1,5-naphthyridin-4-ol , focusing on its chemical properties, mechanistic role in drug design, and validated synthetic protocols.

Executive Summary

6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) is a highly versatile, bifunctional heterocyclic building block that has emerged as a cornerstone in modern medicinal chemistry[1]. It is primarily utilized in the synthesis of advanced small-molecule inhibitors targeting critical signaling pathways, most notably the TAM family of receptor tyrosine kinases (Axl and Mer)[2] and NF-κB Inducing Kinase (NIK)[3]. This whitepaper provides a comprehensive review of its physicochemical profile, the mechanistic rationale behind its use as a bioisostere, and field-validated protocols for its synthesis and functionalization.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule exists in a tautomeric equilibrium between the 4-ol (hydroxy) and 4-one (ketone) forms, which dictates its reactivity profile during electrophilic aromatic substitution and cross-coupling.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 6-bromo-1,5-naphthyridin-4-ol
Tautomeric Form 6-bromo-1H-1,5-naphthyridin-4-one
CAS Registry Number 1823362-18-0[1]
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance Brown to off-white solid[3]
Mass Spectrometry (ESI) m/z calculated: 224.0; found: 225.1[M+H]⁺[3]

Mechanistic Rationale: The 1,5-Naphthyridine Scaffold in Kinase Inhibition

The selection of the 1,5-naphthyridine core over traditional quinoline or quinazoline scaffolds is a deliberate design choice driven by structure-activity relationship (SAR) optimization:

  • Hinge-Binding Dynamics: The nitrogen at the 5-position provides an additional hydrogen bond acceptor. This alters the electron density of the core, often enhancing the binding affinity to the kinase hinge region while simultaneously improving the molecule's aqueous solubility and reducing lipophilicity (LogP).

  • Orthogonal Vectorization:

    • The 4-position (hydroxy group) is typically converted to a chloride or amine, directing the molecule deep into the ATP-binding pocket.

    • The 6-position (bromo group) acts as a synthetic vector pointing toward the solvent-exposed region or hydrophobic pocket II. This allows for rapid diversification via palladium-catalyzed cross-coupling to tune pharmacokinetic properties.

In oncology, derivatives of 6-bromo-1,5-naphthyridin-4-ol are potent inhibitors of Axl and Mer kinases. Overexpression of these TAM receptors in tumor cells drives downstream PI3K/AKT and MAPK pathways, leading to aggressive metastasis and immune evasion[2].

Pathway Gas6 Gas6 / Protein S (Ligands) TAM Axl / Mer Receptors (Tyrosine Kinases) Gas6->TAM Activates PI3K PI3K / AKT Pathway (Survival) TAM->PI3K Phosphorylation MAPK MEK / ERK Pathway (Proliferation) TAM->MAPK Phosphorylation Inhibitor Naphthyridine-based Inhibitor Inhibitor->TAM Blocks (ATP-competitive) Tumor Tumor Growth & Metastasis PI3K->Tumor MAPK->Tumor

TAM receptor (Axl/Mer) signaling pathway and targeted inhibition by naphthyridine derivatives.

Synthetic Strategy & Causality

The de novo synthesis of 6-bromo-1,5-naphthyridin-4-ol rarely starts with brominated precursors due to stability and cost issues. Instead, the workflow relies on the commercially abundant 6-chloropyridin-3-amine[4].

The Causality of Halogen Exchange: Following a Gould-Jacobs type cyclization to form 6-chloro-1,5-naphthyridin-4-ol, chemists face a reactivity bottleneck. Aryl chlorides on the electron-richer pyridine ring of the naphthyridine system are notoriously sluggish in standard Suzuki-Miyaura couplings. To bypass this, a halogen exchange using Trimethylsilyl bromide (TMSBr) is employed[3]. This converts the 6-chloro intermediate into the highly reactive 6-bromo derivative. This step establishes an orthogonal reactivity profile: the 6-bromo can undergo facile, mild Pd-catalyzed coupling, preserving the integrity of the core and the 4-ol group for later functionalization.

Synthesis A 6-Chloropyridin-3-amine (Starting Material) B Gould-Jacobs Reaction (Condensation & Cyclization) A->B C 6-Chloro-1,5-naphthyridin-4-ol (Intermediate) B->C D Halogen Exchange (TMSBr, CH3CN, 85°C) C->D E 6-Bromo-1,5-naphthyridin-4-ol (Core Scaffold) D->E F Cross-Coupling (e.g., Suzuki) & Functionalization E->F G TAM/NIK Kinase Inhibitors (Final API) F->G

Chemical synthesis workflow of 6-bromo-1,5-naphthyridin-4-ol and its downstream API conversion.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection and expected analytical markers are provided to ensure reproducibility.

Protocol 1: Synthesis of 6-Bromo-1,5-naphthyridin-4-ol via Halogen Exchange

Adapted from EP 3976597 B1[3]

Objective: Convert the stable 6-chloro intermediate to the cross-coupling-ready 6-bromo scaffold. Causality: TMSBr acts as both a Lewis acid to activate the naphthyridine nitrogen and a bromide source. Acetonitrile (CH₃CN) is chosen as the solvent because it supports the polar transition states of the exchange without reacting with the silyl reagent.

  • Setup: To a solution of 6-chloro-1,5-naphthyridin-4-ol (0.5 g, 2.8 mmol) in anhydrous CH₃CN (40 mL) under N₂ atmosphere, add Trimethylsilyl bromide (TMSBr) (3.0 mL, 23 mmol, ~8.2 eq) drop-wise.

  • Reaction: Heat the resultant mixture to 85 °C for 16 hours. Validation checkpoint: TLC should indicate complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature and concentrate to dryness under reduced pressure to remove excess TMSBr and volatile silanes.

  • Precipitation: Add H₂O (40 mL) to the resulting residue and stir at room temperature for 1 hour. Causality: Water hydrolyzes any residual silyl ethers and forces the highly organic product to crash out of the aqueous phase.

  • Isolation: Isolate the resulting brown solid via vacuum filtration. Wash the filter cake with H₂O (10 mL) and dry under high vacuum.

  • Analytical Validation: MS (ESI): m/z calculated for C₈H₅BrN₂O: 224.0; found: 225.1 [M+H]⁺.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at C6

Adapted from CN112312909A[2]

Objective: Install an aryl/heteroaryl group (e.g., 1-methyl-1H-pyrazol-4-yl) at the C6 position. Causality: Microwave irradiation dramatically accelerates the transmetallation step. A biphasic solvent system (1,4-dioxane/water) is mandatory; water dissolves the inorganic base (K₂CO₃ or Na₂CO₃) required to activate the boronic ester, while dioxane solubilizes the organic reactants.

  • Setup: In a microwave reaction tube, combine 6-bromo-1,5-naphthyridin-4-ol (225 mg, 1.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (270 mg, 1.3 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Catalyst & Solvent: Add Pd(dppf)Cl₂ (or Pd(Amphos)Cl₂) (approx. 0.05 eq), followed by 1,4-dioxane (3 mL) and water (0.6 mL). Degas the mixture with N₂ for 5 minutes.

  • Reaction: Stimulate the reaction mixture in a microwave reactor at 150 °C for 10 minutes.

  • Workup: After cooling, dilute the mixture with EtOAc and extract. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by preparative HPLC to yield 6-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-ol.

  • Analytical Validation: Confirm product via MS (ESI) targeting the new molecular weight.

Application Data: Key Derivative Profiling

The functionalization of the 6-bromo core has yielded several high-value intermediates and final active pharmaceutical ingredients (APIs).

Table 2: Key Derivatives and Target Kinase Indications

Derivative Motif at C6Target KinaseTherapeutic IndicationReference
1-Methyl-1H-pyrazol-4-yl Axl / Mer (TAM family)Oncology (Metastasis & Immune evasion)[2]
3-Bromophenyl NIK (NF-κB Inducing Kinase)Autoimmune diseases / Inflammation[3]
1H-Pyrazol-4-yl Axl / MerOncology (Solid tumors)[2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guideline for the Synthesis of 6-Bromo-1,5-naphthyridin-4-ol

Abstract: This document provides a comprehensive guide for the synthesis of 6-Bromo-1,5-naphthyridin-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-Bromo-1,5-naphthyridin-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthetic strategy is centered around the well-established Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxy-1,5-naphthyridine core. The protocol is detailed in two primary stages: the synthesis of the crucial precursor, 3-Amino-5-bromopyridine, followed by its condensation and subsequent thermal cyclization to yield the final product. This guide offers in-depth, step-by-step instructions, explains the chemical principles behind the chosen methodology, and provides troubleshooting insights to assist researchers in achieving a successful synthesis.

Introduction and Scientific Context

The 1,5-naphthyridine skeleton is a privileged pharmacophore found in numerous biologically active compounds. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to applications as anticancer, anti-inflammatory, and kinase inhibitors.[1][2] The introduction of a bromine atom at the 6-position provides a valuable synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. The 4-ol (or its tautomeric 4-one form) functionality further modulates the electronic properties and hydrogen bonding capabilities of the molecule.

This guide details a robust and reproducible two-step synthesis for 6-Bromo-1,5-naphthyridin-4-ol, designed for researchers in synthetic chemistry and drug discovery.

Overall Synthetic Strategy

The synthesis of 6-Bromo-1,5-naphthyridin-4-ol is most effectively achieved via the Gould-Jacobs reaction.[1] This classic heterocyclic synthesis involves two key transformations:

  • Condensation: An aromatic amine, in this case, 3-Amino-5-bromopyridine , is reacted with a diethyl malonate derivative, typically diethyl ethoxymethylenemalonate (DEEM). This step forms a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate is heated at high temperatures (around 250 °C) in a high-boiling point solvent, such as Dowtherm A or diphenyl ether. This induces an intramolecular electrocyclization followed by the elimination of ethanol to form the fused pyridinone ring.[3]

The necessary starting material, 3-Amino-5-bromopyridine, is readily synthesized from commercially available precursors like 3-Bromo-5-nitropyridine.[4]

Workflow of the Synthetic Pathway

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Gould-Jacobs Reaction A 3-Bromo-5-nitropyridine B 3-Amino-5-bromopyridine A->B Reduction (e.g., Pd/C, H2 or SnCl2) D Condensation Intermediate B->D Condensation (120-130°C) C Diethyl Ethoxymethylenemalonate (DEEM) C->D E 6-Bromo-1,5-naphthyridin-4-ol D->E Thermal Cyclization (250°C)

Caption: Overall workflow for the synthesis of 6-Bromo-1,5-naphthyridin-4-ol.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Amino-5-bromopyridine (Precursor)

This protocol outlines the reduction of 3-Bromo-5-nitropyridine. This method is chosen for its high reported yield and relatively mild conditions.[4]

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityNotes
3-Bromo-5-nitropyridineC₅H₃BrN₂O₂202.99-1.0 eqStarting material
Palladium on CarbonPd/C-10 wt%0.05 eqCatalyst
TetrahydroxydiboronB₂(OH)₄89.62-3.3 eqReducing agent source
AcetonitrileCH₃CN41.05-~1.6 mL/mmolSolvent
WaterH₂O18.02-10 eqCo-reagent

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-nitropyridine (1.0 eq), Palladium on carbon (10 wt%, 0.05 eq), tetrahydroxydiboron (3.3 eq), and acetonitrile.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add water (10 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and add 10 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a petroleum ether:ethyl acetate (3:1) mixture to yield 3-Amino-5-bromopyridine as a solid.[4]

Part 2: Synthesis of 6-Bromo-1,5-naphthyridin-4-ol

This protocol is based on the Gould-Jacobs reaction, adapted for the specific target molecule.[1][3]

Materials & Reagents:

ReagentFormulaMW ( g/mol )QuantityNotes
3-Amino-5-bromopyridineC₅H₅BrN₂173.011.0 eqFrom Part 1
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.231.1 eqReagent
Diphenyl ether (or Dowtherm A)C₁₂H₁₀O170.21~10-15 mL/gHigh-boiling solvent
HexaneC₆H₁₄86.18-For precipitation

Step-by-Step Protocol:

A. Condensation Step

  • Reaction Setup: In a round-bottom flask, combine 3-Amino-5-bromopyridine (1.0 eq) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq).

  • Heating: Heat the mixture in an oil bath at 120-130 °C for 2 hours. The mixture will become a thick, viscous syrup as ethanol is evolved.[3] This intermediate, diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate, can be used directly in the next step without purification.

  • Cooling: Allow the reaction mixture to cool to room temperature. It may solidify upon standing.

B. Thermal Cyclization Step

  • Solvent Preparation: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat diphenyl ether to 250 °C. Safety Note: This step must be performed in a well-ventilated fume hood due to the high temperatures and solvent vapors.

  • Addition of Intermediate: Slowly and carefully add the crude intermediate from the condensation step in small portions to the vigorously stirred hot solvent.

  • Reaction: Maintain the temperature at 250 °C for 30-60 minutes. The cyclization is an efficient thermal electrocyclization that requires this high level of thermal energy.[3] The product, 6-Bromo-1,5-naphthyridin-4-ol, is expected to precipitate from the hot solution.

  • Cooling and Precipitation: Allow the reaction mixture to cool to below 100 °C. Add hexane to the cooled mixture to facilitate complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.

  • Drying: Dry the product under vacuum to yield crude 6-Bromo-1,5-naphthyridin-4-ol.

  • Purification (if necessary): The product often precipitates with high purity. If further purification is needed, recrystallization from a high-boiling polar solvent like ethanol or DMF/water may be effective. Due to the likely poor solubility in common organic solvents, column chromatography can be challenging.[3]

Mechanistic Insights: The Gould-Jacobs Reaction

The reaction proceeds through an initial nucleophilic attack of the amino group of 3-Amino-5-bromopyridine on the electrophilic carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol. The resulting intermediate then undergoes a thermally induced 6-π electrocyclization. The final step is an aromatization via the elimination of a second molecule of ethanol to yield the stable 4-hydroxy-1,5-naphthyridine ring system.

G cluster_mech Gould-Jacobs Reaction Mechanism Start 3-Amino-5-bromopyridine + DEEM Intermediate1 Vinylogous Amide Intermediate Start->Intermediate1 -EtOH Intermediate2 6-π Electrocyclization (Transition State) Intermediate1->Intermediate2 Heat (250°C) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Product 6-Bromo-1,5-naphthyridin-4-ol Intermediate3->Product -EtOH (Aromatization)

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in condensation Incomplete reaction due to insufficient heating time or temperature.Ensure the reaction is maintained at 120-130 °C. Monitor by TLC to confirm the consumption of the aminopyridine.
Incomplete cyclization The temperature of the high-boiling solvent was too low or reaction time was too short.Use a calibrated thermometer. Ensure the temperature is stable at 250 °C. Extend the reaction time if necessary.[3]
Product is an oil or tar Incomplete removal of the high-boiling solvent (diphenyl ether).Ensure thorough washing of the filtered product with a non-polar solvent like hexane or petroleum ether. Trituration may be necessary.
Poor product solubility The planar, heterocyclic structure can lead to strong intermolecular forces and high lattice energy.[5]This is an inherent property. For purification, prioritize recrystallization over chromatography. For analysis (e.g., NMR), use deuterated polar aprotic solvents like DMSO-d₆.

Conclusion

The synthetic route described provides a reliable and well-precedented method for obtaining 6-Bromo-1,5-naphthyridin-4-ol. By following the detailed protocols for the synthesis of the 3-Amino-5-bromopyridine precursor and the subsequent Gould-Jacobs reaction, researchers can effectively produce this valuable heterocyclic building block. The key to success lies in careful temperature control during the condensation and, most critically, the high-temperature cyclization step. This foundational molecule opens the door to a wide array of derivatives for investigation in pharmaceutical and materials science research.

References

  • Dandu, R. R., et al. (2011).
  • Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1201-1210.
  • ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2a-q (except 2l and 2o) from 1a-q using diethyl malonate. Retrieved from [Link]

  • Tejero, I., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6439.
  • ACS Publications. (2025). Synthesis of Polysubstituted Benzo[b][6][7]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles. Organic Letters.

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Google Patents. (2013).
  • Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 6-Bromo-1,5-naphthyridin-4-ol in Kinase Inhibitor Synthesis

Introduction & Pharmacophore Rationale The 1,5-naphthyridine core has emerged as a privileged pharmacophore in modern medicinal chemistry, functioning as a highly effective bioisostere for quinoline and quinazoline scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The 1,5-naphthyridine core has emerged as a privileged pharmacophore in modern medicinal chemistry, functioning as a highly effective bioisostere for quinoline and quinazoline scaffolds. Its incorporation into small molecules often improves aqueous solubility, lowers lipophilicity, and provides unique hydrogen-bonding vectors critical for interacting with the ATP-binding site of kinases ([1]).

Within this chemical space, 6-bromo-1,5-naphthyridin-4-ol stands out as an exceptionally versatile bifunctional building block. The 4-hydroxyl group (which exists in tautomeric equilibrium with its 4-oxo form) serves as a functional handle for targeting the kinase hinge region. Simultaneously, the 6-bromo substituent provides an orthogonal site for transition-metal-catalyzed cross-coupling, enabling the exploration of the solvent-exposed or selectivity pockets of the target enzyme.

Mechanistic Insights and Structural Biology

In ATP-competitive kinase inhibitors, the 1,5-naphthyridine scaffold typically anchors the molecule within the adenine-binding pocket. Crystallographic studies reveal that the N5 nitrogen of the naphthyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of specific hinge region residues (such as His-283 in ALK5) ([2]).

By functionalizing the 4-position (e.g., via nucleophilic aromatic substitution) and the 6-position (via Suzuki-Miyaura coupling), medicinal chemists can fine-tune the molecule to achieve high selectivity. This scaffold has been successfully deployed to inhibit a diverse array of targets, including Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5)[2], Axl and Mer receptor tyrosine kinases ([3]), Leucine-Rich Repeat Kinase 2 (LRRK2) ([4]), and NF-κB Inducing Kinase (NIK) ([5]).

Pathway Ligand Ligand (e.g., Gas6, TGF-β) Receptor Receptor Tyrosine Kinase (Axl, ALK5, LRRK2) Ligand->Receptor Binds & Activates Signaling Downstream Signaling (PI3K/AKT, SMAD) Receptor->Signaling Autophosphorylation Inhibitor 1,5-Naphthyridine Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Hinge Region Disease Disease Progression (Oncology, Fibrosis) Signaling->Disease Gene Expression

Mechanism of 1,5-naphthyridine inhibitors blocking kinase signaling pathways.

Synthetic Strategy and Workflow

The strategic value of 6-bromo-1,5-naphthyridin-4-ol lies in its orthogonal reactivity. The synthesis of this intermediate is typically achieved through the halogen exchange of 6-chloro-1,5-naphthyridin-4-ol using Trimethylsilyl bromide (TMSBr)[5]. This method is preferred over direct bromination because it avoids over-halogenation and regioselectivity issues.

Once synthesized, the workflow for generating kinase inhibitor libraries involves two main stages:

  • Activation of the 4-Position : The 4-hydroxyl group is converted to a chloride using Phosphorus oxychloride (POCl3). The resulting 6-bromo-4-chloro-1,5-naphthyridine is highly electrophilic at the 4-position.

  • Sequential Functionalization : The 4-chloro group undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with various amines. Subsequently, the 6-bromo group, which remains intact during SNAr, is subjected to Palladium-catalyzed cross-coupling[1].

Workflow Step1 6-Chloro-1,5-naphthyridin-4-ol Step2 Halogen Exchange (TMSBr, 85°C) Step1->Step2 Step3 6-Bromo-1,5-naphthyridin-4-ol Step2->Step3 Step4 Chlorodehydroxylation (POCl3, 100°C) Step3->Step4 Step5 6-Bromo-4-chloro-1,5-naphthyridine Step4->Step5 Step6 1. SNAr (Amines) 2. Suzuki Coupling (Ar-B(OH)2) Step5->Step6 Step7 Target Kinase Inhibitor Step6->Step7

Synthetic workflow from 6-chloro-1,5-naphthyridin-4-ol to final kinase inhibitors.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.

Protocol A: Synthesis of 6-Bromo-1,5-naphthyridin-4-ol via Halogen Exchange

Causality & Insight: Direct bromination of naphthyridines often suffers from poor regioselectivity. Utilizing TMSBr on the 6-chloro precursor facilitates a clean halogen exchange. The reaction is driven forward by the formation of a transient, highly reactive silyl ether at the 4-position, which subsequently hydrolyzes during aqueous workup to regenerate the hydroxyl group while securing the 6-bromo substitution[5].

  • Setup: To a solution of 6-chloro-1,5-naphthyridin-4-ol (1.0 eq) in anhydrous Acetonitrile (0.1 M), add Trimethylsilyl bromide (TMSBr) (8.0 - 10.0 eq) dropwise at room temperature under an inert nitrogen atmosphere.

  • Reaction: Heat the resultant mixture to 85 °C and stir for 16 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure. Add pure H2O to the resulting residue to hydrolyze the silyl ether.

  • Isolation: Filter the resulting precipitate, wash with cold water and minimal cold ethanol, and dry under high vacuum to afford the product as a solid.

  • Validation Checkpoint:

    • LC-MS: Monitor the disappearance of the 6-chloro starting material (m/z ~181 [M+H]+) and the appearance of the 6-bromo product peak (m/z ~225/227 [M+H]+, exhibiting the characteristic 1:1 isotopic pattern of bromine).

Protocol B: Activation to 6-Bromo-4-chloro-1,5-naphthyridine

Causality & Insight: The 4-hydroxyl group exists predominantly in its 4-pyridone tautomeric form, rendering it unreactive toward nucleophiles. POCl3 acts as both solvent and reagent, converting the oxo group into a highly electrophilic chloride.

  • Setup: Suspend 6-bromo-1,5-naphthyridin-4-ol (1.0 eq) in neat Phosphorus oxychloride (POCl3) (10-15 volumes). Optional: Add a catalytic amount of DMF (0.1 eq) to generate a Vilsmeier-Haack type intermediate, accelerating the reaction.

  • Reaction: Heat the mixture to 100 °C for 3-4 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the crude residue over crushed ice to quench residual POCl3. Neutralize the aqueous phase to pH ~7-8 using saturated aqueous NaHCO3.

  • Extraction: Extract with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Validation Checkpoint:

    • TLC: The highly polar 4-ol starting material (stays at baseline in 100% EtOAc) converts to a highly non-polar 4-chloro product (migrates to Rf ~0.6 in 1:1 Hexane/EtOAc).

    • Safety/Quench Validation: Complete quenching is verified by the cessation of exothermic bubbling upon the addition of NaHCO3.

Protocol C: Chemoselective SNAr and Subsequent Suzuki-Miyaura Coupling

Causality & Insight: The 1,5-naphthyridine core exhibits distinct electronic environments. The 4-position is highly electron-deficient, allowing for chemoselective SNAr with amines at mild temperatures. The 6-bromo group remains inert under these conditions, preserving it for a subsequent high-temperature Palladium-catalyzed Suzuki-Miyaura cross-coupling to install the desired aryl/heteroaryl pharmacophore[1].

  • SNAr Reaction: Dissolve 6-bromo-4-chloro-1,5-naphthyridine (1.0 eq) in DMF. Add the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at 60 °C until complete conversion is observed. Extract and purify the intermediate.

  • Suzuki Coupling Setup: To a microwave vial, add the aminated intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.5 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Purge the vial with nitrogen for 5 minutes.

  • Reaction: Heat the mixture at 100 °C for 2 hours (or microwave at 120 °C for 30 mins).

  • Purification: Filter through a pad of Celite, concentrate, and purify via preparative HPLC to yield the final kinase inhibitor.

  • Validation Checkpoint:

    • LC-MS (Step 1): Confirm the displacement of the 4-chloro group (loss of m/z ~243/245) and formation of the aminated intermediate.

    • LC-MS (Step 2): Confirm the disappearance of the bromo-isotopic pattern and the appearance of the final cross-coupled mass.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The table below summarizes the in vitro kinase inhibitory activities of various 1,5-naphthyridine derivatives synthesized utilizing this bifunctional scaffold logic.

Scaffold DerivativeTarget KinaseKey Substitutionsin vitro Potency (IC50)Reference
1,5-Naphthyridine Aminothiazole ALK5 (TGF-β RI)6-pyridyl, 4-aminothiazole4 - 6 nMACS (2004)[2]
1,5-Naphthyridine Imidazopyrazine NIK6-aryl, 4-amine< 10 nMEP 3976597 B1[5]
1,5-Naphthyridine Pyrazole Axl / Mer6-pyrazolyl, 4-substitutedHigh PotencyCN112312909A[3]
Imidazo[4,5-c][1,5]naphthyridine LRRK26-bromo/chloro, tricyclic core< 50 nMWO2017046675A1[4]

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Compounds for the treatment of kinase-dependent disorders.Google Patents (CN112312909A).
  • Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors.Google Patents (WO2017046675A1).
  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE.European Patent Office (EP 3976597 B1).

Sources

Method

Suzuki coupling reactions with "6-Bromo-1,5-naphthyridin-4-ol"

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1,5-naphthyridin-4-ol in Drug Discovery Executive Summary 6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) is a highly valued heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1,5-naphthyridin-4-ol in Drug Discovery

Executive Summary

6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) is a highly valued heterocyclic building block in the synthesis of advanced kinase inhibitors, including agents targeting Axl, Mer, and NF-κB inducing kinases[1][2]. Functionalization at the C6 position via the Suzuki-Miyaura cross-coupling reaction allows for the rapid diversification of the naphthyridine scaffold. However, the unique electronic and structural properties of this substrate—specifically its propensity for lactam-lactim tautomerization and nitrogen-mediated catalyst poisoning—demand highly optimized catalytic conditions. This application note provides a comprehensive, self-validating guide to executing high-yielding Suzuki couplings with this challenging substrate.

Mechanistic Insights & Causality

The Suzuki-Miyaura reaction forms carbon-carbon bonds through a palladium-catalyzed cycle comprising oxidative addition, transmetalation, and reductive elimination[3]. When applying this chemistry to 6-bromo-1,5-naphthyridin-4-ol, several substrate-specific challenges arise:

  • Tautomerization & Solubility: The hydroxyl group at C4 can tautomerize to the corresponding naphthyridinone (6-bromo-1,5-naphthyridin-4(1H)-one). This highly polar, hydrogen-bonding network drastically reduces solubility in non-polar organic solvents. Causality: To ensure complete dissolution of both the substrate and the inorganic base, binary solvent systems such as 1,4-dioxane/water (typically in a 4:1 or 5:1 ratio) are strictly required to facilitate the transmetalation step[2][4].

  • Catalyst Poisoning by Chelation: The two nitrogen atoms in the 1,5-naphthyridine ring are strong σ-donors that can coordinate to the palladium center, forming off-cycle, inactive complexes. Causality: To sterically block this unwanted chelation and accelerate the rate-limiting oxidative addition, bulky, electron-rich phosphine ligands are employed. Catalysts such as Pd(Amphos)Cl₂ or XPhos-Pd-G2 precatalysts are proven to overcome these electronic hurdles, ensuring the palladium remains in the active catalytic cycle[1][2].

SuzukiCycle Pd0 Active Catalyst Pd(0) L_n OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd 6-Bromo-1,5-naphthyridin-4-ol BaseEx Base Exchange Pd(II)(Ar)(OH)L_n OxAdd->BaseEx Base (e.g., Na2CO3) TransMet Transmetalation Pd(II)(Ar)(Ar')L_n BaseEx->TransMet Ar'-B(OH)2 RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura coupling for 6-Bromo-1,5-naphthyridin-4-ol.

Quantitative Data & Catalyst Selection

Selecting the correct catalyst and base combination is paramount. The table below summarizes field-validated conditions for the Suzuki coupling of 6-bromo-1,5-naphthyridin-4-ol and structurally analogous heterocyclic bromides[1][2][4].

Catalyst SystemLigand TypeBaseSolvent SystemTemp / TimeTypical YieldPrimary Application
Pd(Amphos)Cl₂ Bulky, Electron-RichNa₂CO₃1,4-Dioxane / H₂O (5:1)150 °C (MW) / 10 min60 - 85%High-throughput library synthesis; sterically hindered partners.
XPhos-Pd-G2 Biaryl PhosphineK₂CO₃ / K₃PO₄1,4-Dioxane / H₂O (4:1)80 - 100 °C / 3 - 16 h70 - 90%Scale-up synthesis; excellent functional group tolerance.
Pd(dppf)Cl₂ BidentateNa₂CO₃DMF / H₂O (4:1)90 °C / 12 h50 - 70%General purpose; cost-effective for unhindered boronic acids.

Experimental Protocols

The following protocols have been designed as self-validating systems. Each step includes internal checks to ensure the integrity of the reaction.

Workflow Prep Reagent Assembly & Solvent Addition Degas Degassing (Argon Purge 3x) Prep->Degas React Reaction (Thermal or MW) Degas->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Prep-HPLC/FCC) Workup->Purify

Step-by-step experimental workflow for Suzuki cross-coupling reactions.

Protocol A: Microwave-Assisted Coupling (Optimized for Speed & Discovery)

This protocol is adapted from validated syntheses of Axl/Mer kinase inhibitors, utilizing microwave irradiation for rapid turnover[2].

  • Reagent Assembly: To an oven-dried microwave reaction vial, add 6-bromo-1,5-naphthyridin-4-ol (1.0 equiv, e.g., 0.22 mmol), the target boronic acid or pinacol ester (1.3 to 1.5 equiv), Na₂CO₃ (3.0 equiv), and Pd(Amphos)Cl₂ (0.05 to 0.10 equiv).

    • Causality: An excess of boronic acid compensates for competitive protodeboronation, a common side reaction in aqueous basic conditions[5].

  • Solvent Addition & Degassing: Add 1,4-dioxane (3.0 mL) and deionized water (0.6 mL). Seal the vial with a septum cap. Insert an argon line and purge the solution by bubbling for 5–10 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Thorough degassing is the most critical step for reaction success[4].

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 150 °C for 10 minutes with active stirring.

    • Validation Check: The solution should transition from a pale suspension to a dark, homogeneous mixture (indicating active catalyst turnover and palladium black formation upon completion).

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine). Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) to isolate the pure coupled product.

Protocol B: Standard Thermal Coupling (Optimized for Scale-Up)

This protocol utilizes XPhos-Pd-G2, which provides exceptional stability and efficiency for larger batches[1].

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 6-bromo-1,5-naphthyridin-4-ol (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing: Add a pre-degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 10 mL per mmol of substrate). Evacuate the flask and backfill with nitrogen or argon (repeat 3 times).

  • Catalyst Addition: Briefly open the flask under a positive flow of inert gas and add XPhos-Pd-G2 (0.02 to 0.05 equiv).

    • Causality: Adding the highly active precatalyst last, after the system is largely oxygen-free, prevents premature catalyst degradation.

  • Heating: Attach a reflux condenser, place the flask in a pre-heated oil bath at 80–90 °C, and stir vigorously for 3 to 16 hours. Monitor progression via LC-MS.

  • Isolation: Once complete, cool the mixture, concentrate to remove the majority of the dioxane, and partition between water and EtOAc. Purify via flash column chromatography (FCC) using a gradient of ethyl acetate in petroleum ether[1].

Applications in Drug Development

The functionalization of 6-bromo-1,5-naphthyridin-4-ol is a critical node in modern medicinal chemistry. For example, coupling this scaffold with pyrazole or substituted phenyl boronic acids directly yields core structures for Axl and Mer receptor tyrosine kinase inhibitors[2]. These kinases are overexpressed in numerous tumor types, and their inhibition is a major therapeutic strategy for halting tumor metastasis and proliferation. Furthermore, similar coupling strategies are employed in the synthesis of small molecule inhibitors of NF-κB inducing kinase (NIK), which are vital for treating autoimmune disorders and specific malignancies[1].

References

  • European Patent Office (EP 3976597 B1). SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE.1

  • Google Patents (CN112312909A). Compounds for the treatment of kinase-dependent disorders. 2

  • BenchChem. A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine. 4

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. 5

  • Organic Chemistry Portal. Suzuki Coupling. 3

Sources

Application

Application Note: Buchwald-Hartwig Amination of 6-Bromo-1,5-naphthyridin-4-ol for Kinase Inhibitor Synthesis

Introduction & Mechanistic Rationale The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction utilized for the synthesis of carbon-nitrogen (C–N) bonds[1]. In modern drug discovery, fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction utilized for the synthesis of carbon-nitrogen (C–N) bonds[1]. In modern drug discovery, functionalized 1,5-naphthyridines are highly valued as privileged scaffolds, particularly in the development of inhibitors targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases[2]. The overexpression of Axl and Mer is strongly associated with tumor metastasis, poor prognosis, and resistance to apoptosis[3].

However, the direct amination of 6-bromo-1,5-naphthyridin-4-ol presents a multifaceted synthetic challenge:

  • Amphoteric & Coordinating Nature : The 1,5-naphthyridine core contains basic nitrogen atoms that can competitively coordinate to the palladium center, leading to catalyst poisoning.

  • Tautomeric Interference : The 4-ol group exists in a tautomeric equilibrium with the 1,5-naphthyridin-4(1H)-one form. Under standard basic cross-coupling conditions, it deprotonates to form a highly nucleophilic naphthyridinolate anion. This oxygen nucleophile can outcompete the target amine, resulting in unwanted O-arylation (ether formation) instead of the desired N-arylation.

Causality in Experimental Design: To circumvent these issues without resorting to tedious protecting group chemistry, the catalytic system must be precisely tuned:

  • Ligand Selection : Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos) are mandated. Their bulkiness prevents bis-ligation (forming inactive PdL₂ complexes) and accelerates the reductive elimination step, kinetically favoring C–N bond formation over C–O bond formation.

  • Base Selection : While KOtBu is a standard strong base, it can cause functional group incompatibility[4]. Instead, Lithium bis(trimethylsilyl)amide (LiHMDS) is highly recommended. LiHMDS provides excellent proton tolerance[4], rapidly deprotonating the acidic 4-ol to form a stable lithium naphthyridinolate that is less prone to O-arylation, while still facilitating the catalytic cycle.

Signaling Pathway Context

The synthesized aminonaphthyridines act as potent inhibitors of Axl/Mer kinases, blocking the downstream signaling cascades (PI3K/AKT and MAPK/ERK) that promote tumor survival[2][3].

G Gas6 Gas-6 Ligand AxlMer Axl/Mer Kinase (Receptor) Gas6->AxlMer Binds PI3K PI3K / AKT Pathway AxlMer->PI3K Phosphorylation MAPK MAPK / ERK Pathway AxlMer->MAPK Inhibitor Naphthyridine Inhibitor Inhibitor->AxlMer Blocks Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Axl/Mer Kinase signaling pathway and targeted inhibition by naphthyridine derivatives.

Experimental Design & Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 6-bromo-1,5-naphthyridin-4-ol with a model primary amine (e.g., cyclopropylamine). Catalyst loading is maintained at a standard 2 mol%[4].

EntryPalladium SourceLigand (4 mol%)Base (Equivalents)SolventTemp (°C)Yield (%)Observation
1Pd₂(dba)₃BINAPCs₂CO₃ (3.0 eq)Toluene110<10%Poor substrate solubility; unreacted SM.
2Pd(OAc)₂XPhosKOtBu (3.0 eq)1,4-Dioxane10045%Significant O-arylation byproduct observed.
3 Pd₂(dba)₃ BrettPhos LiHMDS (3.0 eq) 1,4-Dioxane 100 88% Clean conversion; excellent N-selectivity.
4Pd₂(dba)₃tBuXPhosLiHMDS (3.0 eq)t-Amyl-OH10082%Good yield; slightly slower reaction rate.

Detailed Step-by-Step Protocol

Note: This protocol utilizes a self-validating workflow. Visual cues are integrated to ensure reaction integrity.

Reagents:

  • 6-Bromo-1,5-naphthyridin-4-ol (1.0 equiv, 1.0 mmol)

  • Amine (e.g., Cyclopropylamine) (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • LiHMDS (1.0 M in THF) (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step 1: Catalyst Pre-activation (Glovebox or Standard Schlenk Technique)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.

  • Evacuate and backfill the tube with Argon (repeat 3 times to ensure an oxygen-free environment).

  • Add 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution should turn a deep, homogeneous red/burgundy color, indicating the successful formation of the active Pd(0)-BrettPhos complex. If a black precipitate forms immediately, the catalyst has died (Pd black) due to oxygen contamination; discard and restart.

Step 2: Substrate Addition & Reaction Setup 4. In a separate dry vial, suspend 6-bromo-1,5-naphthyridin-4-ol in 8 mL of anhydrous 1,4-Dioxane under Argon. 5. Transfer the substrate suspension to the Schlenk tube containing the active catalyst. 6. Add the target amine (1.5 mmol) via a micro-syringe. 7. Dropwise, add the LiHMDS solution (3.0 mL of 1.0 M in THF).

  • Causality: The first equivalent of LiHMDS instantly deprotonates the 4-ol, solubilizing the substrate as the lithium salt. The remaining equivalents drive the catalytic cycle by deprotonating the coordinated amine intermediate.
  • Seal the Schlenk tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 12–16 hours. Monitor reaction completion via LC-MS.

Step 3: Workup & Purification 9. Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Critical Step: The product is amphoteric. Adjust the aqueous layer to pH ~7 using 1M HCl or saturated NaHCO₃ to ensure the naphthyridinol is fully protonated and partitions efficiently into the organic layer.
  • Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (Silica gel, typically requiring a polar eluent system such as DCM/MeOH 95:5) to afford the pure aminonaphthyridine.

Catalytic Cycle & Workflow

The mechanism follows a standard Pd(0)/Pd(II) cycle, heavily influenced by the steric bulk of BrettPhos to prevent off-target reactions and facilitate the challenging reductive elimination[4].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + R-NH2 + Base RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base·HBr RedElim->Pd0 + Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for 6-bromo-1,5-naphthyridin-4-ol.

References

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at:[Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at:[Link]

  • CN112312909A - Compounds for the treatment of kinase-dependent disorders. Google Patents.
  • WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders. Google Patents.

Sources

Method

Application Note: Deoxychlorination of 6-Bromo-1,5-naphthyridin-4-ol using Phosphorus Oxychloride (POCl₃)

Executive Summary The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., MELK, c-Met, and NF-κB inducing kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., MELK, c-Met, and NF-κB inducing kinase inhibitors)[1][2]. To functionalize this core, the inert hydroxyl group of 6-bromo-1,5-naphthyridin-4-ol must be converted into a labile chloride, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) reactions.

This application note details the causal mechanisms, optimized reaction conditions, and a self-validating experimental protocol for the deoxychlorination of 6-bromo-1,5-naphthyridin-4-ol using phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloro-1,5-naphthyridine.

Mechanistic Insights & Causality

The conversion of a heterocyclic hydroxyl group to a chloride is not a simple direct displacement. The hydroxyl group is a poor leaving group; therefore, it requires electrophilic activation.

  • Tautomerization : In solution, 6-bromo-1,5-naphthyridin-4-ol exists in an equilibrium highly favored toward its lactam/pyridone tautomer (6-bromo-1,5-naphthyridin-4(1H)-one).

  • Electrophilic Activation : The nucleophilic lactam oxygen attacks the highly electrophilic phosphorus atom of POCl₃. This step displaces a chloride ion and forms a dichlorophosphinate intermediate (–O–POCl₂), transforming the oxygen into a superb leaving group[3].

  • Nucleophilic Aromatic Substitution (SNAr) : The liberated chloride ion acts as a nucleophile, attacking the C4 position of the naphthyridine ring to form a Meisenheimer-type complex.

  • Rearomatization : The phosphorodichloridate leaving group is expelled, restoring the aromaticity of the ring and yielding the final 4-chloro derivative.

The Role of Catalysts (DMF or Amine Bases): While the reaction can be run in neat POCl₃ at high temperatures (110–120 °C)[1], the addition of catalytic N,N-dimethylformamide (DMF) or an amine base (e.g., N,N-dimethylaniline) significantly accelerates the reaction[2][4]. DMF reacts with POCl₃ to form a Vilsmeier-Haack intermediate (a highly electrophilic chloroiminium ion), which activates the naphthyridinone oxygen much faster than POCl₃ alone, allowing the reaction to proceed at a milder 70 °C[2]. This minimizes thermal degradation and over-chlorination side reactions[5].

Mechanism N1 Lactam Tautomer (Pyridone form) N2 O-Phosphorylation (Attack on POCl3 or Vilsmeier Reagent) N1->N2 Nucleophilic O N3 Dichlorophosphinate Intermediate (-O-POCl2) N2->N3 Loss of Cl- N4 Nucleophilic Attack (Cl- attacks C4) N3->N4 SNAr Initiation N5 Meisenheimer-type Complex N4->N5 N6 Elimination & Aromatization (Yields 4-Chloro Product) N5->N6 Restores Aromaticity

SNAr mechanistic pathway for the conversion of naphthyridin-4-ol to 4-chloro-naphthyridine.

Reaction Optimization & Quantitative Data

The choice of reaction conditions dictates the impurity profile. High temperatures with excess POCl₃ can lead to over-chlorination (e.g., introduction of chlorine at other positions) or polymerization[5]. The table below summarizes comparative methodologies for naphthyridine deoxychlorination.

ConditionReagentsTemp (°C)TimeYield (%)Causality & Observations
Method A Neat POCl₃ (Excess)110–120 °C12–16 h~60–75%High thermal stress; requires extensive distillation of excess POCl₃ prior to workup[1].
Method B POCl₃ + Cat. DMF70 °C4 h~85–90%Vilsmeier activation allows lower temps; cleaner impurity profile; direct quench possible[2].
Method C POCl₃ + N,N-DimethylanilineReflux2 h~45–80%Amine acts as an acid scavenger and nucleophilic catalyst; rapid reaction but variable yields[4].

Experimental Protocol (Method B: POCl₃ + Cat. DMF)

This protocol is designed as a self-validating system. In-process controls (IPC) and strict temperature management during the quench are integrated to ensure reproducibility and prevent product hydrolysis.

Reagents & Equipment
  • Reactant: 6-Bromo-1,5-naphthyridin-4-ol (1.0 equivalent)

  • Reagent: Phosphorus oxychloride (POCl₃) (10.0 equivalents)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 equivalents)

  • Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃) / Ice mixture

  • Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), dropping funnel, internal thermocouple.

Step-by-Step Methodology

Step 1: Reaction Setup & Activation

  • Charge a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube with 6-bromo-1,5-naphthyridin-4-ol.

  • Slowly add neat POCl₃ (10.0 eq) to the flask at room temperature. Note: POCl₃ is highly corrosive and reacts violently with moisture; perform strictly under an inert atmosphere (N₂ or Ar).

  • Add catalytic DMF (0.1 eq). The mixture may exhibit a slight exotherm as the Vilsmeier-Haack complex forms[2].

  • Heat the reaction mixture to 70 °C using an oil bath or heating mantle.

Step 2: In-Process Control (IPC) & Monitoring

  • Stir the mixture at 70 °C for 4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, quench it in 1 mL of cold sat. NaHCO₃, extract with 1 mL EtOAc, and analyze the organic layer via TLC (Hexanes/EtOAc) or LC-MS. The starting material should be completely consumed. If unreacted starting material remains, continue heating in 1-hour increments[5].

Step 3: Controlled Quenching (Critical Step) Causality: Excess POCl₃ must be neutralized. If quenched in neutral water without cooling, the exothermic hydrolysis of POCl₃ generates HCl and high heat, which will protonate the naphthyridine nitrogen and catalyze the hydrolysis of the newly formed C-Cl bond back to the starting material.

  • Cool the reaction mixture to room temperature.

  • Prepare a large beaker containing a vigorously stirring mixture of crushed ice and saturated aqueous NaHCO₃ (at least 15 volumes relative to POCl₃).

  • Transfer the reaction mixture to a dropping funnel and add it dropwise to the ice-cold basic mixture.

  • Self-Validation Check: Monitor the internal temperature of the quench mixture using a thermocouple. Do not allow the temperature to exceed 10 °C. Ensure the pH remains slightly basic (pH ~8) throughout the addition[1].

Step 4: Extraction & Purification

  • Add EtOAc to the quenched mixture. Separate the layers in a separatory funnel.

  • Extract the aqueous layer two additional times with EtOAc.

  • Combine the organic layers and wash with brine to remove residual salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/EtOAc gradient) to afford pure 6-bromo-4-chloro-1,5-naphthyridine as a solid.

Workflow R 6-Bromo-1,5- naphthyridin-4-ol Re POCl3 + cat. DMF (70 °C, 4h) R->Re IPC IPC Check (TLC/LC-MS) Re->IPC Q Dropwise Quench (Ice/Sat. NaHCO3) IPC->Q Ext Extraction & Drying (EtOAc, Na2SO4) Q->Ext P Purified Product (Chromatography) Ext->P

Synthetic workflow for the deoxychlorination of 6-bromo-1,5-naphthyridin-4-ol using POCl3.

References

  • 1,5-naphthyridine derivatives and MELK inhibitors containing the same Source: US Patent US9067937B2 URL
  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE Source: European Patent Office - EP 3976597 B1 URL
  • Aromatic heterocycles 1: structures and reactions Source: Organic Chemistry Textbooks / GCW Gandhinagar URL:[Link]

Sources

Application

Application Note: Advanced LC-MS/MS Quantification and Fragmentation Profiling of 6-Bromo-1,5-naphthyridin-4-ol

Biological & Pharmaceutical Context 6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) is a pivotal halogenated heterocyclic building block. It is extensively utilized in the synthesis of small-molecule inhibitors targeti...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological & Pharmaceutical Context

6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) is a pivotal halogenated heterocyclic building block. It is extensively utilized in the synthesis of small-molecule inhibitors targeting receptor tyrosine kinases (such as Axl and Mer) and NF-κB inducing kinase (NIK)[1][2].

In oncology, the Axl/Mer signaling cascade is frequently overexpressed in various malignancies. The binding of the Gas-6 ligand to these receptors induces autophosphorylation on their intracellular domains, which subsequently activates downstream pathways (e.g., PI3K/AKT, MAPK) that drive tumor proliferation, survival, and metastasis[1]. Inhibitors derived from the naphthyridine scaffold competitively block this kinase activation. Accurately quantifying this intermediate and its downstream active pharmaceutical ingredients (APIs) is a critical requirement for pharmacokinetic (PK) and pharmacodynamic (PD) modeling during drug development.

Pathway Gas6 Gas-6 Ligand AxlMer Axl/Mer Receptors Gas6->AxlMer Binds Autophos Autophosphorylation AxlMer->Autophos Induces Downstream Downstream Signaling Autophos->Downstream Activates Tumor Tumor Proliferation Downstream->Tumor Drives Inhibitor Naphthyridin-4-ol Inhibitors Inhibitor->Autophos Blocks

Axl/Mer signaling cascade and the inhibitory role of naphthyridin-4-ol derivatives.

Physicochemical & Mass Spectrometry Profiling

Understanding the intrinsic properties of 6-bromo-1,5-naphthyridin-4-ol is essential for robust analytical method development. The presence of the bromine atom provides a highly diagnostic isotopic signature in mass spectrometry, while the fused pyridine rings dictate its chromatographic behavior[2][3].

Table 1: Physicochemical and MS Properties

PropertyValue
Chemical Name 6-Bromo-1,5-naphthyridin-4-ol
CAS Number 1823362-18-0
Molecular Formula C8H5BrN2O
Exact Mass 223.9585 Da
ESI+ Precursor Ions [M+H]+ m/z 225.1 (79Br) / 227.1 (81Br)
Isotopic Ratio ~1:1 (Diagnostic Doublet)

Self-Validating LC-MS/MS Analytical Protocol

To support high-throughput pharmacokinetic studies, a highly sensitive and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required. The following protocol embeds self-validating mechanisms and explains the causality behind each experimental choice.

Workflow Prep Sample Prep (Protein Ppt) LC UHPLC (C18, Gradient) Prep->LC ESI ESI+ (m/z 225.1) LC->ESI MRM MRM (Triple Quad) ESI->MRM Data PK Analysis (WinNonlin) MRM->Data

Self-validating LC-MS/MS workflow for 6-bromo-1,5-naphthyridin-4-ol quantification.

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an isotopically labeled internal standard (IS). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • Causality & Validation: Acetonitrile effectively denatures plasma proteins, disrupting protein-drug binding to ensure high recovery. The addition of 0.1% formic acid is a critical choice; it maintains the basic naphthyridine nitrogens in a protonated state, preventing adsorptive losses to the precipitated protein pellet or plastic surfaces. The inclusion of an IS validates extraction efficiency and corrects for matrix-induced ion suppression.

Step 2: UHPLC Separation
  • Procedure: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Causality & Validation: The naphthyridine core possesses mixed polarity. An end-capped C18 stationary phase is mandatory to prevent secondary ion-exchange interactions between the basic nitrogen atoms and residual surface silanols, which would otherwise cause severe peak tailing. The acidic mobile phase ensures the analyte remains fully ionized during separation, yielding sharp, symmetrical peaks and pre-conditioning the molecule for positive ion mode.

Step 3: ESI-MS/MS Detection
  • Procedure: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality & Validation: The basic nature of the 1,5-naphthyridine ring readily accepts a proton, yielding a strong [M+H]+ precursor ion[2]. Due to the natural isotopic distribution of bromine (~50.69% 79Br and ~49.31% 81Br), the precursor presents as a characteristic 1:1 doublet at m/z 225.1 and 227.1[2]. Self-Validation Mechanism: Monitoring both isotopic precursors acts as an internal quality control check. If the ratio of the detected MRM transitions deviates significantly from 1:1, it immediately flags the presence of an isobaric matrix interference co-eluting with the analyte.

Quantitative Data & MRM Parameters

Table 2 summarizes the optimized MRM transitions for the triple quadrupole method. The primary fragmentation pathways involve the neutral loss of carbon monoxide (CO) from the 4-ol moiety and the radical loss of the bromine atom, both of which are highly characteristic of halogenated naphthyridinols.

Table 2: MRM Transitions and Structural Logic

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Logic
225.1 (79Br)197.1 25Loss of CO (-28 Da) from the 4-ol moiety
227.1 (81Br)199.1 25Loss of CO (-28 Da) from the 4-ol moiety
225.1 (79Br)146.1 35Loss of Br radical (-79 Da)
227.1 (81Br)146.1 35Loss of Br radical (-81 Da)

Data Analysis & Pharmacokinetic Modeling

Following data acquisition, peak integration and quantification are performed against a matrix-matched calibration curve. For in vivo efficacy and safety studies, the resulting concentration-time data is exported to specialized pharmacokinetic software, such as WinNonlin Phoenix. This allows for the calculation of critical PK parameters—including clearance (CL), volume of distribution (Vd), and half-life (t1/2)—using non-compartmental analysis (NCA) models (e.g., extravascular PO model 200 or IV bolus model 201)[1].

References

  • CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents Source: Google Patents URL
  • Source: Googleapis.
  • Source: NIH.

Sources

Method

The Strategic Application of 6-Bromo-1,5-naphthyridin-4-ol in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of 1,5-Naphthyridine The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1,5-Naphthyridine

The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its rigid, planar structure and the strategic placement of nitrogen atoms that can form crucial hydrogen bonds with biological targets.[1] This heterocyclic system is a bioisostere of quinoline and other fused aromatic rings, offering a unique combination of electronic properties and vectoral display of substituents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, and have been investigated as anticancer and antiviral agents.[2][3] Within this promising class of compounds, 6-Bromo-1,5-naphthyridin-4-ol emerges as a particularly versatile starting point for the synthesis of diverse compound libraries, offering multiple points for chemical modification to fine-tune biological activity and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of the 6-Bromo-1,5-naphthyridin-4-ol scaffold in drug discovery. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively leverage this promising chemical entity in the development of novel therapeutics.

Physicochemical Properties and Strategic Advantages

The 6-Bromo-1,5-naphthyridin-4-ol scaffold possesses a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns:

  • Multiple Functionalization Points: The scaffold presents three primary sites for chemical modification: the bromine atom at the 6-position, the hydroxyl group at the 4-position, and the aromatic ring system itself. This allows for extensive exploration of the chemical space around the core structure.

  • The Role of the Bromine Atom: The bromine atom is a key functional handle. It can be readily displaced or utilized in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide array of aryl, heteroaryl, alkyl, and amino substituents. This enables the systematic exploration of structure-activity relationships (SAR).

  • The Versatility of the 4-ol Group: The hydroxyl group at the 4-position exists in tautomeric equilibrium with its keto form, 1,5-naphthyridin-4(1H)-one. This group can act as a hydrogen bond donor or acceptor, contributing to target binding. Furthermore, it can be converted into a more reactive leaving group, such as a chloride, to facilitate nucleophilic substitution reactions for the introduction of various functionalities.

  • The 1,5-Naphthyridine Core: The nitrogen atoms within the bicyclic system can participate in hydrogen bonding interactions with the hinge region of kinases or other key residues in enzyme active sites. The rigid nature of the scaffold helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

PropertyValueSignificance in Drug Design
Molecular Formula C₈H₅BrN₂OProvides the basic atomic composition.
Molecular Weight 225.04 g/mol Falls within the range of lead-like and drug-like molecules.
Hydrogen Bond Donors 1 (from the -OH group)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the nitrogen atoms)Important for binding to enzyme active sites, particularly kinases.
Topological Polar Surface Area 49.9 ŲInfluences cell permeability and oral bioavailability.
LogP (predicted) 1.5-2.0Indicates a moderate lipophilicity, which is often desirable for drug candidates.

Table 1: Physicochemical Properties of 6-Bromo-1,5-naphthyridin-4-ol

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the 6-Bromo-1,5-naphthyridin-4-ol scaffold can be achieved through established methods for constructing 4-hydroxy-1,5-naphthyridine ring systems, primarily the Gould-Jacobs and Conrad-Limpach reactions. The key starting material for these approaches is a suitably substituted aminopyridine, in this case, 5-bromo-3-aminopyridine.

Protocol 1: Gould-Jacobs Reaction for 6-Bromo-1,5-naphthyridin-4-ol Synthesis

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines and their heteroaromatic analogs.[4][5] It involves the condensation of an aniline or a heteroaromatic amine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[6]

Reaction Scheme:

Gould_Jacobs_Reaction start 5-Bromo-3-aminopyridine intermediate Condensation Intermediate start->intermediate + deem Diethyl ethoxymethylenemalonate (DEEM) deem->intermediate cyclization Thermal Cyclization (e.g., Dowtherm A, 250 °C) intermediate->cyclization Heat product 6-Bromo-1,5-naphthyridin-4-ol cyclization->product

Caption: Gould-Jacobs synthesis of 6-Bromo-1,5-naphthyridin-4-ol.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 5-bromo-3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130 °C for 2-3 hours. Ethanol, a byproduct of the condensation, will distill off.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aminopyridine is consumed.

  • Cyclization: To the crude condensation product, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 250-260 °C for 30-60 minutes. The cyclization reaction will occur, leading to the formation of the naphthyridine ring.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid by filtration and wash with the non-polar solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield 6-Bromo-1,5-naphthyridin-4-ol.

Protocol 2: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route, involving the reaction of an arylamine with a β-ketoester.[7][8] The regioselectivity of the cyclization can be controlled by the reaction conditions.

Reaction Scheme:

Conrad_Limpach_Synthesis start 5-Bromo-3-aminopyridine intermediate Condensation Intermediate start->intermediate + ketoester β-ketoester (e.g., diethyl malonate) ketoester->intermediate cyclization Thermal Cyclization (High Temperature) intermediate->cyclization Heat product 6-Bromo-1,5-naphthyridin-4-ol cyclization->product

Caption: Conrad-Limpach synthesis of 6-Bromo-1,5-naphthyridin-4-ol.

Step-by-Step Methodology:

  • Condensation: Mix 5-bromo-3-aminopyridine (1 equivalent) with a β-ketoester such as diethyl malonate (1.1 equivalents) in the presence of an acid catalyst (e.g., a catalytic amount of sulfuric acid).

  • Heat the mixture at a moderate temperature (e.g., 140-160 °C) to facilitate the formation of the enamine intermediate.

  • Cyclization: The crude enamine is then heated at a higher temperature (typically >250 °C) in a high-boiling solvent to induce cyclization.

  • Work-up and Purification: The work-up and purification procedure is similar to that of the Gould-Jacobs reaction, involving precipitation, filtration, and recrystallization.

Application in Drug Design: A Scaffold for Kinase Inhibitors

The 1,5-naphthyridine scaffold is particularly well-suited for the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of the adenine region of ATP. The strategic placement of the bromine atom on the 6-Bromo-1,5-naphthyridin-4-ol scaffold allows for the introduction of various substituents that can project into the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.

Case Study: Design of TGF-β Type I Receptor (ALK5) Inhibitors

Derivatives of the 1,5-naphthyridine scaffold have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5, a key target in oncology.[9] The general strategy involves functionalization at the 4-position, often following conversion of the hydroxyl group to a more reactive species.

Workflow for Derivative Synthesis:

Derivative_Synthesis start 6-Bromo-1,5-naphthyridin-4-ol chlorination Chlorination (e.g., POCl₃) start->chlorination intermediate 6-Bromo-4-chloro-1,5-naphthyridine chlorination->intermediate coupling Nucleophilic Substitution or Cross-Coupling Reactions intermediate->coupling derivatives Library of 6-Bromo-1,5-naphthyridine Derivatives coupling->derivatives

Caption: General workflow for the synthesis of 6-Bromo-1,5-naphthyridine derivatives.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for 6-bromo-1,5-naphthyridin-4-ol derivatives is often proprietary, general principles can be inferred from related series:

  • Substitution at the 4-position: Introduction of various amine-containing heterocycles at this position can lead to significant improvements in potency. The nature and substitution pattern of these heterocycles are critical for optimizing interactions with the kinase active site.

  • The 6-Bromo Position: The bromine atom can be retained to provide a specific steric and electronic contribution, or it can be replaced with other groups via cross-coupling to explore additional binding interactions. For example, replacing the bromine with a small alkyl or aryl group can probe hydrophobic pockets within the target enzyme.

Protocols for Biological Evaluation

Once a library of derivatives based on the 6-Bromo-1,5-naphthyridin-4-ol scaffold has been synthesized, a cascade of biological assays is necessary to evaluate their potential as drug candidates.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for ALK5)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Recombinant human ALK5 kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., HTRF-based assay with europium-labeled anti-phospho-peptide antibody and streptavidin-labeled APC)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the ALK5 enzyme, the biotinylated peptide substrate, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents.

  • Incubate for a further period to allow for the detection signal to develop.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., a cell line where the target kinase is dysregulated)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 5: In Vitro ADME Assays

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of a drug candidate.

A. Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[10]

Procedure:

  • Incubate the test compound (at a fixed concentration, e.g., 1 µM) with human or rat liver microsomes and a NADPH-regenerating system at 37 °C.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[11][12]

B. Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[2][13][14]

Procedure:

  • Culture Caco-2 cells on a semi-permeable filter support for 21 days to form a differentiated and polarized monolayer.

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, take samples from the basolateral (B) side.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.

  • The assay can also be performed in the B-to-A direction to assess active efflux.

Conclusion

The 6-Bromo-1,5-naphthyridin-4-ol scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel drug candidates. Its inherent structural features, coupled with the multiple avenues for chemical modification, provide a rich platform for exploring structure-activity relationships and optimizing for potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of new chemical entities based on this promising scaffold, with the potential to address unmet medical needs in areas such as oncology and beyond.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from a source providing details on this reaction.
  • DB-ALM. (2013, March 27). Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Merck Index. (n.d.).
  • Merck Index. (n.d.). Gould-Jacobs Reaction.
  • ResearchGate. (n.d.). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). GOULD–JACOBS REACTION OF 5- AND 6-AMINO-2-SUBSTITUTED BENZOXAZOLES. I.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • PMC. (n.d.). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein.
  • Journal of Pharmacological and Toxicological Methods. (n.d.). MEMBRANE-PERMEABILITY ASSAY USING CACO-2 CELLS IN DRUG DISCOVERY.
  • Cambridge University Press & Assessment. (n.d.). Conrad-Limpach Reaction.
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  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models - DMPK.
  • ADMET & DMPK. (2013, July 3). What ADME tests should be conducted for preclinical studies?
  • RSC Publishing. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • ACS Publications. (2004, August 4). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO2003039544A1 - Naphtyridine derivatives, their preparation and their use as phosphodiesterase isoenzyme 4 (pde4) inhibitors.
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  • PMC. (n.d.).
  • ResearchGate. (2025, August 6). Syntheses of the isomeric amino‐ and bromo‐1,5‐naphthyridines.
  • PMC. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy | Request PDF.
  • The Royal Society of Chemistry. (n.d.). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in.
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  • ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline.
  • PMC. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • RSC Publishing. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of....
  • Semantic Scholar. (2021, October 9). 1,6-Naphthyridin-2(1H)
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Application

Large-Scale Synthesis of 6-Bromo-1,5-naphthyridin-4-ol: An Application Note and Protocol

Introduction The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Specifically, "6-Bromo-1,5-naphthyridin-4-ol" serves as a crucial intermediate in the development of novel pharmaceuticals, where the bromine atom provides a versatile handle for further molecular elaboration through various cross-coupling reactions.[3][4] The hydroxyl group at the 4-position is also pivotal for modulating the molecule's physicochemical properties and biological interactions.

This application note provides a comprehensive guide for the large-scale synthesis of 6-Bromo-1,5-naphthyridin-4-ol. The protocol is designed for scalability and reproducibility, addressing the increasing demand for this key building block in drug discovery and development programs.[5] We will delve into the strategic considerations behind the chosen synthetic route, a detailed step-by-step protocol, and critical process parameters for successful implementation in a laboratory or pilot plant setting.

Synthetic Strategy: The Gould-Jacobs Approach

The most robust and widely adopted method for the construction of the 4-hydroxy-1,5-naphthyridine core is the Gould-Jacobs reaction.[6][7] This classical approach involves the condensation of an aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization. For the synthesis of 6-Bromo-1,5-naphthyridin-4-ol, the logical starting materials are 5-bromo-3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM).

The causality behind this choice is twofold:

  • Convergent Synthesis: This two-step sequence efficiently assembles the bicyclic naphthyridine core from readily available and relatively inexpensive starting materials.

  • Regiocontrol: The substitution pattern on the starting aminopyridine directly dictates the position of the bromine atom on the final naphthyridine ring, ensuring the desired 6-bromo isomer is obtained.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 5-Bromo-3-aminopyridine C Intermediate: Diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate A->C Condensation B Diethyl Ethoxymethylenemalonate (DEEM) B->C D 6-Bromo-1,5-naphthyridin-4-ol C->D Thermal Cyclization (Dowtherm A)

Caption: Overall synthetic scheme for 6-Bromo-1,5-naphthyridin-4-ol.

Detailed Experimental Protocol

This protocol is optimized for a large-scale laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated fume hood, are mandatory.

Step 1: Condensation of 5-Bromo-3-aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)
  • Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 5-bromo-3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Reaction Execution: Heat the mixture to 120-130 °C with vigorous stirring. The reaction mixture will gradually become a thick syrup. Maintain this temperature for 2 hours.

  • Intermediate Formation: Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate, may crystallize upon standing. For large-scale operations, it is often practical to proceed to the next step without isolating the intermediate.[7]

Step 2: Thermal Cyclization to 6-Bromo-1,5-naphthyridin-4-ol
  • Solvent Preparation: In a separate, appropriately sized reaction vessel equipped for high-temperature reactions (e.g., a three-necked flask with a mechanical stirrer, thermometer, and distillation setup), heat a high-boiling point solvent such as Dowtherm A to 250 °C.[7] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a common choice for such high-temperature cyclizations due to its thermal stability.

  • Addition of Intermediate: Slowly and carefully add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring. Control the addition rate to manage any potential exotherm and off-gassing.

  • Cyclization Reaction: Maintain the reaction temperature at 250 °C for 30 minutes. The product, 6-Bromo-1,5-naphthyridin-4-ol, will precipitate from the hot solution.[7]

  • Work-up and Isolation: Allow the mixture to cool to below 100 °C. Add a non-polar solvent such as hexane to facilitate further precipitation of the product.[7]

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid thoroughly with hexane to remove the high-boiling solvent, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the final product under vacuum to a constant weight.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Isolation A Combine 5-Bromo-3-aminopyridine and DEEM B Heat to 120-130 °C for 2 hours A->B C Cool to Room Temperature B->C E Slowly add crude intermediate C->E Transfer of Crude Intermediate D Heat Dowtherm A to 250 °C D->E F Maintain at 250 °C for 30 min E->F G Cool and add Hexane F->G H Filter and Wash Solid G->H I Dry under Vacuum H->I

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of 6-Bromo-1,5-naphthyridin-4-ol.

ParameterValueReference/Rationale
Starting Materials 5-Bromo-3-aminopyridine, Diethyl ethoxymethylenemalonateReadily available precursors for the Gould-Jacobs reaction.[6]
Key Reagents Dowtherm A, Hexane, EthanolHigh-boiling solvent for cyclization and solvents for purification.[7]
Reaction Temperature Condensation: 120-130 °C; Cyclization: 250 °COptimized temperatures for efficient reaction kinetics.[7]
Reaction Time Condensation: 2 hours; Cyclization: 30 minutesSufficient time for reaction completion based on literature.[7]
Typical Yield 60-75% (overall)Yields can vary based on scale and purification efficiency.
Purity Assessment ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLCStandard analytical techniques for structural confirmation and purity determination.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low Yield in Condensation Incomplete reaction; Sub-optimal temperature.Ensure the reaction temperature is maintained at 120-130 °C. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
Low Yield in Cyclization Insufficient reaction time or temperature.Confirm the temperature of Dowtherm A is at 250 °C. The 30-minute reaction time is generally sufficient, but monitoring by TLC can be beneficial.
Product Contamination Inadequate washing of the final product.Ensure thorough washing with hexane to remove all traces of Dowtherm A, followed by a wash with cold ethanol to remove other impurities.
Dark Product Color Thermal decomposition at high temperatures.While some coloration is expected, excessive darkening may indicate decomposition. Ensure the cyclization time does not significantly exceed 30 minutes. The use of decolorizing charcoal during a recrystallization step (if performed) can improve color.

Safety Considerations

  • 5-Bromo-3-aminopyridine: Harmful if swallowed or in contact with skin. Irritating to eyes, respiratory system, and skin.

  • Diethyl ethoxymethylenemalonate: Causes skin and eye irritation.

  • Dowtherm A: Can cause irritation upon contact. The high operating temperature poses a significant burn hazard.

  • Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate engineering controls and personal protective equipment.

Conclusion

The Gould-Jacobs reaction provides a reliable and scalable route for the synthesis of 6-Bromo-1,5-naphthyridin-4-ol. By carefully controlling the reaction parameters, particularly temperature and reaction time, this key pharmaceutical intermediate can be produced in high yield and purity. The protocol detailed in this application note serves as a robust starting point for researchers and process chemists involved in the large-scale production of this valuable compound.

References

  • PrepChem. Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Available at: [Link]

  • Kethireddy, S. et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[8][9]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92(1). Available at: [Link]

  • Cerezo-Galan, S. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3326. Available at: [Link]

  • Google Patents. WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • Abdel-Aziz, H. A. et al. (2009). Synthesis of some novel pyridine and naphthyridine derivatives. Journal of Heterocyclic Chemistry, 46(3), 433-438.
  • Kumar, A. et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6821-6841. Available at: [Link]

  • ChemAnalyst. 8-Bromo-1,6-naphthyridin-4-ol. Available at: [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
  • Zareyee, D. et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.
  • Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2021 International Conference on Materials, Chemical and Mechanical Engineering (ICMCME 2021). Available at: [Link]

  • Li, Y. et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • ChemBK. 6-BROMO-[8][10]NAPHTHYRIDIN-2(1H)-ONE. Available at: [Link]

  • Li, Y. et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Olukunle, O. F. et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Wang, X. et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
  • ResearchGate. Advances in the Chemistry of Naphthyridines. Available at: [Link]

  • ResearchGate. Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. Available at: [Link]

  • MDPI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-1,5-naphthyridin-4-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-Bromo-1,5-naphthyridin-4-ol. This guide is designed for researchers, chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromo-1,5-naphthyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The information provided is synthesized from established literature and best practices in heterocyclic chemistry.

The primary route to the 1,5-naphthyridin-4-ol core is the Gould-Jacobs reaction, a robust but often challenging method involving the condensation of a 3-aminopyridine derivative with a malonic ester equivalent, followed by a high-temperature thermal cyclization.[1][2][3] This guide will address critical issues that can arise during this process.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the synthesis. Each problem is followed by an analysis of potential causes and a list of actionable solutions.

Problem 1: Low Yield or No Reaction in the Initial Condensation Step

Question: I am reacting 3-amino-5-bromopyridine with diethyl ethoxymethylenemalonate (DEEM), but TLC/LC-MS analysis shows a large amount of unreacted starting material and low formation of the intermediate, diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate. What's going wrong?

Potential Causes & Solutions:

  • Cause 1: Presence of Moisture. The initial condensation is sensitive to water, which can hydrolyze the DEEM reagent.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Cause 2: Suboptimal Reaction Temperature. The reaction typically requires heating to proceed at a reasonable rate, but excessive heat can cause decomposition.

    • Solution: Optimize the reaction temperature. A typical starting point is heating the mixture at 120-130 °C for 1-2 hours.[4] Monitor the reaction progress by TLC to determine the optimal time and temperature.

  • Cause 3: Incorrect Stoichiometry. An insufficient amount of the more electrophilic partner (DEEM) can lead to an incomplete reaction.

    • Solution: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of diethyl ethoxymethylenemalonate (DEEM) to ensure the complete consumption of the 3-amino-5-bromopyridine.[4]

Problem 2: Failure of the Thermal Cyclization Step

Question: I have successfully synthesized the malonate intermediate, but upon heating in a high-boiling solvent, I get a very low yield of the desired 6-Bromo-1,5-naphthyridin-4-ol, often accompanied by significant charring or tar formation.

Potential Causes & Solutions:

  • Cause 1: Insufficient Cyclization Temperature. This is the most common cause of failure. The thermal electrocyclization required to form the naphthyridine ring has a high activation energy.[2]

    • Solution: The reaction requires a very high temperature, typically around 250 °C .[4] This necessitates the use of a specialized high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether. Ensure your heating mantle and condenser setup can safely and consistently maintain this temperature.

  • Cause 2: Inefficient Heat Transfer. A large reaction volume or inadequate stirring can lead to uneven heating, causing localized charring while other parts of the mixture do not reach the required temperature.

    • Solution: Add the intermediate slowly and portion-wise to the pre-heated (250 °C) cyclization solvent under vigorous mechanical stirring. This ensures rapid and uniform heating, minimizing the time the intermediate spends at suboptimal temperatures where decomposition pathways can compete.

  • Cause 3: Thermal Decomposition. Prolonged heating, even at the correct temperature, can lead to product degradation.

    • Solution: Limit the reaction time at 250 °C to what is necessary for cyclization, typically 20-30 minutes.[4] Monitor by taking aliquots (if possible and safe) to analyze by TLC or LC-MS to avoid unnecessarily long reaction times.

Problem 3: Difficulty in Product Purification and Isolation

Question: The cyclization reaction worked, but the crude product precipitated as a dark, insoluble solid. I am unable to purify it effectively using standard column chromatography.

Potential Causes & Solutions:

  • Cause 1: Poor Solubility of the Product. 4-hydroxy-1,5-naphthyridines are often rigid, planar molecules with strong intermolecular hydrogen bonding and π-stacking, leading to very low solubility in common organic solvents.[4]

    • Solution 1: Recrystallization. This is often the most effective purification method.[4] Experiment with high-boiling polar aprotic solvents. A common and effective solvent system is a mixture of DMF/water or Ethanol/water .[4] Dissolve the crude solid in hot DMF and slowly add hot water until precipitation begins, then allow it to cool slowly.

    • Solution 2: Acid/Base Wash. If the product is contaminated with non-basic impurities, you can dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl), filter out any insoluble material, and then re-precipitate the product by neutralizing the filtrate with a base (e.g., NaOH or NaHCO₃).

  • Cause 2: Presence of Tarry Impurities. High-temperature reactions can generate polymeric byproducts that co-precipitate with the desired product.

    • Solution: Before attempting recrystallization, try triturating the crude solid. This involves suspending the solid in a solvent where the product is insoluble but the impurities have some solubility (e.g., hot ethyl acetate or acetone), stirring or sonicating, and then filtering. This can wash away a significant amount of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Gould-Jacobs reaction for this synthesis? A1: The reaction proceeds in two main stages. First, the amino group of 3-amino-5-bromopyridine performs a nucleophilic attack on diethyl ethoxymethylenemalonate, eliminating ethanol to form a stable intermediate. The second stage is a thermal 6-electron electrocyclization, which closes the ring to form the dihydronaphthyridine system, followed by tautomerization to the more stable 4-hydroxy aromatic product.[2][3]

Q2: Are there alternatives to Dowtherm A for the cyclization step? A2: Yes, diphenyl ether is a common alternative with a similar boiling point.[1] For some substrates, microwave-assisted synthesis can be a highly effective alternative.[2][5] Microwave heating can dramatically shorten reaction times and, in some cases, improve yields by minimizing the formation of thermal degradation byproducts.[5][6]

Q3: My final product appears to be a salt. How should I handle the workup? A3: The 4-hydroxy-1,5-naphthyridine core is amphoteric. After the reaction, especially if you perform a basic hydrolysis to remove an ester group, the product may exist as a sodium salt. To isolate the neutral compound, the reaction mixture must be cooled and carefully acidified (e.g., with HCl) to a pH of approximately 3-4, which will cause the final product to precipitate.[4]

Q4: Can regioisomers form during the cyclization? A4: While regioisomer formation is a consideration in many heterocyclic syntheses, the Gould-Jacobs reaction with 3-aminopyridine derivatives is generally highly regioselective, favoring cyclization onto the N-1 position to form the 1,5-naphthyridine skeleton.[1] Formation of the 1,7-naphthyridine isomer is typically not a significant competing pathway.

Visualizing the Process

Reaction Pathway

Gould-Jacobs Reaction Figure 1: Synthesis of 6-Bromo-1,5-naphthyridin-4-ol A 3-Amino-5-bromopyridine + Diethyl Ethoxymethylenemalonate (DEEM) B Step 1: Condensation (~120-130°C) A->B -EtOH C Intermediate: Diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate B->C D Step 2: Thermal Cyclization (Dowtherm A, ~250°C) C->D -EtOH E Ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate D->E F Step 3: Hydrolysis & Decarboxylation (e.g., NaOH, then HCl) E->F G Final Product: 6-Bromo-1,5-naphthyridin-4-ol F->G

Caption: Gould-Jacobs pathway for 6-Bromo-1,5-naphthyridin-4-ol.

Troubleshooting Workflow

Troubleshooting_Yield Figure 2: Troubleshooting Low Yield Issues start Low Final Yield check_step1 Analyze Condensation Step (via TLC/LC-MS) start->check_step1 step1_ok Intermediate Formed Cleanly? check_step1->step1_ok step1_fail Issue: Incomplete Condensation step1_ok->step1_fail No check_step2 Analyze Cyclization Step step1_ok->check_step2 Yes solution1 Solutions: 1. Ensure Anhydrous Conditions 2. Use Excess DEEM 3. Optimize Temperature step1_fail->solution1 step2_fail Issue: Low Conversion or Decomposition check_step2->step2_fail check_purification Analyze Purification Step check_step2->check_purification solution2 Solutions: 1. Verify Temp is ~250°C 2. Use Dowtherm A / Diphenyl Ether 3. Add Intermediate Slowly to Hot Solvent 4. Consider Microwave Synthesis step2_fail->solution2 purification_fail Issue: Product Loss During Isolation solution3 Solutions: 1. Use Recrystallization (DMF/Water) 2. Avoid Chromatography Initially 3. Check pH during workup

Caption: A decision tree for diagnosing low yield problems.

Optimized Protocol and Data

The following protocol represents a consensus approach derived from literature for maximizing yield.

Optimized Synthesis Protocol

Step 1: Condensation

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 3-amino-5-bromopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.).

  • Heat the mixture with stirring at 125 °C for 2 hours. The mixture will become a thick syrup or solid.

  • Allow the reaction to cool to room temperature. The resulting intermediate, diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate, can be used directly in the next step without purification.

Step 2: Thermal Cyclization

  • In a separate, larger three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A to 250 °C.

  • Slowly add the crude intermediate from Step 1 in small portions to the vigorously stirred hot solvent over 15-20 minutes.

  • Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete. The product, ethyl 6-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate, should begin to precipitate.

  • Allow the mixture to cool to below 100 °C, then add hexane to facilitate further precipitation.

  • Collect the crude solid by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude solid from Step 2 in a 10-15% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (100-110 °C) with stirring for 4-6 hours, or until TLC/LC-MS confirms the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and filter if any solids are present.

  • Carefully acidify the clear filtrate to pH 3-4 with concentrated hydrochloric acid (HCl). The final product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Bromo-1,5-naphthyridin-4-ol.

Comparative Data on Cyclization Methods
MethodTemperatureSolventTypical TimeReported AdvantagesKey Challenges
Conventional Heating ~250 °CDowtherm A / Diphenyl Ether30-60 minWell-established, scalableRequires very high temperatures, potential for thermal decomposition
Microwave Irradiation 200-250 °CDiphenyl Ether / DMF5-20 minRapid heating, shorter reaction times, potentially higher yields[5][6]Requires specialized equipment, scalability can be an issue

References

  • Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Benchchem.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3372. Available from: [Link]

  • Kelly, J. X. (2009). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. University of Hertfordshire Research Archive. Available from: [Link]

  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
  • Pasha, M. A., & Sureshbabu, N. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][5]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 80, 2033-2037. Available from: [Link]

  • Wikipedia contributors. (2023, April 25). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]

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Optimization

Technical Support Center: Troubleshooting 6-Bromo-1,5-naphthyridin-4-ol Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 6-bromo-1,5-naphthyridin-4-ol (and its tautomeric form, 6-bromo-1,5-naphthyridin-4(1H)-one) via the Gould-Jacobs reaction presents significant synthetic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 6-bromo-1,5-naphthyridin-4-ol (and its tautomeric form, 6-bromo-1,5-naphthyridin-4(1H)-one) via the Gould-Jacobs reaction presents significant synthetic bottlenecks. Researchers frequently encounter regioselectivity issues, thermal debromination, and extensive tar formation during the high-temperature cyclization step.

As a Senior Application Scientist, I have structured this guide to provide mechanistic insights into why these side reactions occur and field-proven, self-validating protocols to bypass them.

Synthesis Workflow & Strategic Pathways

To mitigate side reactions, process chemists can choose between the Direct Gould-Jacobs Route (prone to thermal degradation) and the Indirect Halogen Exchange Route (a safer, higher-yielding alternative). The logic behind these pathways is visualized below.

SynthesisRoutes Start1 6-Bromopyridin-3-amine + EMME Enamine1 Bromo-Enamine Intermediate Start1->Enamine1 Start2 6-Chloropyridin-3-amine + EMME Enamine2 Chloro-Enamine Intermediate Start2->Enamine2 Cyclization1 Thermal Cyclization (Dowtherm A, 250°C) Enamine1->Cyclization1 Cyclization2 Thermal Cyclization (Dowtherm A, 250°C) Enamine2->Cyclization2 Product1 6-Bromo-1,5-naphthyridin-4-ol (Prone to Debromination) Cyclization1->Product1 Direct Route (High Risk) Product2 6-Chloro-1,5-naphthyridin-4-ol (Stable Intermediate) Cyclization2->Product2 Indirect Route (Safer) HalogenExchange Halogen Exchange (TMSBr, CH3CN, 85°C) Product2->HalogenExchange FinalProduct Pure 6-Bromo-1,5-naphthyridin-4-ol (High Yield) HalogenExchange->FinalProduct

Workflow comparing direct Gould-Jacobs vs. indirect halogen exchange for naphthyridine synthesis.

Troubleshooting & FAQs

Q1: Why am I getting a mixture of 1,5- and 1,7-naphthyridine regioisomers, and how can I control this? Causality: The condensation of 6-bromopyridin-3-amine with ethoxymethylenemalonate (EMME) yields an enamine intermediate. During thermal cyclization, ring closure can occur at the C2 position (yielding the 1,5-isomer) or the C4 position (yielding the 1,7-isomer). The C2 position is sterically hindered, making the 1,7-isomer the kinetic product, while the 1,5-isomer is the thermodynamic product. Solution-phase thermolysis in high-boiling solvents favors the thermodynamic 1,5-naphthyridine, but incomplete heating profiles trap the reaction in the kinetic state 1. Solution: Ensure your cyclization solvent (Dowtherm A) is strictly pre-heated to 250 °C before introducing the enamine. Heating the mixture slowly from room temperature allows the kinetic 1,7-isomer to form at intermediate temperatures (150–200 °C), ruining your regioselectivity.

Q2: My NMR shows that the final product is missing the bromine atom. What causes thermal debromination? Causality: The C–Br bond has a relatively low bond dissociation energy. At the extreme temperatures required for the Gould-Jacobs cyclization (250–260 °C), homolytic cleavage of the C–Br bond occurs rapidly, especially if trace oxygen or radical initiators are present in the solvent. Solution: Sparge the Dowtherm A with argon for 30 minutes prior to heating to remove dissolved oxygen. If debromination persists, bypass the high-temperature brominated cyclization entirely. Synthesize the 6-chloro analog first (the C–Cl bond is highly stable at 250 °C), followed by a late-stage halogen exchange using Trimethylsilyl bromide (TMSBr) 2.

Q3: The cyclization reaction yields a black, tarry mess with less than 30% yield. How can I reduce polymerization? Causality: The enamine intermediate is highly prone to intermolecular condensation and oxidative polymerization when exposed to prolonged heating. If the reaction is too concentrated, intermolecular reactions outcompete the desired intramolecular ring closure 3. Solution: Use the "Dropping Method." By adding a solution of the enamine dropwise into a large volume of pre-heated Dowtherm A, you create pseudo-high-dilution conditions. The enamine undergoes instantaneous intramolecular cyclization before it can collide and polymerize with other molecules.

Route Comparison Data

The following table summarizes the quantitative metrics of the two primary synthetic routes. The Indirect Halogen Exchange route is highly recommended for scale-up due to the elimination of debromination risks.

ParameterDirect Gould-Jacobs RouteIndirect Halogen Exchange Route
Key Intermediate Bromo-enamineChloro-enamine
Cyclization Temperature 250–260 °C250–260 °C
Debromination Risk High (>15% byproduct)Low (<1% byproduct)
Regioselectivity (1,5 : 1,7) ~3:1 (Highly temp dependent)~4:1 (Consistent)
Overall Yield 35–45%65–75%

Validated Experimental Protocols

Protocol A: Optimized Dowtherm A Cyclization (Dropping Method)

Note: To bypass the tedious saponification and decarboxylation steps associated with standard EMME, this protocol utilizes a Meldrum's acid derivative, which decarboxylates in situ.

  • Preparation: Set up a 500 mL 3-neck flask equipped with a Dean-Stark trap, a reflux condenser, and an addition funnel.

  • Solvent Degassing: Add 150 mL of Dowtherm A to the flask. Sparge vigorously with Argon for 30 minutes to remove oxygen (critical for preventing C–Br cleavage).

  • Heating: Heat the Dowtherm A to a vigorous reflux (~250–255 °C) under a continuous Argon blanket.

  • Addition: Dissolve 20 mmol of the enamine intermediate (derived from 6-bromopyridin-3-amine and ethoxymethylene Meldrum's acid) in 30 mL of warm, degassed Dowtherm A. Add this solution dropwise via the addition funnel over 45 minutes.

  • Cyclization: Maintain heating for exactly 15 minutes after the final drop is added. The Dean-Stark trap will collect the evolved ethanol and acetone.

  • Quench & Isolate: Remove the heat source and cool the flask rapidly using a heavy air stream. Once the temperature drops below 80 °C, pour the mixture into 500 mL of vigorously stirring hexanes.

  • Filtration: Filter the resulting precipitate, wash extensively with hexanes to remove residual Dowtherm A, and dry under vacuum.

Protocol B: Late-Stage Halogen Exchange (TMSBr Method)

This protocol is a self-validating system: the large excess of TMSBr drives the equilibrium, while the volatility of the TMSCl byproduct pulls the reaction forward to completion.

  • Dissolution: In an oven-dried flask under nitrogen, dissolve 6-chloro-1,5-naphthyridin-4-ol (0.5 g, 2.8 mmol) in anhydrous Acetonitrile (CH₃CN, 40 mL).

  • Activation: Add Trimethylsilyl bromide (TMSBr) (3.0 mL, 23 mmol) drop-wise to the stirring solution at room temperature. The solution may temporarily darken as the Lewis acid coordinates to the naphthyridine nitrogens.

  • Exchange: Heat the resultant mixture to 85 °C for 16 hours.

  • Workup: Cool the reaction to room temperature and concentrate the mixture to dryness under reduced pressure to remove unreacted TMSBr and TMSCl.

  • Precipitation: Suspend the resulting crude residue in H₂O (40 mL) and stir for 30 minutes to hydrolyze any residual silyl ethers. Filter the solid, wash with cold water, and dry under high vacuum to yield pure 6-bromo-1,5-naphthyridin-4-ol.

References

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis.European Journal of Organic Chemistry.
  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-1,5-naphthyridin-4-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult with drug development professionals facing bottlenecks when scaling up comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult with drug development professionals facing bottlenecks when scaling up complex intermediates.

The compound 6-bromo-1,5-naphthyridin-4-ol is a notoriously difficult building block, frequently utilized in the synthesis of small molecule inhibitors for kinase-dependent disorders (such as Axl/Mer and NF-kB inducing kinases) [1][3]. Its purification challenges stem directly from its molecular architecture: it possesses a basic nitrogen at position 5, an acidic/tautomeric hydroxyl at position 4, and a heavy halogen that impacts solubility.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Purification Decision Matrix

Before selecting a purification method, you must evaluate the physical state of your crude mixture. The following decision tree outlines the logical workflow for isolating this amphoteric heterocycle.

PurificationWorkflow Start Crude 6-Bromo-1,5- naphthyridin-4-ol TautomerCheck Keto-Enol Tautomerism Impacts Solubility Start->TautomerCheck Soluble Soluble in DCM/MeOH? TautomerCheck->Soluble NP_LC Normal Phase LC (Add 1% AcOH to suppress silanol ionization) Soluble->NP_LC Yes SolidLoad Solid Loading on Celite/Silica Soluble->SolidLoad No FreeBase Free Base Conversion (NaHCO3 wash / Extraction) NP_LC->FreeBase Prep_HPLC Reverse-Phase Prep-HPLC (0.1% TFA in MeCN/H2O) SolidLoad->Prep_HPLC Salt TFA Salt Isolation (Lyophilization) Prep_HPLC->Salt Salt->FreeBase

Decision matrix for the purification of 6-bromo-1,5-naphthyridin-4-ol based on solubility.

Troubleshooting FAQs: Mechanistic Insights

Q1: My compound streaks across the entire TLC plate and co-elutes with impurities on a silica column. How do I achieve baseline resolution? The Causality: 6-bromo-1,5-naphthyridin-4-ol exists in a dynamic equilibrium with its keto tautomer, 6-bromo-1,5-naphthyridin-4(1H)-one. Spectroscopic studies demonstrate that the keto form predominates in polar environments, whereas the enol form is favored in nonpolar environments[2]. When passing through standard bare silica, the molecule constantly shifts between these two states, each with a different affinity for the stationary phase. Furthermore, the basic N5 nitrogen strongly hydrogen-bonds with acidic silanol groups on the silica surface. The Solution: You must lock the ionization state. Add 1% to 2% Acetic Acid (AcOH) to your mobile phase (e.g., DCM/MeOH). The acid suppresses the ionization of the silica's silanol groups, preventing secondary retention mechanisms and sharpening the band.

Q2: The crude mixture crashes out of solution immediately when I try to load it onto a column. What is the best loading strategy? The Causality: Naphthyridinols have exceptionally high lattice energies due to intermolecular hydrogen bonding between the N5 nitrogen and the C4 hydroxyl/ketone of adjacent molecules. This makes them highly insoluble in standard loading solvents like Hexanes or pure DCM. The Solution: Abandon liquid loading. You must use a Solid Loading technique (see Protocol 1 below) to physically disperse the compound across a high surface area before it touches the main column bed.

Q3: Normal phase failed due to co-eluting debrominated impurities. I am moving to Reverse-Phase Prep-HPLC. What conditions prevent peak tailing for this specific scaffold? The Causality: In reverse-phase chromatography, residual unendcapped silanols on the C18 stationary phase will interact with the basic naphthyridine nitrogen, causing severe tailing. The Solution: Use a highly acidic modifier. A mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) forces the N5 nitrogen into a fully protonated state, ensuring a single, highly soluble, and well-behaved species during elution [1].

Quantitative Data: Chromatographic Modifiers

To optimize your purification, refer to this quantitative summary of mobile phase modifiers and their mechanistic impact on naphthyridinol peak symmetry.

Table 1: Comparison of Chromatographic Modifiers for Naphthyridinols

ModifierPhase TypeTypical ConcentrationPeak Symmetry ( As​ )Causality / Mechanism of Action
Acetic Acid (AcOH) Normal (Silica)1-2% (v/v)1.2 - 1.5Suppresses ionization of acidic silica silanols, preventing basic N5 tailing.
Triethylamine (TEA) Normal (Silica)1% (v/v)1.4 - 1.8Competitively binds acidic silanols; however, it may complicate mass recovery during evaporation.
Trifluoroacetic Acid Reverse (C18)0.05-0.1% (v/v)0.9 - 1.1Protonates N5, ensuring a single ionization state and preventing secondary interactions.
Ammonium Bicarbonate Reverse (C18)10 mM (pH 9.0)1.1 - 1.3Keeps the -OH deprotonated (phenolate-like), shifting the tautomeric equilibrium to a single species.
Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol contains built-in physical indicators that confirm the success of a step before you proceed to the next.

Protocol 1: Self-Validating Solid Loading for Normal-Phase Chromatography

Trustworthiness Check: This system validates itself through visual and mechanical homogeneity. If the resulting powder clumps or sticks to the glass, the solvent is not fully removed, warning you that the sample will band-broaden prematurely on the column.

  • Dissolution: Dissolve the crude 6-bromo-1,5-naphthyridin-4-ol in a highly polar, volatile solvent mixture (e.g., 10% MeOH in DCM). Causality: The polar modifier is required to break the strong intermolecular hydrogen bonds of the naphthyridinol crystal lattice.

  • Adsorption: Add dry silica gel (approximately 3x to 4x the mass of the crude compound) directly to the dissolution flask.

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) at 40 °C until a solid remains.

  • Validation (The Self-Check): Remove the flask and tilt it. The silica must flow freely like dry sand without adhering to the glass walls. If it sticks: Residual MeOH or moisture is still present. Causality: Residual polar solvent in the solid load will act as a localized strong eluent, causing premature, un-retained elution of the compound when loaded onto a non-polar equilibrated column. Continue drying until free-flowing.

  • Loading: Transfer the dry powder to the top of the pre-equilibrated silica column and cap with a 1 cm layer of clean sand to prevent disruption during solvent addition.

Protocol 2: Free-Basing the Prep-HPLC TFA Salt

When purifying via Prep-HPLC with TFA, your product will be isolated as a 6-bromo-1,5-naphthyridin-4-ol trifluoroacetate salt [1]. It must be converted back to the free base for downstream cross-coupling reactions. Trustworthiness Check: The protocol validates itself via active gas evolution and phase partitioning. The visible phase separation confirms the transition from the hydrophilic salt to the lipophilic free base.

  • Reconstitution: Dissolve the lyophilized TFA salt in a minimal volume of a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane). Causality: The salt has mixed solubility, but the subsequent free base will partition exclusively into the organic layer.

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ) phase [1]. Causality: The weak base neutralizes the strong trifluoroacetic acid without degrading the sensitive naphthyridine ring.

  • Validation (The Self-Check): Observe the aqueous layer for active effervescence ( CO2​ release). Once bubbling ceases, test the aqueous layer with pH paper; it must read ≥8.0 . If it is acidic, the neutralization is incomplete, the nitrogen remains protonated, and the product will be lost in the aqueous phase. Add more NaHCO3​ until pH 8 is reached.

  • Partitioning: Vigorously shake the biphasic mixture in a separatory funnel and allow the layers to separate. Extract the aqueous layer twice more with the organic solvent to maximize recovery.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure free base as a solid.

References
  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE European P
  • Product Class 8: Naphthyridines Thieme Connect
  • CN112312909A - Compounds for the treatment of kinase-dependent disorders Google P
Optimization

solvent selection for "6-Bromo-1,5-naphthyridin-4-ol" reactions

Welcome to the technical support resource for 6-Bromo-1,5-naphthyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical aspect of solvent selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-Bromo-1,5-naphthyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical aspect of solvent selection for reactions involving this versatile heterocyclic scaffold. The inherent physicochemical properties of this molecule—namely its polar, heteroaromatic structure and its existence in a tautomeric equilibrium between the -ol and -one forms—make solvent choice a paramount factor for achieving desired reactivity, yield, and selectivity.

This document moves beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting for specific experimental challenges.

Physicochemical Properties & Solubility Profile

While specific, experimentally-verified data for the melting point and solubility of 6-Bromo-1,5-naphthyridin-4-ol are not widely available in public literature, its structure provides strong indicators for its solubility behavior[1]. The presence of N-H and O-H protons makes it an excellent hydrogen bond donor, and the multiple nitrogen and oxygen atoms act as hydrogen bond acceptors. This results in poor solubility in non-polar solvents and favorable solubility in polar, aprotic solvents.

Solvent ClassExample SolventsExpected Solubility of 6-Bromo-1,5-naphthyridin-4-olRationale & Comments
Non-Polar Aprotic Hexanes, ToluenePoorInsufficient polarity to overcome the crystal lattice energy of the polar substrate. Toluene may show slight improvement at elevated temperatures.
Ethereal THF, 2-MeTHF, 1,4-DioxaneModerateModerate polarity and hydrogen bond accepting capability. Often require heating to achieve sufficient concentration for reactions like Suzuki or Buchwald-Hartwig couplings. 1,4-Dioxane is a classic choice but carries toxicity concerns[2][3].
Polar Aprotic DMF, DMAc, DMSO, NMPGood to ExcellentHigh polarity and strong hydrogen bond accepting properties effectively solvate the molecule. These are often the solvents of choice to ensure homogeneity, but can be difficult to remove and may participate in or inhibit certain reactions at high temperatures[4][5].
Polar Protic Water, Methanol, EthanolPoor to ModerateWhile polar, these solvents can strongly self-associate and may not effectively break the substrate's crystal lattice. They can also act as competing nucleophiles or proton sources, leading to side reactions like debromination[6].
Halogenated DCM, ChloroformPoor to ModerateGenerally used for reactions at or below room temperature. Can be used for specific transformations like bromination with NBS[7]. Avoid for Pd-catalyzed reactions as they can inhibit the catalyst[8].

Troubleshooting Guide: Solvent Selection in Key Reactions

This section addresses common issues encountered during the functionalization of 6-Bromo-1,5-naphthyridin-4-ol, structured in a problem-and-solution format.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The C6-Bromo position is the primary handle for C-C and C-N bond formation. Success in these reactions is highly dependent on maintaining an active catalyst in a suitable solvent environment.

Q: My Suzuki-Miyaura coupling reaction is not working, or the yield is very low. What solvent-related factors should I check first?

A: Low yield is a frequent issue in cross-coupling reactions and can often be traced back to fundamental parameters.

  • Poor Solubility: Your primary suspect should be the solubility of the 6-bromo-1,5-naphthyridin-4-ol starting material. If the reaction is heterogeneous, the rate will be severely limited.

    • Solution: Switch to a more polar aprotic solvent system. While traditional solvents like 1,4-Dioxane/Water or Toluene are common starting points, highly polar substrates often perform better in DMF, DMAc, or NMP[2]. These solvents can better dissolve the polar naphthyridin-ol scaffold.

  • Catalyst Deactivation: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[9][10] This occurs when the active Pd(0) species is not sufficiently stabilized by the ligand and aggregates.

    • Solution: Ensure your solvent is rigorously degassed. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, leading to deactivation[9]. A common protocol involves 3-5 vacuum/inert gas backfill cycles or sparging the solvent with argon or nitrogen for 15-30 minutes before use[11][12].

  • Inefficient Pre-catalyst Reduction: Many protocols use a Pd(II) pre-catalyst (like Pd(OAc)₂) that must be reduced to Pd(0) in situ to enter the catalytic cycle.[9][13] The solvent can influence the efficiency of this step.

    • Solution: In some systems, particularly with DMF, the reduction can be sluggish. If you suspect this is an issue, consider using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) pre-catalyst[9].

Q: I am observing a significant amount of debrominated starting material as a side product. How can my solvent choice mitigate this?

A: Debromination (hydrodehalogenation) is a common side reaction, particularly with electron-rich heteroaromatics. It can arise from two main pathways influenced by the solvent system.

  • Protodeboronation (in Suzuki Coupling): The boronic acid coupling partner can be unstable in the presence of water and base, leading to its decomposition and the generation of protons that can then lead to debromination of your starting material[6].

    • Solution: Minimize water content. While many Suzuki protocols use aqueous base, for sensitive substrates, switching to anhydrous conditions can be beneficial. Try using a base like K₃PO₄ in an anhydrous solvent such as 1,4-dioxane or 2-MeTHF[2].

  • Solvent as a Hydride Source: At elevated temperatures, some solvents can act as hydride donors, leading to reductive debromination.

    • Solution: If you are running the reaction at high temperatures (e.g., >120 °C) in a solvent like DMF, consider switching to a more inert high-boiling solvent like toluene or CPME. Also, running the reaction at the lowest possible temperature that still affords a reasonable rate is advisable[9].

dot

cluster_start Initial Reaction Setup cluster_troubleshoot Troubleshooting Workflow cluster_solution Corrective Actions Start Low Yield or Stalled Cross-Coupling Reaction Solubility Check Solubility (Is the mixture homogeneous?) Start->Solubility Degassing Verify Solvent Degassing (Any signs of Pd black?) Solubility->Degassing If Homogeneous SwitchSolvent Switch to Polar Aprotic Solvent (DMF, NMP, DMAc) Solubility->SwitchSolvent If Heterogeneous SideProducts Analyze Side Products (TLC/LC-MS) Degassing->SideProducts If No Pd Black ImproveDegas Re-run with Rigorously Degassed Solvents Degassing->ImproveDegas If Pd Black Observed Anhydrous Switch to Anhydrous Conditions (e.g., K3PO4 in Dioxane) SideProducts->Anhydrous If Debromination is Major Side Product

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

Category 2: N-Alkylation and O-Alkylation Reactions

The 1,5-naphthyridin-4-ol core is an ambident nucleophile , meaning it can be alkylated at either the N1 nitrogen or the C4 oxygen. The choice of solvent is one of the most powerful tools to control the regioselectivity of this transformation.

Q: I am attempting an N-alkylation but exclusively obtaining the O-alkylated product. How can I reverse this selectivity using solvents?

A: This is a classic problem in heterocyclic chemistry governed by Hard and Soft Acid and Base (HSAB) theory and solvent effects on the reacting nucleophile. The naphthyridin-4-olate anion has two reactive sites: a "hard" oxygen center and a "softer" nitrogen center.

  • The "Naked Anion" Effect: When you use a strong base (e.g., NaH) in a polar aprotic solvent (like DMF or DMSO), the solvent molecules strongly solvate the small cation (Na⁺) but poorly solvate the bulky naphthyridin-olate anion. This "naked" anion reacts under kinetic control, and the alkyl halide (a hard electrophile) preferentially attacks the site with the highest electron density—the "harder" oxygen atom[14][15].

    • Solution to Favor N-Alkylation: Switch to a less polar, non-coordinating solvent like THF or 1,4-dioxane. In these solvents, the cation (Na⁺) and the naphthyridin-olate anion form a tighter ion pair. This association blocks the oxygen atom, making the "softer" nitrogen atom more sterically accessible for alkylation. This often favors the thermodynamically more stable N-alkylated product[14].

  • Counter-ion Effects: The choice of base and its corresponding counter-ion also plays a role.

    • Solution: Using a larger, "softer" counter-ion like cesium (from Cs₂CO₃) can sometimes favor N-alkylation even in moderately polar solvents, as it forms a looser ion pair compared to lithium or sodium[16].

dot

Caption: Influence of solvent polarity on N- vs. O-alkylation selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the best "first-pass" solvents to screen for a new reaction with 6-Bromo-1,5-naphthyridin-4-ol? For palladium-catalyzed cross-couplings, a good starting point is a comparison between 1,4-dioxane/water (with a base like K₂CO₃) and DMF (with a base like K₃PO₄)[2][7][17]. For alkylations, screening DMF (with NaH) against THF (with NaH) will quickly reveal the regioselectivity landscape[14][15].

Q2: Are there any solvents I should generally avoid? Yes. Avoid chlorinated solvents (DCM, chloroform) for palladium-catalyzed reactions as they can act as ligands and poison the catalyst[8]. Acetonitrile and pyridine should also be used with caution for the same reason[8]. For reactions involving strong bases, avoid ester-based solvents (e.g., ethyl acetate) as they are not compatible[18].

Q3: How critical is solvent purity? Extremely critical, especially for organometallic reactions. Water in solvents can quench bases, participate in side reactions (protodeboronation), and contribute to catalyst deactivation[6]. Always use anhydrous grade solvents for moisture-sensitive reactions. Phosphine ligands are also susceptible to oxidation, making the exclusion of air paramount[9].

Q4: My starting material and product have very different polarities, causing purification issues. Can solvent choice in the reaction help? Sometimes. If your product is significantly less polar than your starting material, it may precipitate from a highly polar reaction solvent like DMF upon cooling. This can be advantageous for purification. Conversely, running the reaction in a solvent where the product is highly soluble but the starting material is not (e.g., hot toluene) can drive the reaction to completion via Le Châtelier's principle, but this requires careful optimization.

Experimental Protocols

The following are generalized, starting-point protocols. Researchers must optimize conditions for their specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for a polar substrate where solubility may be a concern.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromo-1,5-naphthyridin-4-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times[19].

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand, if required.

  • Solvent Addition: Add anhydrous, degassed DMF (to a concentration of ~0.1 M) via syringe[13].

  • Reaction: Place the vial in a preheated heating block or oil bath set to 90–110 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the DMF and inorganic salts. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: General Procedure for N-Alkylation (Favoring the N-Product)

This protocol uses conditions designed to favor alkylation at the nitrogen position.

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous Tetrahydrofuran (THF) to a concentration of ~0.1 M relative to the substrate.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the stirred solvent.

  • Anion Formation: Add 6-Bromo-1,5-naphthyridin-4-ol (1.0 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt.

  • Alkylating Agent: Cool the suspension back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material. Gentle heating (e.g., to 50 °C) may be required.

  • Workup & Purification: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry the organic layer, concentrate, and purify by column chromatography.

References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Bamborough, P., et al. (2015). Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. ACS Medicinal Chemistry Letters.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • WordPress. (n.d.).
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
  • Joy, N. M., et al. (2021). Screening of different solvents for Suzuki coupling.
  • Wikipedia. (2023).
  • Wang, T., et al. (2006). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][11]naphthyrin-5(6H). Tetrahedron Letters.

  • Metathesis. (2024). 8-Bromo-1,6-naphthyridin-4-ol.
  • ACS. (2026). Green Criteria for N alkylation at sp3 Carbon. ACS Green Chemistry Institute.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
  • BenchChem. (2025).
  • Valera, C., et al. (2021).
  • BenchChem. (2025).
  • Scafato, P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • BenchChem. (2025). Physical properties of 6-Bromoindolin-4-ol (melting point, solubility).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of 6-Bromo-1,5-naphthyridin-4-ol

Welcome to the Advanced Application Support Center. This guide is specifically engineered for discovery chemists and drug development professionals working with unprotected, nitrogen-rich heteroaryl halides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for discovery chemists and drug development professionals working with unprotected, nitrogen-rich heteroaryl halides. Cross-coupling 6-bromo-1,5-naphthyridin-4-ol presents unique mechanistic hurdles that frequently lead to stalled reactions, catalyst degradation, and poor isolated yields.

Below, we deconstruct the chemical causality behind these failures and provide field-validated, self-correcting protocols to ensure robust C-C bond formation.

Mechanistic Insights: Why Does This Substrate Fail?

To successfully couple 6-bromo-1,5-naphthyridin-4-ol, one must understand the three competing forces acting on the palladium catalytic cycle[1]:

  • Tautomerization & Catalyst Poisoning: The 4-ol group exists in a tautomeric equilibrium with its 1,5-naphthyridin-4(1H)-one form. Following the oxidative addition of the C-Br bond, the adjacent nitrogen and oxygen heteroatoms can act as a bidentate ligand. This strongly chelates the Pd(II) intermediate, forming a thermodynamically stable, off-cycle complex that poisons the catalyst[1].

  • Electronic Deactivation During Transmetalation: Suzuki couplings require a base. Deprotonation of the acidic hydroxyl group (pKa ~8.5) generates a highly electron-rich naphthyridinolate anion. While this electron density accelerates the initial oxidative addition, it severely retards the rate-limiting transmetalation step, as the Pd(II) center becomes less electrophilic[2].

  • Phase Incompatibility: Unprotected naphthyridinols exhibit strong intermolecular hydrogen bonding, rendering them highly insoluble in standard ethereal or aromatic solvents.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 6-Br-1,5-naphthyridin-4-ol PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII Poison Catalyst Poisoning (Naphthyridinolate Chelation) PdII->Poison Unprotected -OH Poor Ligand Choice TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Bulky/Bidentate Ligand (Amphos/dppf) RedElim Reductive Elimination TransMet->RedElim Boronic Acid + Base RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C6-Arylated) RedElim->Product

Mechanistic pathway of Suzuki coupling highlighting the catalyst poisoning risk.

Quantitative Data: Catalyst & Condition Matrix

To overcome the chelation effect, the palladium center must be protected by bulky, electron-rich, or strongly coordinating bidentate ligands. The table below summarizes quantitative expectations based on ligand and condition selection for unprotected naphthyridinols[2][3][4].

Catalyst / Ligand SystemBaseSolvent SystemExpected YieldCausality / Recommendation
Pd(PPh₃)₄ (Standard)Na₂CO₃Toluene/H₂O< 20% Not Recommended. PPh₃ is too labile; allows substrate to displace ligands and poison Pd(II).
Pd(dppf)Cl₂ Cs₂CO₃1,4-Dioxane/H₂O (4:1)70 - 85% Standard Scale-Up. The rigid bidentate bite angle of dppf prevents naphthyridinol chelation[3].
Pd(Amphos)Cl₂ Na₂CO₃1,4-Dioxane/H₂O (5:1)> 85% High-Throughput / Microwave. Amphos provides massive steric bulk, forcing rapid reductive elimination[4].
XPhos Pd G3 K₃PO₄THF/H₂O (10:1)> 90% Difficult Boronic Acids. Precatalyst ensures rapid generation of active Pd(0) L1 species[1].

Validated Experimental Protocols

The following protocols are self-validating: they incorporate specific in-process checks (LCMS tracking of protodeboronation) and a pH-dependent isolation strategy tailored to the amphoteric nature of the product.

Protocol A: Thermal Scale-Up Synthesis (Using Pd(dppf)Cl₂)

Optimized for >1 gram scale synthesis of kinase inhibitor intermediates[3].

Step-by-Step Methodology:

  • Reagent Assembly: To a rigorously dried Schlenk flask, add 6-bromo-1,5-naphthyridin-4-ol (1.0 eq, e.g., 4.44 mmol), the aryl/heteroaryl boronic acid (1.5 eq), and Cs₂CO₃ (2.5 eq).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M relative to substrate). Self-Validation Check: The mixture will be a heterogeneous suspension. Sparge the suspension directly with N₂ gas for a minimum of 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (5 mol%). The bidentate nature of dppf is critical here to block the empty coordination sites on the Pd(II) intermediate.

  • Thermal Activation: Heat the reaction to 100 °C under an N₂ atmosphere for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via LCMS. You should observe the disappearance of the M+ (m/z 225) peak. If unreacted bromide remains alongside protodeboronated starting material, the transmetalation step is stalling (See FAQ 2).

  • Isoelectric Workup (Critical): Cool to room temperature. The product is currently a water-soluble cesium naphthyridinolate. Dilute with water and slowly add 1M HCl dropwise until the pH reaches ~7.0. The neutral product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Microwave-Assisted Synthesis (Using Pd(Amphos)Cl₂)

Optimized for rapid library generation (10-50 mg scale)[4].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 6-bromo-1,5-naphthyridin-4-ol (1.0 eq), boronic acid (1.5 eq), Na₂CO₃ (3.0 eq), and Pd(Amphos)Cl₂ (5 mol%).

  • Solvent: Add 1,4-Dioxane/H₂O (5:1 ratio). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat at 150 °C for exactly 10 minutes. The extreme temperature overcomes the high activation energy barrier of transmetalating an electron-rich substrate.

  • Purification: Cool the vial. Extract directly with EtOAc. If an emulsion forms, filter through a pad of Celite. Concentrate the organic layer and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% NH₄OAc buffer).

Workflow Step1 1. Reagent Assembly Step2 2. Rigorous Degassing Step1->Step2 Step3 3. Catalyst Addition Step2->Step3 Step4 4. Controlled Heating Step3->Step4 Step5 5. pH-Adjusted Workup Step4->Step5 Step6 6. Product Isolation Step5->Step6

Step-by-step experimental workflow for the cross-coupling and isolation process.

Troubleshooting FAQs

Q1: My reaction stalls at 20-30% conversion, and adding more catalyst doesn't help. What is happening? A: This is the hallmark of catalyst poisoning. The unprotected N1/O4 atoms of the substrate are displacing your phosphine ligands and chelating the palladium, creating a dead-end "resting state." Solution: You must switch to a ligand with a wider bite angle or massive steric bulk. Abandon Pd(PPh₃)₄ and switch to Pd(dppf)Cl₂[3] or a Buchwald precatalyst like XPhos Pd G3[1].

Q2: LCMS shows complete consumption of my boronic acid, but the 6-bromo-1,5-naphthyridin-4-ol remains unreacted. Why? A: You are observing protodeboronation. Because the deprotonated naphthyridinol makes the Pd(II) intermediate highly electron-rich, transmetalation becomes painfully slow. Meanwhile, the boronic acid degrades in the hot aqueous base. Solution: Use a syringe pump to add the boronic acid slowly over 4 hours, keeping its steady-state concentration low. Alternatively, switch to a more stable boron source, such as a potassium heteroaryltrifluoroborate salt[2].

Q3: The reaction worked according to LCMS, but I lost all my product during the aqueous extraction. Where did it go? A: 6-Substituted-1,5-naphthyridin-4-ols are highly amphoteric. Under the basic reaction conditions (pH > 10), the product exists as a highly water-soluble naphthyridinolate anion. During standard workup, it will remain entirely in the aqueous phase. Solution: You must perform an isoelectric precipitation. Carefully titrate the aqueous layer with 1M HCl until you reach a pH of ~7.0. The neutral species will precipitate out of the aqueous layer and can be collected via vacuum filtration[4].

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. nih.gov.[Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. acs.org.[Link]

  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - European Patent Office - EP 3976597 B1. googleapis.com.[Link]

  • CN112312909A - Compounds for the treatment of kinase-dependent disorders. google.com.

Sources

Optimization

Technical Support Center: 6-Bromo-1,5-naphthyridin-4-ol Cross-Coupling

Welcome to the Technical Support Center for researchers and drug development professionals. 6-Bromo-1,5-naphthyridin-4-ol is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals. 6-Bromo-1,5-naphthyridin-4-ol is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, including agents targeting Axl/Mer signaling pathways[1] and NF-κB inducing kinases[2].

However, during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), researchers frequently encounter a severe side reaction: debromination (hydrodehalogenation), leading to the formation of the unfunctionalized 1,5-naphthyridin-4-ol byproduct. This guide provides an authoritative, causality-driven framework to troubleshoot and completely suppress this pathway.

Part 1: Mechanistic Troubleshooting & Causality (FAQs)

Q1: Why is 6-Bromo-1,5-naphthyridin-4-ol so susceptible to debromination?

Causality: Debromination in Pd-catalyzed couplings occurs when a palladium-hydride (Pd-H) species forms and intercepts the catalytic cycle[3]. 6-Bromo-1,5-naphthyridin-4-ol is uniquely vulnerable due to two factors:

  • Electronic Deficiency: The 1,5-naphthyridine core is highly electron-withdrawing, which accelerates the initial oxidative addition of Pd(0) into the C-Br bond but can slow down subsequent transmetalation.

  • Protic Tautomerization: The 4-hydroxyl group can tautomerize to a naphthyridin-4(1H)-one. The acidic N-H or O-H protons act as localized proton sources that readily react with the Pd(II) center or basic additives to generate the detrimental Pd-H intermediate.

G A Pd(0) Catalyst B Oxidative Addition (6-Bromo-1,5-naphthyridin-4-ol) A->B C Pd(II)-Aryl Complex B->C D Transmetalation (Boronic Acid) C->D  Optimal Conditions F Pd-H Formation (Protic source / Strong Base) C->F  Suboptimal Base/Solvent E Reductive Elimination (Desired Product) D->E G Hydrodehalogenation (Debrominated Byproduct) F->G

Mechanistic divergence of Pd(II) intermediates: Cross-coupling vs. Debromination.

Q2: How does my choice of base influence the Pd-H formation?

Causality: Strong, nucleophilic bases (e.g., NaOtBu, NaOH) or alkoxide bases can undergo β-hydride elimination to directly donate a hydride to the palladium center, forming the Pd-H species[3]. Furthermore, strong bases aggressively deprotonate the 4-hydroxyl group of the naphthyridine, increasing the electron density of the ring and promoting alternative degradation pathways. Solution: Switch to milder, sterically hindered, or inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases are sufficient to activate the boronic acid for transmetalation without acting as hydride donors[3].

Q3: What is the optimal ligand strategy to outcompete debromination?

Causality: The longer the Pd(II)-aryl intermediate persists in solution without undergoing transmetalation, the higher the probability it will be intercepted by a proton/hydride source. Solution: Utilize bulky, electron-rich phosphine ligands. For instance, bidentate ligands like dppf (e.g., Pd(dppf)Cl₂)[2] or dialkylbiaryl phosphines like SPhos or Amphos[1] accelerate both oxidative addition and reductive elimination, effectively "pushing" the catalytic cycle forward faster than the debromination side reaction can occur.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the ratio of desired cross-coupled product to debrominated byproduct during the functionalization of 6-bromo-1,5-naphthyridin-4-ol.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Desired Product (%)Debrominated Byproduct (%)
Pd(PPh₃)₄ (5 mol%)NaOtBu (3.0)Toluene / EtOH10015%75%
Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2.5)1,4-Dioxane / H₂O9060%25%
Pd₂(dba)₃ / SPhosK₃PO₄ (2.0)1,4-Dioxane (Anhydrous)8082%8%
Pd(Amphos)Cl₂ (2 mol%) Cs₂CO₃ (3.0) 1,4-Dioxane / H₂O (5:1) 100 >92% <3%

Note: Data synthesized from standard optimization matrices for electron-deficient heterocyclic cross-couplings[1][2].

Part 3: Troubleshooting Workflow & Logic

Use the following decision tree to systematically eliminate debromination in your specific experimental setup.

Workflow Start Debromination > 5% Observed? Base 1. Check Base Are you using alkoxides (NaOtBu)? Start->Base Yes FixBase Switch to K3PO4 or Cs2CO3 Base->FixBase Yes Temp 2. Check Temperature Is reaction > 100°C? Base->Temp No FixTemp Lower to 80°C and monitor Temp->FixTemp Yes Protect 3. Substrate Interference Is the -OH group unprotected? Temp->Protect No FixProtect Protect as Methyl Ether or SEM Protect->FixProtect Yes

Systematic troubleshooting logic tree to mitigate hydrodehalogenation.

Part 4: Self-Validating Experimental Protocol

This protocol describes the optimized Suzuki-Miyaura cross-coupling of 6-bromo-1,5-naphthyridin-4-ol with an arylboronic acid. The methodology is designed as a self-validating system : specific in-process controls (IPCs) are embedded to ensure causality and prevent failure before the reaction is complete.

Reagents & Materials
  • Substrate: 6-Bromo-1,5-naphthyridin-4-ol (1.0 equiv)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ (2-5 mol%)[1][2]

  • Base: Cs₂CO₃ or K₃PO₄ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology
  • System Purging (Critical Step): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1,5-naphthyridin-4-ol, the arylboronic acid, and the base (Cs₂CO₃).

    • Causality: Oxygen must be excluded. O₂ oxidizes phosphine ligands, leaving naked Pd(0) which rapidly aggregates or participates in non-productive debromination pathways.

  • Solvent Degassing: Add 1,4-dioxane and H₂O. Degas the suspension by sparging with Argon for at least 15 minutes, or perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of Argon, add the palladium catalyst. Seal the tube.

    • Self-Validation IPC 1: Upon addition of the catalyst and gentle warming, the solution should transition to a homogeneous red/orange or deep yellow color (depending on the ligand). If the solution immediately turns opaque black, Pd(0) aggregation (palladium black) has occurred. This indicates failed degassing or degraded catalyst. Stop, discard, and restart.

  • Reaction Execution: Heat the reaction mixture to 90–100 °C in a pre-heated oil bath for 12–16 hours[2].

    • Self-Validation IPC 2: Check the reaction via LC-MS at the 2-hour mark. You should observe >50% conversion to the product mass. If the primary mass corresponds to [M-Br+H] (m/z 147 for the naphthyridinol), the base is too aggressive or the solvent contains a hydride-donating impurity (e.g., ethanol contamination).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. The aqueous layer may require pH adjustment (pH ~6-7) to ensure the naphthyridin-4-ol product does not remain in the aqueous phase as a water-soluble salt.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography or preparative HPLC[1].

References

  • [2] European Patent Office. "SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - EP 3976597 B1." Google Patents. Available at:

  • [1] China National Intellectual Property Administration. "Compounds for the treatment of kinase-dependent disorders - CN112312909A." Google Patents. Available at:

Sources

Troubleshooting

Technical Support Center: 6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0)

Welcome to the Technical Support Center for 6-Bromo-1,5-naphthyridin-4-ol . This highly electron-deficient bicyclic scaffold is a critical building block in the synthesis of advanced therapeutics, particularly in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromo-1,5-naphthyridin-4-ol . This highly electron-deficient bicyclic scaffold is a critical building block in the synthesis of advanced therapeutics, particularly in the development of inhibitors targeting 1[1], as well as2[2]. Due to its unique physicochemical properties, researchers frequently encounter analytical and synthetic challenges. This guide synthesizes field-proven troubleshooting strategies to ensure experimental success.

Section 1: Analytical & Stability Troubleshooting (FAQs)

Q1: Why do I observe severe peak broadening and multiple unassignable signals in the ¹H NMR spectrum? A: This is a classic manifestation of 3[3]. In polar organic solvents, 1,5-naphthyridin-4-ol derivatives exist in a dynamic equilibrium between the enol (4-hydroxy) and keto (1,5-naphthyridin-4(1H)-one) forms. The exchange rate on the NMR timescale causes peak broadening, while the presence of both tautomers yields overlapping signal sets. The electron deficiency of the 1,5-naphthyridine core significantly lowers the pKa (approx. 2.85 for the parent scaffold) compared to standard quinolines, further complicating this equilibrium[3]. Resolution: To achieve a fully resolved spectrum, you must disrupt the hydrogen-bonding network. Use a strongly acidic solvent like TFA-d to lock the molecule into a single protonated state, or run the NMR in DMSO-d₆ at an elevated temperature (e.g., 80 °C) to accelerate the exchange rate beyond the NMR timescale, yielding a time-averaged, sharp spectrum.

Q2: Is the compound stable during long-term benchtop storage? A: While generally stable as a solid at room temperature, the electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic degradation and photo-oxidation over time. Additionally, the keto tautomer acts as a strong hydrogen-bond donor/acceptor, making the bulk powder highly hygroscopic. Resolution: Store the compound in a sealed, light-resistant container within a desiccator at 2–8 °C. If the compound has been stored for >6 months, verify its integrity via LC-MS before deploying it in sensitive cross-coupling reactions.

Section 2: Reactivity & Synthesis Troubleshooting (FAQs)

Q3: During Suzuki-Miyaura cross-coupling at the 6-bromo position, I am experiencing low yields (<30%) and significant catalyst blackening. How can I optimize this? A: The free 4-hydroxyl/keto group strongly coordinates with palladium, effectively poisoning the catalytic cycle. Furthermore, the electron-deficient naphthyridine core makes the initial oxidative addition of Pd(0) into the C-Br bond extremely sluggish[2]. Resolution: You must use a catalyst system that outcompetes the substrate for palladium coordination. The use of Pd(Amphos)Cl₂ (where Amphos is a bulky, electron-rich phosphine) is highly recommended. The steric bulk of Amphos prevents multi-ligation by the naphthyridine core, while its high electron density accelerates oxidative addition[1]. Alternatively, protect the 4-hydroxyl group (e.g., as a benzyl ether) prior to coupling.

Q4: How do I handle the poor solubility of this scaffold in standard organic solvents during workup? A: The strong intermolecular hydrogen bonding of the keto-enol tautomers creates a robust crystal lattice, rendering the compound poorly soluble in DCM, EtOAc, or Et₂O. Resolution: For extractions, use a solvent mixture such as CHCl₃/Isopropanol (3:1 v/v) to disrupt hydrogen bonding. For purification, reverse-phase preparative HPLC is vastly superior to normal-phase silica gel chromatography, as the compound tends to streak severely on silica due to its tautomeric nature[1].

Section 3: Quantitative Data & Physicochemical Properties

Property / ParameterValue / DescriptionImpact on Experiment
CAS Registry Number 1823362-18-0Identifier for procurement and literature search.
pKa (Estimated) ~2.85 (Parent scaffold)[3]Highly acidic hydroxyl proton; requires strong bases (e.g., Cs₂CO₃, K₂CO₃) for deprotonation.
Tautomeric State Keto-Enol Equilibrium[3]Causes NMR line broadening; complicates purification on normal-phase silica.
Optimal Cross-Coupling Catalyst Pd(Amphos)Cl₂ or Pd(dppf)Cl₂[1][2]Overcomes catalyst poisoning by the naphthyridine nitrogen and oxygen atoms.
Microwave Coupling Yield 65% - 85%[1]Rapid heating (150 °C for 10 min) minimizes thermal degradation of the catalyst.

Section 4: Self-Validating Experimental Protocols

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Bromo-1,5-naphthyridin-4-ol

Causality Note: This protocol utilizes Pd(Amphos)Cl₂ to prevent catalyst poisoning and microwave irradiation to rapidly push the sluggish oxidative addition step to completion before the catalyst degrades[1].

  • Preparation: To a microwave-safe reaction vial, add 6-bromo-1,5-naphthyridin-4-ol (1.0 equiv, e.g., 225 mg, 1.0 mmol) and the desired boronic acid/pinacol ester (1.3 equiv)[1].

  • Base & Catalyst Addition: Add K₂CO₃ or Cs₂CO₃ (3.0 equiv) to ensure complete activation of the boronic acid. Add Pd(Amphos)Cl₂ (0.014 equiv)[1].

    • Self-Validation Check: The mixture should remain a free-flowing powder at this stage; clumping indicates moisture contamination in the base, which will stall the reaction.

  • Solvent Addition: Suspend the reagents in a degassed mixture of 1,4-dioxane and water (5:1 v/v, e.g., 3 mL dioxane, 0.6 mL water)[1]. Degassing is critical to prevent Pd(0) oxidation.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 150 °C for exactly 10 minutes[1].

  • Workup: Cool to room temperature. The reaction mixture should be dark but homogeneous. Extract with EtOAc (or CHCl₃/iPrOH if solubility is poor). Wash the organic layer with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo[1].

  • Purification: Purify the crude residue via preparative reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to isolate the pure coupled product[1].

Section 5: Mechanistic Pathway Visualization

The following diagram illustrates the tautomeric equilibrium of the starting material, the synthetic transformation via cross-coupling, and the downstream pharmacological mechanism of the resulting kinase inhibitors targeting Axl/Mer pathways[1].

G A 6-Bromo-1,5-naphthyridin-4-ol (Enol Form) B 6-Bromo-1,5-naphthyridin-4(1H)-one (Keto Form) A->B Tautomeric Equilibrium (Solvent Dependent) C Suzuki-Miyaura Cross-Coupling A->C Pd Catalyst, Base B->C Pd Catalyst, Base D Kinase Inhibitor Derivative C->D Yields Active API E Axl / Mer Receptor Tyrosine Kinases D->E Binds ATP Pocket (Inhibition) F Downstream Signaling (Proliferation/Metastasis) E->F Blockade of Autophosphorylation G Inhibition of Tumor Growth F->G Therapeutic Efficacy

Caption: Tautomeric equilibrium of 6-Bromo-1,5-naphthyridin-4-ol and downstream Axl/Mer kinase inhibition.

References

  • Compounds for the treatment of kinase-dependent disorders. Google Patents (CN112312909A).
  • Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues. Journal of the American Chemical Society.
  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE. European Patent Office (EP 3976597 B1).

Sources

Optimization

"6-Bromo-1,5-naphthyridin-4-ol" reaction monitoring by TLC

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-1,5-naphthy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-1,5-naphthyridin-4-ol —a critical halogenated scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., ALK5, LRRK2, and Axl/Mer targets)[1][2][3].

Monitoring the functionalization of this compound (such as via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling)[4] presents unique chromatographic challenges. Below is our comprehensive, causality-driven guide to mastering its Thin Layer Chromatography (TLC) analysis.

Part 1: Molecular Context & Chromatographic Causality

To successfully monitor 6-bromo-1,5-naphthyridin-4-ol, one must understand the structural features that dictate its behavior on a silica stationary phase:

  • Nitrogen Basicity & Silanol Interactions: The 1,5-naphthyridine core contains basic nitrogen atoms that act as strong hydrogen-bond acceptors. On normal-phase silica gel, these nitrogens interact aggressively with weakly acidic silanol groups (Si-OH), leading to severe tailing and retention[5].

  • Lactam-Lactim Tautomerism: The hydroxyl group at the 4-position exists in a dynamic equilibrium with its lactam form (1,5-naphthyridin-4(1H)-one). If the rate of tautomeric interconversion is slow relative to the capillary flow of the mobile phase, the compound may present as a broad streak or even "double spot" on the plate.

  • High UV Molar Absorptivity: The highly conjugated bicyclic aromatic system is strongly UV-active at 254 nm, allowing for highly sensitive non-destructive detection without the immediate need for chemical stains[1].

Causality_Streaking Root Causes of TLC Streaking in 1,5-Naphthyridines Cause1 Acid-Base Interaction Root->Cause1 Cause2 Lactam-Lactim Tautomerism Root->Cause2 Cause3 Sample Overloading Root->Cause3 Mech1 Basic Nitrogen binds to Acidic Silanol (Si-OH) Cause1->Mech1 Sol1 Add Triethylamine (TEA) Mech1->Sol1 Mech2 Slow interconversion between 4-ol and 4(1H)-one forms Cause2->Mech2 Sol2 Use highly polar solvent or C18 Reversed-Phase Mech2->Sol2 Mech3 Exceeding stationary phase partitioning capacity Cause3->Mech3 Sol3 Dilute sample to ~1 mg/mL Mech3->Sol3

Figure 1: Logical relationship of TLC streaking causality and targeted chemical solutions.

Part 2: Self-Validating Experimental Protocol

When monitoring a cross-coupling reaction involving 6-bromo-1,5-naphthyridin-4-ol, direct spotting of the crude mixture often yields false Rf shifts due to the presence of palladium catalysts, phosphine ligands, and inorganic bases (e.g., Cs₂CO₃)[4]. Implement the following self-validating Standard Operating Procedure (SOP).

Step-by-Step Methodology: The "Mini-Workup" TLC

  • Reaction Quenching: Extract a 5 µL aliquot from the active reaction vessel.

  • Phase Partitioning: Transfer the aliquot into a microcentrifuge tube containing 100 µL of Ethyl Acetate (EtOAc) and 100 µL of deionized water. Vortex for 5 seconds. Causality: This removes inorganic salts and bases that alter the local pH of the silica gel, ensuring the chromatographic behavior reflects the pure organic compounds.

  • Sample Dilution: Isolate the top organic layer and dilute it with an additional 100 µL of EtOAc to achieve a target analyte concentration of ~1% (1 mg/mL)[6][7].

  • Co-Spotting Application: Using a glass microcapillary, apply 1 µL of the organic layer to a Silica Gel 60 F254 plate[1]. On the adjacent lane, apply a "co-spot" containing both the pure 6-bromo-1,5-naphthyridin-4-ol reference standard and the reaction mixture[7]. Causality: Co-spotting validates that any observed Rf shift is due to true product formation rather than matrix effects altering the solvent front.

  • Development: Elute the plate in a saturated chamber using the optimized mobile phase (see Table 1). Remove the plate when the solvent front is 0.5 cm from the top and mark the front immediately[7].

  • Visualization: Allow the plate to dry completely in a fume hood to evaporate any basic modifiers. Visualize under short-wave UV (254 nm)[1][6].

TLC_Workflow A Sample Prep: Mini-workup & Dilute to 1% B Spotting: Apply to Silica Gel 60 F254 A->B C Development: Elute in DCM:MeOH (95:5) B->C D Detection: Visualize at UV 254 nm C->D E Is Streaking or Tailing Present? D->E F Optimization: Add 1% TEA or NH4OH E->F Yes (Tautomerism/H-Bonding) G Success: Calculate Rf (Target 0.3-0.5) E->G No (Clean Spots) F->B Re-run with modified solvent

Figure 2: Iterative TLC method development workflow for nitrogenous heterocycles.

Part 3: Quantitative Data - Solvent System Optimization

Because of its polarity and basicity, standard non-polar solvent systems will fail to resolve 6-bromo-1,5-naphthyridin-4-ol. Use the table below to select the appropriate mobile phase.

Table 1: Mobile Phase Selection for 6-Bromo-1,5-naphthyridin-4-ol

Solvent System (v/v)ModifierExpected Rf​ Resolution QualityMechanistic Rationale
Hexane / EtOAc (1:1)None0.00 - 0.05Poor (Baseline)Insufficient polarity to disrupt lactam hydrogen bonding.
DCM / MeOH (9:1)None0.20 - 0.40Moderate (Tailing)Polar enough to migrate, but unshielded silanol interactions cause drag.
DCM / MeOH (9:1)1% TEA0.35 - 0.50Excellent (Tight)Triethylamine (TEA) competitively binds acidic silanols, sharpening the spot[5].
DCM / MeOH (9:1)1% NH₄OH (aq)0.35 - 0.50Excellent (Tight)Aqueous ammonia acts similarly to TEA, enhancing separation order and selectivity[8].
MeCN / H₂O (C18 Plate)0.1% TFA0.40 - 0.60ExcellentReversed-phase avoids silanols entirely; TFA suppresses ionization[5].

Part 4: Troubleshooting Guide

Issue: The compound runs as a continuous, heavy streak from the baseline to the solvent front.

  • Diagnosis: This is the hallmark of sample overloading[6]. The localized concentration of the analyte exceeds the partitioning capacity of the silica gel.

  • Resolution: Dilute your sample significantly. A concentration of ~1% (1 mg/mL) is optimal for TLC analysis[6]. If the streak persists after dilution, the issue is acid-base interaction; add 1-2% Triethylamine (TEA) to your mobile phase[5].

Issue: The spot appears as a downward-pointing crescent rather than a circle.

  • Diagnosis: Crescent shapes indicate physical or solvent-based disruption at the point of application. This occurs either by scoring (scratching) the silica layer with the microcapillary during spotting, or by applying the sample in a highly polar, non-volatile solvent (like DMF or DMSO)[9].

  • Resolution: Touch the capillary gently to the plate without scratching. Ensure high-boiling solvents are removed via the "mini-workup" described in Part 2 before spotting[7].

Issue: I observe two distinct spots for the pure starting material.

  • Diagnosis: This is an artifact of lactam-lactim tautomerism. The 4-ol and 4(1H)-one forms are separating because their interconversion rate is too slow on the silica surface.

  • Resolution: Switch to a reversed-phase (C18) TLC plate[5] or increase the polarity of your normal-phase solvent system while maintaining a basic modifier to drive the equilibrium into a single predominant state.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the best visualization method if UV detection is ambiguous due to aromatic impurities? A: While 1,5-naphthyridines are highly UV-active, you can selectively confirm the presence of the nitrogen-containing heterocycle using Dragendorff's reagent [1]. Spraying the plate with Dragendorff's preparation will stain basic nitrogenous compounds a distinct orange/brown color, differentiating your naphthyridine from non-nitrogenous byproducts.

Q: Why does the Rf​ value of my compound fluctuate between different runs on the same day? A: Rf​ values are highly sensitive to chamber saturation and the evaporation of volatile modifiers. If your chamber is not properly saturated with solvent vapor, the solvent evaporates off the face of the plate during development, artificially increasing the Rf​ [7]. Furthermore, volatile bases like ammonia or TEA can deplete from the mobile phase over time. Always run a co-spot of the authentic starting material on the exact same plate to validate relative mobility[7].

Q: Can I use acidic modifiers (like Acetic Acid) instead of basic ones? A: For 6-bromo-1,5-naphthyridin-4-ol, basic modifiers are vastly superior. While acidic modifiers (like formic or acetic acid) are excellent for suppressing the ionization of carboxylic acids[5][6][9], adding acid to a basic naphthyridine will protonate the heterocyclic nitrogens, creating a highly polar salt that will likely remain stuck at the baseline on normal-phase silica.

References

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE Source: European Patent Office - EP 3976597 B1 URL
  • Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors Source: Google Patents - WO2017046675A1 URL
  • Thin Layer Chromatography (TLC) Source: Organic Chemistry at CU Boulder URL:[Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds Source: ResearchGate URL:[Link]

  • Thin Layer Chromatography Source: Chemistry LibreTexts URL:[Link]

  • Tailing in TLC - can anyone help? Source: ResearchGate URL:[Link]

  • TLC troubleshooting Source: ChemBAM URL:[Link]

  • Compounds for the treatment of kinase-dependent disorders Source: Google Patents - CN112312909A URL

Sources

Troubleshooting

Technical Support Center: Optimizing the Workup and Purification of 6-Bromo-1,5-naphthyridin-4-ol

Welcome to the technical support center for "6-Bromo-1,5-naphthyridin-4-ol," a critical heterocyclic building block in contemporary drug discovery and materials science. The successful isolation and purification of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "6-Bromo-1,5-naphthyridin-4-ol," a critical heterocyclic building block in contemporary drug discovery and materials science. The successful isolation and purification of this intermediate are paramount for the integrity of subsequent synthetic steps. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Workup Issues

This section addresses specific challenges you may encounter during the isolation and purification of 6-Bromo-1,5-naphthyridin-4-ol in a direct question-and-answer format.

Question 1: After quenching my reaction, I'm observing very low yields and the product seems to be lost in the aqueous phase. What is happening?

Answer: This is a frequent issue stemming from the amphoteric nature of the 1,5-naphthyridin-4-ol scaffold. The molecule possesses both a basic pyridine nitrogen and an acidic (or potentially acidic) hydroxyl group.

  • Causality: If the aqueous phase is too acidic, the pyridine nitrogen will be protonated, forming a water-soluble salt. Conversely, in a strongly basic aqueous phase, the hydroxyl group can be deprotonated to form a phenoxide-like salt, which also increases aqueous solubility.

  • Solution: The key is to carefully adjust the pH of the aqueous phase to the isoelectric point of the molecule, where it has minimal solubility.

    • Neutralization: After quenching the initial reaction (e.g., a cyclization in strong acid), carefully neutralize the mixture to a pH of approximately 6-7 using a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. Monitor the pH closely with pH paper or a meter.

    • Extraction: Perform extractions with a suitable organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM and isopropanol to enhance the recovery of the moderately polar product.

    • Back-Extraction: If you suspect product loss, saturate the combined aqueous layers with sodium chloride (NaCl) to decrease the solubility of the organic compound and perform an additional extraction.

Question 2: My isolated crude product is a dark brown or black solid, and my NMR spectrum is broad and poorly resolved. How can I improve this?

Answer: The dark coloration and poor NMR resolution suggest the presence of baseline impurities, residual acid, or potential degradation. Naphthyridine cores can be sensitive to harsh conditions.

  • Causality: High reaction temperatures during cyclization or the presence of strong, non-volatile acids (like polyphosphoric acid or sulfuric acid) can lead to charring and the formation of polymeric impurities. Residual acid can also cause significant peak broadening in NMR spectroscopy.

  • Solution:

    • Thorough Neutralization: Ensure all acidic residues are completely neutralized. A wash with saturated NaHCO₃ solution is critical.[1][2]

    • Activated Charcoal Treatment: For persistent color, decolorizing carbon can be used during recrystallization.[2][3] Dissolve the crude product in a suitable hot solvent, add a small amount (1-2% by weight) of activated charcoal, hold at temperature for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[2][3]

    • Chromatography Optimization: If coloration is due to impurities with similar polarity, optimized column chromatography is necessary. Using a less acidic stationary phase like basic or neutral alumina can sometimes prevent on-column degradation of sensitive compounds.[4][5]

Question 3: I am struggling to purify my product by column chromatography. It either streaks badly on the column or co-elutes with a persistent impurity.

Answer: Chromatographic challenges with nitrogen-containing heterocycles like this are common, often due to interactions with the silica gel.

  • Causality: The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.[6] Co-elution often occurs with unreacted starting materials or regioisomers which have very similar polarities.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.1-1%).[5][6] This "competing base" will interact with the active silanol sites, allowing your product to elute with a much-improved peak shape.[6]

    • Optimize the Eluent System: Use a gradient elution. Start with a less polar mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., from 0% to 5% MeOH). This will help resolve closely eluting spots.

    • Dry Loading: For improved resolution, dissolve your crude product in a minimal amount of solvent (like DCM/MeOH), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent to a dry powder, and load this powder onto the top of your column.[4][7]

Optimized Workup & Purification Protocol

This protocol provides a self-validating system designed for high recovery and purity.

Step-by-Step Methodology
  • Reaction Quenching and Neutralization:

    • Allow the reaction vessel to cool to room temperature.

    • In a separate, larger beaker, prepare a volume of ice-cold water or a crushed ice/water slurry that is 5-10 times the volume of the reaction mixture.

    • Under vigorous stirring, slowly and carefully pour the reaction mixture into the ice/water. If the reaction was conducted in a strong acid like PPA or H₂SO₄, this step will be exothermic.

    • Cool the resulting suspension in an ice bath to 0-5 °C.

    • Slowly add a saturated aqueous solution of NaHCO₃ or 2M NaOH to adjust the pH to ~7. A solid precipitate of the crude product should form.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake extensively with cold deionized water until the filtrate runs at a neutral pH.

    • Wash the cake with a small amount of cold diethyl ether or ethyl acetate to remove non-polar impurities.

    • Dry the crude solid under vacuum to a constant weight.

  • Purification Strategy Selection:

    • Analyze the crude product by TLC or LC-MS to assess the impurity profile.

    • Scenario A (Relatively Clean Crude): If the crude product is >85% pure with minor, less-polar impurities, proceed with Recrystallization (Step 4a).

    • Scenario B (Complex Mixture): If multiple impurities are present, especially those with similar polarity to the product, proceed with Column Chromatography (Step 4b).

  • Purification Protocols:

    • (4a) Recrystallization:

      • Solvent Selection: A solvent/anti-solvent system is often effective.[4] Common systems for naphthyridinols include Ethanol/Water, DMF/Water, or Acetic Acid/Water.

      • Procedure:

        • Place the crude solid in an Erlenmeyer flask.

        • Add a minimal amount of the "good" solvent (e.g., hot Ethanol or DMF) to just dissolve the solid at an elevated temperature.

        • If necessary, perform a hot filtration to remove any insoluble material.[3]

        • Slowly add the "anti-solvent" (e.g., hot water) dropwise to the hot solution until persistent turbidity is observed.

        • Add a few more drops of the "good" solvent until the solution becomes clear again.

        • Cover the flask and allow it to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.[8][9]

        • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture, and dry under vacuum.

    • (4b) Silica Gel Column Chromatography:

      • Stationary Phase: Standard silica gel (230-400 mesh).

      • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA) added to the mixture. Example gradient: Start with 100% DCM -> 98:2 DCM:MeOH -> 95:5 DCM:MeOH.

      • Procedure:

        • Dry-load the crude product onto the column as described in the troubleshooting section.[4][7]

        • Carefully run the gradient elution, collecting fractions.

        • Monitor the fractions by TLC, staining with potassium permanganate or viewing under UV light.

        • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Primary Use Case Removal of minor impurities with different solubility profiles.Separation of complex mixtures, including isomers and byproducts of similar polarity.
Typical Solvent System Ethanol/Water, DMF/Water, Acetic Acid/WaterDichloromethane/Methanol (+0.5% TEA) or Ethyl Acetate/Hexane (+0.5% TEA)
Expected Purity >98% (if successful)>98%
Pros Scalable, cost-effective, can yield highly crystalline material.High resolving power, versatile for various impurity profiles.
Cons Product loss in mother liquor[8], may not remove impurities with similar solubility.More time-consuming, requires larger solvent volumes, potential for on-column degradation.

Workflow & Logic Diagram

Workup_Optimization cluster_0 Initial Workup cluster_1 Purification Path A Crude Reaction Mixture B Quench in Ice-Water A->B C Neutralize to pH ~7 (e.g., with NaHCO3) B->C D Isolate via Filtration C->D E Analyze Crude Solid (TLC, LC-MS) D->E F Recrystallization (e.g., EtOH/Water) E->F >85% Pure G Column Chromatography (DCM/MeOH + TEA) E->G <85% Pure or Complex Mixture H Assess Purity (NMR, LC-MS) F->H G->H H->G Purity Not Met I Pure Product (>98%) H->I Purity Met

Caption: Decision workflow for the workup and purification of 6-Bromo-1,5-naphthyridin-4-ol.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical appearance and solubility of pure 6-Bromo-1,5-naphthyridin-4-ol?

    • A1: Pure 6-Bromo-1,5-naphthyridin-4-ol is typically an off-white to light yellow or tan solid. It has limited solubility in water and non-polar solvents like hexanes.[10] It shows moderate to good solubility in polar organic solvents like DMSO, DMF, and hot ethanol.

  • Q2: How do I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques is recommended. ¹H NMR spectroscopy should show the characteristic aromatic proton signals with correct integration and splitting patterns. LC-MS will confirm the correct mass-to-charge ratio. Purity is best quantified by HPLC or qNMR.

  • Q3: Can I use an acid-base extraction instead of precipitation?

    • A3: Yes, an acid-base extraction is a viable alternative, particularly for smaller scales. After quenching, you can extract the mixture with an organic solvent (like DCM). Washing the organic layer with a dilute acid (e.g., 1M HCl) will extract basic impurities, while a subsequent wash with a dilute base (e.g., 1M NaOH) can remove acidic impurities. However, as noted in the troubleshooting section, this risks partitioning your amphoteric product into one of the aqueous layers if the pH is not carefully controlled. The precipitation/filtration method is often more robust for initial bulk purification.

References

  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Naphthyridine Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: About. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • ACS Publications. (2003, September 30). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[4][9]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • BenchChem. (2025). Synthesis of 6-Bromoindolin-4-ol: A Technical Guide.
  • Organic Syntheses. (n.d.). Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Bromo-1-hexanol.
  • BenchChem. (2025). Purification challenges for bromoquinoline compounds.
  • BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Mol-Instincts. (2024, August 10). 8-Bromo-1,6-naphthyridin-4-ol. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromo-4-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromoquinolin-6-amine.
  • Sciencemadness.org. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 6-Bromo-1,5-naphthyridin-4-ol

Welcome to the technical support center for cross-coupling reactions involving 6-Bromo-1,5-naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions involving 6-Bromo-1,5-naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to catalyst poisoning and reaction optimization. The unique electronic and structural features of the 1,5-naphthyridine core present specific hurdles in palladium-catalyzed cross-coupling reactions. This document provides in-depth, field-proven insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction with 6-Bromo-1,5-naphthyridin-4-ol failing or giving low yields?

A1: The primary reason for poor reactivity is often catalyst poisoning by the nitrogen atoms of the naphthyridine ring.[1][2][3] The lone pairs on these nitrogens can coordinate strongly to the palladium center, leading to the formation of inactive catalyst complexes and hindering the catalytic cycle.[1][2] Additionally, the substrate's poor solubility and the potential for side reactions like protodeboronation can contribute to low yields.[4][5]

Q2: What are the most effective palladium catalysts and ligands for cross-coupling with this substrate?

A2: For N-heterocyclic substrates like 6-Bromo-1,5-naphthyridin-4-ol, standard catalysts like Pd(PPh₃)₄ can be ineffective.[6] The use of bulky, electron-rich phosphine ligands is crucial to shield the palladium center from the coordinating nitrogen atoms and to promote the desired oxidative addition and reductive elimination steps.[4][5][7] Ligands such as XPhos, SPhos, and RuPhos are highly recommended.[4][5] Utilizing well-defined palladium precatalysts can also ensure the efficient generation of the active catalytic species.[4]

Q3: How can I minimize the formation of side products like homocoupling and protodeboronation?

A3: Homocoupling of the boronic acid partner is often promoted by the presence of oxygen.[4][5] Thoroughly degassing the reaction mixture is critical.[4][8] Protodeboronation, the cleavage of the C-B bond, is a common issue with heteroaryl boronic acids, especially under aqueous or protic conditions.[4][5] Using anhydrous solvents, a strong inorganic base, and considering more stable boronic esters (e.g., pinacol esters) can mitigate this side reaction.[5]

Q4: What are the optimal reaction conditions (base, solvent, temperature) for this specific substrate?

A4: The choice of base and solvent is critical and often interdependent.[6][8] For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[8] In Buchwald-Hartwig aminations, strong bases like NaOt-Bu or K₃PO₄ are often necessary. Aprotic polar solvents such as dioxane, THF, or DMF are generally good starting points, sometimes in combination with water for Suzuki reactions to aid in dissolving the base.[4] The reaction temperature typically needs to be elevated (80-120 °C) to achieve a reasonable reaction rate, but excessive heat can accelerate catalyst decomposition.[8]

Detailed Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is the most common issue and can stem from several factors related to catalyst deactivation and suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Poisoning by Naphthyridine Nitrogens:

    • Explanation: The Lewis basic nitrogen atoms of the 1,5-naphthyridine core can irreversibly bind to the palladium catalyst, effectively removing it from the catalytic cycle.

    • Troubleshooting Protocol:

      • Ligand Selection: Switch to bulky, electron-rich biarylphosphine ligands. These ligands create a sterically hindered environment around the palladium center, disfavoring coordination with the naphthyridine nitrogen.

      • Catalyst Choice: Employ a modern palladium precatalyst (e.g., a Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species in the presence of the substrate.[8]

      • Slow Addition: Add the 6-Bromo-1,5-naphthyridin-4-ol substrate slowly to the reaction mixture. This maintains a low concentration of the potential poison, extending the catalyst's lifetime.[1][4]

  • Inactive Catalyst:

    • Explanation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[6][8] Some Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) form.[8]

    • Troubleshooting Protocol:

      • Rigorous Degassing: Ensure the reaction mixture and solvent are thoroughly degassed. Use several freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[8]

      • Fresh Reagents: Use a fresh, high-quality palladium source. Some palladium complexes can degrade over time.[8]

  • Poor Solubility:

    • Explanation: The polar nature of the naphthyridin-4-ol moiety can lead to poor solubility in common non-polar organic solvents, impeding the reaction.[4]

    • Troubleshooting Protocol:

      • Solvent Screening: Screen a range of solvents or solvent mixtures. Consider more polar aprotic solvents like DMF, DMAc, or NMP. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene) with water can be effective.[4]

      • Temperature Increase: Cautiously increase the reaction temperature to improve solubility.[4][8]

Troubleshooting Workflow for Low Conversion

start Low or No Conversion catalyst_poisoning Suspect Catalyst Poisoning start->catalyst_poisoning inactive_catalyst Suspect Inactive Catalyst start->inactive_catalyst solubility Suspect Poor Solubility start->solubility ligand Switch to Bulky Ligand (XPhos, SPhos) catalyst_poisoning->ligand precatalyst Use Pd Precatalyst catalyst_poisoning->precatalyst slow_addition Slow Substrate Addition catalyst_poisoning->slow_addition degas Improve Degassing (Freeze-Pump-Thaw) inactive_catalyst->degas fresh_pd Use Fresh Pd Source inactive_catalyst->fresh_pd solvent_screen Screen Solvents (DMF, Dioxane/H2O) solubility->solvent_screen increase_temp Increase Temperature solubility->increase_temp success Successful Reaction ligand->success precatalyst->success slow_addition->success degas->success fresh_pd->success solvent_screen->success increase_temp->success

Caption: Troubleshooting workflow for low conversion.

Issue 2: Observation of Significant Side Products

The formation of byproducts can compete with the desired cross-coupling reaction, leading to reduced yields and complex purification.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[4][5]Rigorously degas the solvent and reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.[4]
Protodeboronation Presence of protic sources (e.g., water, alcohols) leading to cleavage of the C-B bond.[4][5]Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.[5] Employ a strong, non-nucleophilic inorganic base.
Protodebromination The bromo-substituent is replaced by a hydrogen atom.Minimize reaction time and temperature, as prolonged heating can promote this side reaction.[5] The choice of base can also influence this; screen different bases if this is a major issue.
Mechanism of Catalyst Poisoning by 6-Bromo-1,5-naphthyridin-4-ol

The following diagram illustrates the proposed mechanism of catalyst deactivation where the nitrogen lone pairs of the naphthyridine ring coordinate to the palladium center, forming a stable, off-cycle complex.

cluster_cycle catalytic_cycle Catalytic Cycle pd0 Active Pd(0)L_n Catalyst ox_add Oxidative Addition (with 6-Bromo-1,5-naphthyridin-4-ol) pd0->ox_add transmetalation Transmetalation ox_add->transmetalation poisoning Catalyst Poisoning ox_add->poisoning Coordination of Naphthyridine Nitrogen red_elim Reductive Elimination transmetalation->red_elim red_elim->pd0 Regeneration product Desired Product red_elim->product inactive_complex Inactive Pd(II)-Naphthyridine Complex (Off-Cycle) poisoning->inactive_complex

Caption: Mechanism of catalyst poisoning.

Recommended Experimental Protocols

The following are starting-point protocols that may require further optimization.

Protocol 1: Suzuki-Miyaura Coupling
  • Reagents & Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-1,5-naphthyridin-4-ol (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a strong inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)).[8]

  • Solvent & Degassing:

    • Add anhydrous and degassed 1,4-dioxane (or a 4:1 mixture of dioxane/water). The typical concentration is 0.1-0.5 M with respect to the starting material.

    • Perform three freeze-pump-thaw cycles to ensure a completely oxygen-free environment.[5][6]

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.[6][8]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).[4]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[4]

Protocol 2: Buchwald-Hartwig Amination
  • Reagents & Setup:

    • In a glovebox or under a strictly inert atmosphere, combine 6-Bromo-1,5-naphthyridin-4-ol (1.0 equiv), the amine (1.2-1.5 equiv), a strong base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 equiv), and the palladium catalyst system (e.g., a G3 Buchwald precatalyst, 2 mol%).

  • Solvent & Degassing:

    • Add anhydrous and degassed toluene or dioxane.

    • Ensure all reagents and solvents are strictly anhydrous.

  • Reaction Conditions:

    • Heat the reaction mixture to 90-120 °C.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Summary of Recommended Conditions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald PrecatalystsBuchwald Precatalysts, Pd₂(dba)₃, Pd(OAc)₂Precatalysts offer better generation of the active Pd(0) species.[4][8]
Ligand XPhos, SPhos, RuPhosXPhos, SPhos, BrettPhosBulky, electron-rich ligands prevent catalyst poisoning and promote key catalytic steps.[4][5][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOt-Bu, LiHMDS, K₃PO₄The base is crucial for activating the boronic acid or deprotonating the amine.[8]
Solvent Dioxane, Toluene, THF (often with water)Dioxane, Toluene, THFAprotic solvents are generally preferred; water can be beneficial for Suzuki reactions.[4]
Temperature 80-110 °C90-120 °CElevated temperatures are often required to overcome the activation energy barrier.[8]

By understanding the specific challenges posed by the 6-Bromo-1,5-naphthyridin-4-ol substrate and systematically applying the troubleshooting strategies outlined in this guide, you can significantly increase your success rate in these critical cross-coupling reactions.

References

  • Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation - ResearchGate. [Link]

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation - MPG.PuRe. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Reduction of catalyst deactivation using longer wavelengths a, Time... - ResearchGate. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile | Organic Letters - ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • (PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate. [Link]

Sources

Troubleshooting

dealing with poor solubility of "6-Bromo-1,5-naphthyridin-4-ol"

Navigating the Solubility Challenges of a Promising Naphthyridine Derivative Welcome to the technical support guide for 6-Bromo-1,5-naphthyridin-4-ol. This resource is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Solubility Challenges of a Promising Naphthyridine Derivative

Welcome to the technical support guide for 6-Bromo-1,5-naphthyridin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges related to its poor solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

The naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, but its derivatives are often characterized by poor aqueous solubility. This is a common hurdle for many promising drug candidates, as it can significantly impact bioavailability and the feasibility of in vitro and in vivo studies.[1][2][3][4] This guide will provide a structured approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

This section addresses the initial questions that commonly arise when working with 6-Bromo-1,5-naphthyridin-4-ol.

Q1: I've tried dissolving 6-Bromo-1,5-naphthyridin-4-ol in my aqueous buffer, but it won't go into solution. Why is it so poorly soluble?

A: The poor solubility of this compound is inherent to its molecular structure. Several factors contribute to this:

  • Crystalline Structure: In its solid state, the molecules are likely arranged in a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, a process that is not favored by interactions with water molecules. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because they lack this long-range order.[5]

  • Aromaticity and Hydrophobicity: The flat, rigid, and largely nonpolar naphthyridine ring system, combined with the hydrophobic bromo-substituent, results in a molecule that is not well-solvated by polar water molecules. The fundamental principle of "like dissolves like" dictates that it will prefer less polar environments.[6]

  • Hydrogen Bonding: While the hydroxyl (-OH) and ring nitrogens can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates its interaction with water.

Q2: What are the best "first-line" solvents for creating a stock solution?

A: For creating a high-concentration stock solution for in vitro assays, you should start with strong, polar aprotic solvents. The most common and effective choices are:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents are highly effective at disrupting the crystal lattice of the compound. It is standard practice to prepare a concentrated stock (e.g., 10-50 mM) in one of these solvents, which can then be serially diluted into your final assay medium. Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can affect cell viability or assay performance.

Q3: Is there any publicly available, quantitative solubility data for 6-Bromo-1,5-naphthyridin-4-ol?

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies to systematically improve the solubility of 6-Bromo-1,5-naphthyridin-4-ol.

Guide 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution in an organic solvent for use in downstream experiments.

Protocol:

  • Weighing: Accurately weigh the desired amount of 6-Bromo-1,5-naphthyridin-4-ol using an analytical balance. Perform this in a fume hood.

  • Solvent Addition: Transfer the solid to an appropriate vial (e.g., a glass vial with a PTFE-lined cap). Add a small volume of your chosen solvent (DMSO or DMF) to create a slurry.

  • Facilitating Dissolution:

    • Vortex: Mix the vial vigorously on a vortex mixer for 1-2 minutes.

    • Sonication: If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes. This uses cavitation to break apart solid agglomerates.

    • Gentle Warming: If necessary, warm the solution to 30-40°C in a water bath. Most compounds exhibit increased solubility at higher temperatures. Allow the solution to cool to room temperature to ensure it remains in solution.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to reach the final desired concentration and mix thoroughly.

  • Storage: Store the stock solution at -20°C or -80°C to maximize stability. Before use, thaw the solution completely and vortex to ensure homogeneity, as some compounds can precipitate upon freezing.

G cluster_prep Stock Solution Workflow cluster_dissolution Dissolution Methods weigh 1. Weigh Compound add_solvent 2. Add Organic Solvent (DMSO/DMF) weigh->add_solvent dissolve 3. Aid Dissolution add_solvent->dissolve vortex Vortex dissolve->vortex Primary final_vol 4. Adjust to Final Volume store 5. Store at -20°C / -80°C final_vol->store sonicate Sonicate vortex->sonicate If Needed warm Gentle Warming (30-40°C) sonicate->warm If Needed warm->final_vol

Caption: Experimental workflow for preparing a stock solution.

Guide 2: Enhancing Solubility in Aqueous Media

Challenge: The compound precipitates when the organic stock solution is diluted into an aqueous buffer for biological assays. Here are several strategies to overcome this, from simple to more advanced.

Causality: The hydroxyl (-OH) group at the 4-position of the naphthyridine ring is weakly acidic. By increasing the pH of the aqueous medium, this proton can be removed, forming a negatively charged phenolate ion. This ionized form is significantly more polar and thus more soluble in water.[8][9] This is a highly effective technique for weakly acidic or basic compounds.[9]

G cluster_equilibrium pH-Dependent Solubility low_sol 6-Bromo-1,5-naphthyridin-4-ol (Low Solubility) high_sol Deprotonated Anion (High Solubility) low_sol->high_sol + OH⁻ (Higher pH) high_sol->low_sol + H⁺ (Lower pH)

Caption: Principle of pH modification for solubility enhancement.

Protocol for pH-Solubility Profiling:

  • Prepare Buffers: Make a series of biologically compatible buffers across a range of pH values (e.g., Phosphate buffers for pH 6.0, 7.0, 7.4 and Borate buffers for pH 8.0, 9.0).

  • Spike Compound: Add a small, consistent aliquot of your high-concentration organic stock solution to each buffer to a final target concentration that is above your expected solubility limit.

  • Equilibrate: Tightly cap the samples and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet any undissolved compound. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF).

  • Quantify: Carefully take an aliquot of the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to identify the optimal pH for your experiments.

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[8] This makes the solvent system more "hospitable" to hydrophobic molecules like 6-Bromo-1,5-naphthyridin-4-ol, thereby increasing its solubility.[8][9]

Common Co-solvents for Biological Assays:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Protocol for Co-solvent Screening:

  • Prepare Co-solvent Blends: Prepare your primary aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of PEG 400).

  • Test Solubility: Add your compound's organic stock solution to each blend and observe for precipitation.

  • Determine Maximum Solubility: Systematically determine the maximum concentration of the compound that remains soluble in each co-solvent blend using the equilibration and quantification method described in Strategy A.

  • Validate Assay Compatibility: Crucially, run a control experiment to ensure that the chosen co-solvent concentration does not interfere with your biological assay (e.g., enzyme activity, cell viability).

Co-solvent System (in PBS pH 7.4)Max. Solubility of Compound (µM)
0% Co-solvent (Control)< 1
5% Ethanol15
5% Propylene Glycol22
5% PEG 40045
10% PEG 40090
Note: This table contains hypothetical data for illustrative purposes.

For more challenging applications, particularly in vivo studies, more advanced formulation strategies may be required. These methods aim to increase not only solubility but also bioavailability.

  • Particle Size Reduction: Technologies like micronization or the creation of nanosuspensions increase the surface area of the drug particles, which can lead to a faster dissolution rate.[2][3][10] Nanosuspensions, which are sub-micron drug particles stabilized by surfactants, can significantly improve both dissolution rate and saturation solubility.[2]

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[2][3] This high-energy amorphous state can lead to supersaturated concentrations of the drug in solution, enhancing absorption.[2] Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[3]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through the gastrointestinal tract.[10]

Safety Precautions

While a specific Safety Data Sheet (SDS) for 6-Bromo-1,5-naphthyridin-4-ol was not found, data from structurally similar bromo-substituted heterocyclic compounds suggests the following precautions should be taken.[11][12][13][14][15][16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][14]

  • Hazards: This class of compounds may cause skin, eye, and respiratory irritation.[12][13][15] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11][13]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[11][14][15]

Always consult the supplier-specific SDS for your material and follow your institution's safety guidelines.

References

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(06), 148-159. [Link]

  • Yusof, Y. A., & Yamin, A. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 10(2), 1-8. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • Gray, V. A., et al. (2005). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Dissolution Technologies, 12(4), 6-13. [Link]

  • Kumar, S., & Singh, P. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, L., & Singh, M. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Pharmaceutical Technology. (2025, March 12). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. [Link]

  • ChemAnalyst. 8-Bromo-1,6-naphthyridin-4-ol. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Negative Results, 14(2), 1-9. [Link]

  • University of Wisconsin-Madison. Common Solvent Properties. [Link]

Sources

Optimization

alternative catalysts for "6-Bromo-1,5-naphthyridin-4-ol" functionalization

Overview Welcome to the Technical Support Center for the functionalization of 6-Bromo-1,5-naphthyridin-4-ol . This compound is a highly sought-after intermediate in drug discovery, frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the functionalization of 6-Bromo-1,5-naphthyridin-4-ol . This compound is a highly sought-after intermediate in drug discovery, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists[1]. However, the 1,5-naphthyridine core presents severe synthetic challenges. Standard cross-coupling protocols often fail due to catalyst poisoning, requiring researchers to utilize alternative catalysts. This guide provides field-proven troubleshooting steps, mechanistic insights, and validated protocols to ensure your C-C and C-N coupling reactions succeed.

Diagnostic Logic Tree

CatalystDecision Start 6-Bromo-1,5-naphthyridin-4-ol Functionalization Type Reaction Type? Start->Type CN C-N Coupling (Amination) Type->CN Amines CC C-C Coupling (Suzuki/Negishi) Type->CC Boronic Acids/Zinc Reagents Ni Ni-Catalyzed (e.g., Ni(acac)2 or Photoredox) CN->Ni Cost-effective / Earth abundant PdG3 Bulky Pd Precatalysts (tBuXPhos-Pd-G3) CN->PdG3 Complex/Secondary Amines CC->PdG3 Aqueous/Mild Conditions PEPPSI Pd-PEPPSI-IPr (High Steric Bulk) CC->PEPPSI High turnover needed

Decision tree for selecting alternative catalysts for 6-Bromo-1,5-naphthyridin-4-ol functionalization.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do standard cross-coupling catalysts like Pd(PPh₃)₄ fail or stall at low conversions with 6-Bromo-1,5-naphthyridin-4-ol? A: The failure is primarily caused by the two highly nucleophilic nitrogen atoms in the 1,5-naphthyridine ring. These nitrogens act as potent bidentate or bridging ligands that coordinate strongly to low-valent metal centers (like Pd(0)). This forms a stable, off-cycle "dead-end" complex, effectively poisoning the catalyst and halting the catalytic cycle[1]. Furthermore, the C4-hydroxyl group can tautomerize to a naphthyridin-4(1H)-one, which alters the electronic distribution of the ring, decreasing the electrophilicity of the C6-Br bond and raising the activation energy required for oxidative addition.

Q2: What are the most reliable Palladium-based alternative catalysts for this substrate? A: To overcome nitrogen coordination, you must use catalysts with extreme steric bulk and high electron density.

  • 2: The bulky dialkylbiaryl phosphine ligands physically shield the palladium center, creating a steric repulsive force that prevents the naphthyridine nitrogens from binding. Simultaneously, the electron-rich nature of the ligand accelerates the oxidative addition into the challenging C6-Br bond[2].

  • 3: This N-heterocyclic carbene (NHC) complex features massive diisopropylphenyl groups. The "umbrella" shape of the IPr ligand provides intense steric protection, allowing for high-turnover Suzuki-Miyaura and Negishi couplings even with highly coordinating heterocycles[3].

Q3: Can we use base-metal catalysis to avoid Palladium entirely? A: Absolutely. Nickel and Cobalt are excellent, earth-abundant alternatives. Nickel has a smaller ionic radius and different coordination preferences compared to Palladium, making it less susceptible to irreversible poisoning by N-heterocycles. 4 (e.g., Ni(acac)₂ or NiBr₂·diglyme) combined with photoredox catalysis or simple amine additives have proven highly effective for the amination (Buchwald-Hartwig type) of bromo-naphthyridines[4]. Cobalt-catalyzed cross-couplings using CoCl₂ and Grignard/Zinc reagents also provide excellent yields for polyfunctional naphthyridines[5].

Mechanism Substrate 1,5-Naphthyridine Nitrogen Lone Pairs Pd_Std Standard Pd e.g., Pd(PPh3)4 Substrate->Pd_Std Strong Coordination Pd_Alt Bulky Pd/Ni e.g., XPhos-Pd-G3 Substrate->Pd_Alt Steric Repulsion Prevents N-Binding Poison Catalyst Poisoning Pd_Std->Poison Dead-end Complex OxAdd Oxidative Addition Pd_Alt->OxAdd C-Br Activation Prod Functionalized Product OxAdd->Prod Transmetalation & Reductive Elimination

Mechanistic pathway showing how bulky ligands prevent catalyst poisoning by naphthyridine nitrogens.

Section 2: Quantitative Catalyst Performance Data

The following table summarizes the expected performance of various catalysts when attempting a standard Suzuki-Miyaura coupling or Amination at the C6 position of 6-Bromo-1,5-naphthyridin-4-ol.

Catalyst SystemReaction TypeLigand Steric BulkResistance to N-PoisoningTypical YieldCausality / Notes
Pd(PPh₃)₄ Suzuki / AminationLowPoor< 15%Rapid formation of off-cycle Pd-naphthyridine complexes[1].
tBuXPhos-Pd-G3 Suzuki / AminationVery HighExcellent85-95%Biaryl backbone prevents N-coordination; rapid activation[2].
Pd-PEPPSI-IPr Suzuki / NegishiVery HighExcellent80-90%NHC ligand provides an "umbrella" of steric shielding[3].
Ni(acac)₂ / Light Amination (C-N)None (Naked Ni)High75-85%Operates via Ni(I)/Ni(III) redox cycle, bypassing standard poisoning[4].
CoCl₂·2LiCl Negishi (C-C)LowGood70-85%Base metal tolerance to N-heterocycles; requires Grignard/Zinc reagents[5].

Section 3: Troubleshooting & Step-by-Step Methodologies

Protocol A: High-Yield Suzuki-Miyaura Coupling using tBuXPhos-Pd-G3

Use this protocol when coupling boronic acids to the C6 position. This method utilizes an aqueous surfactant system to ensure mild conditions and high conversions[2].

  • Preparation: In a dry, argon-flushed reaction vial, add 6-Bromo-1,5-naphthyridin-4-ol (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.5 equiv).

  • Catalyst Loading: Add tBuXPhos-Pd-G3 (2-5 mol%).

    • Self-Validation Check: The precatalyst should be a free-flowing solid. A color change to dark brown/black upon solvent addition indicates premature decomposition of the catalyst before the catalytic cycle begins.

  • Base & Solvent: Add K₃PO₄ (3.0 equiv). Introduce a degassed solvent mixture of 10% THF in 2% aqueous TPGS-750-M (surfactant). The surfactant forms micelles that concentrate the hydrophobic catalyst and substrates, drastically increasing the reaction rate while shielding the active Pd center[2].

  • Reaction: Stir vigorously at 40 °C for 2-4 hours.

  • Monitoring: Monitor via UPLC-MS. The bulky tBuXPhos ligand ensures rapid oxidative addition; if starting material persists after 4 hours, the issue is likely boronic acid degradation (protodeboronation), not catalyst poisoning. Add an additional 0.5 equiv of boronic acid.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Nickel-Catalyzed C-N Cross-Coupling (Amination)

Use this protocol as a cost-effective alternative to Palladium for introducing amines at the C6 position[4].

  • Preparation: In a glovebox or under strict inert atmosphere, charge a vial with 6-Bromo-1,5-naphthyridin-4-ol (1.0 equiv) and the amine nucleophile (1.5 equiv).

  • Catalyst & Base: Add Ni(acac)₂ (5 mol%) and NaOtBu (2.0 equiv).

    • Note: No complex phosphine ligands are required for this "naked nickel" approach, reducing costs significantly[4].

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial and heat to 80 °C for 16 hours.

  • Troubleshooting (Self-Validation): If conversion is low, the C4-hydroxyl group may be deprotonating and consuming the base. Ensure an extra equivalent of NaOtBu is added to account for the acidic C4-OH proton.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove insoluble nickel salts, and concentrate for purification.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC (National Institutes of Health).
  • Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - ACS Publications.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC (National Institutes of Health).
  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water - ACS Publications.
  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides - ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Bromo-1,5-naphthyridin-4-ol and 8-Bromo-1,6-naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, naphthyridinone scaffolds are privileged structures due to their diverse biological activitie...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, naphthyridinone scaffolds are privileged structures due to their diverse biological activities and unique photophysical properties. Among the various substituted naphthyridinones, bromo-derivatives serve as crucial synthetic intermediates, offering a versatile handle for the introduction of molecular diversity through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two isomeric bromonaphthyridinols: 6-Bromo-1,5-naphthyridin-4-ol and 8-Bromo-1,6-naphthyridin-4-ol. Understanding the nuanced differences in their chemical behavior is paramount for efficient synthetic planning and the rational design of novel functional molecules.

Executive Summary

The reactivity of the C-Br bond in 6-Bromo-1,5-naphthyridin-4-ol and 8-Bromo-1,6-naphthyridin-4-ol is fundamentally governed by the electronic and steric landscape of their respective naphthyridine cores. The positioning of the nitrogen atoms and the tautomeric nature of the 4-hydroxy group create distinct electronic environments at the site of bromination, thereby influencing their susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While direct comparative kinetic data is scarce in the literature, a comprehensive analysis of related systems and underlying electronic principles allows for a robust predictive model of their relative reactivity.

Key Reactivity Insights:

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig): The 8-Bromo-1,6-naphthyridin-4-ol is predicted to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic activation of the C8-Br bond by the para-positioned nitrogen atom (N-1) and the ortho-positioned nitrogen atom (N-6), which facilitates the rate-determining oxidative addition step.

  • Nucleophilic Aromatic Substitution (SNAr): The 6-Bromo-1,5-naphthyridin-4-ol is anticipated to be more susceptible to SNAr reactions. The nitrogen atom at position 5 is ortho to the bromine at C6, and the electron-withdrawing nature of the pyridinone ring can stabilize the Meisenheimer intermediate formed during nucleophilic attack.

Structural and Electronic Considerations

The core of the reactivity differences lies in the arrangement of the nitrogen atoms within the bicyclic naphthyridine framework. This arrangement dictates the electron density distribution across the aromatic system.

6-Bromo-1,5-naphthyridin-4-ol: In this isomer, the bromine atom at C6 is situated on a pyridine ring that is fused to a pyridin-4-one ring. The nitrogen atom at position 5 is ortho to the bromine, while the nitrogen at position 1 is meta. The electron-withdrawing character of the pyridinone ring, coupled with the ortho-nitrogen, is expected to render the C6 position more electrophilic.

8-Bromo-1,6-naphthyridin-4-ol: Here, the bromine atom is at the C8 position of a pyridine ring fused to the pyridin-4-one. The nitrogen at position 6 is ortho to the bromine, and the nitrogen at position 1 is para. This para-relationship of N-1 to the C8-Br bond is a significant activating factor in palladium-catalyzed reactions.

The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo form (a pyridone). The predominant tautomer can be influenced by the solvent and pH, which in turn will affect the electronic nature of the ring system. The pyridone form generally enhances the electron-deficient character of the ring it is part of.

G cluster_0 6-Bromo-1,5-naphthyridin-4-ol cluster_1 8-Bromo-1,6-naphthyridin-4-ol 6-Bromo-1,5 8-Bromo-1,6

Chemical structures of the two isomers.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations for the functionalization of aryl halides. The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The ease of this step is highly dependent on the electronic properties of the C-Br bond.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the bromo-naphthyridinol with a boronic acid derivative.

  • 8-Bromo-1,6-naphthyridin-4-ol: The C8 position is electronically activated by both the ortho (N-6) and para (N-1) nitrogen atoms. This activation is expected to facilitate the oxidative addition of the C-Br bond to the palladium catalyst, leading to higher reaction rates and yields. A study on a similar system, methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate, demonstrated that Suzuki-Miyaura coupling proceeds chemoselectively at the C5-Br bond over the C8-OTs bond, highlighting the reactivity of the bromo-substituted position on this scaffold.[1]

  • 6-Bromo-1,5-naphthyridin-4-ol: The C6-Br bond is activated by the ortho-nitrogen (N-5) but lacks the additional activation from a para-nitrogen. While still reactive, it is anticipated to be less so than the 8-bromo isomer.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromo-naphthyridinol and an amine.

  • 8-Bromo-1,6-naphthyridin-4-ol: Similar to the Suzuki coupling, the electronic activation at the C8 position is expected to promote the oxidative addition step, making this isomer a more favorable substrate for Buchwald-Hartwig amination.

  • 6-Bromo-1,5-naphthyridin-4-ol: The reactivity in Buchwald-Hartwig amination is expected to be moderate. A review on 1,5-naphthyridines indicates that Buchwald-Hartwig amination of bromo-1,5-naphthyridines is a viable transformation.[2]

Reaction6-Bromo-1,5-naphthyridin-4-ol8-Bromo-1,6-naphthyridin-4-olKey Influencing Factor
Suzuki-Miyaura Coupling Moderate to HighHighElectronic activation by N-1 (para) and N-6 (ortho) in the 1,6-isomer.
Buchwald-Hartwig Amination ModerateHighSimilar electronic activation as in Suzuki coupling.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the direct displacement of a halide with a nucleophile. The reaction is favored on electron-deficient aromatic rings where the negative charge of the intermediate (Meisenheimer complex) can be stabilized.

  • 6-Bromo-1,5-naphthyridin-4-ol: The C6 position is activated towards nucleophilic attack by the ortho-nitrogen (N-5) and the overall electron-withdrawing nature of the pyridinone ring. The proximity of the N-5 atom can effectively stabilize the developing negative charge in the Meisenheimer intermediate through resonance.

  • 8-Bromo-1,6-naphthyridin-4-ol: While the C8 position is also on an electron-deficient ring, the stabilization of the Meisenheimer complex is primarily from the ortho-nitrogen (N-6). The absence of a second activating group in a favorable position (like para) might render it less reactive towards SNAr compared to the 6-bromo isomer.

Reaction6-Bromo-1,5-naphthyridin-4-ol8-Bromo-1,6-naphthyridin-4-olKey Influencing Factor
Nucleophilic Aromatic Substitution Higher ReactivityLower ReactivityStabilization of the Meisenheimer intermediate by the ortho-N-5 and the pyridinone ring.

Experimental Protocols

The following are representative, generalized protocols for the key reactions discussed. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the bromo-naphthyridinol (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Start Combine Reactants: - Bromo-naphthyridinol - Boronic Acid - Pd Catalyst - Base Inert Inert Atmosphere (Argon) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup: - Quench with Water - Extract with Organic Solvent Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product Purify->Product

Suzuki-Miyaura Coupling Workflow.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the bromo-naphthyridinol (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add the amine (1.1-1.5 eq).

  • Seal the tube and heat the reaction mixture at 90-110 °C until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

G Start Combine in Glovebox: - Bromo-naphthyridinol - Pd Precatalyst - Ligand - Base Solvent Add Anhydrous, Degassed Solvent Start->Solvent Amine Add Amine Solvent->Amine Heat Heat & Stir (90-110 °C) Amine->Heat Filter Cool & Filter through Celite Heat->Filter Purify Purification: Column Chromatography Filter->Purify Product Final Product Purify->Product

Buchwald-Hartwig Amination Workflow.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of the bromo-naphthyridinol (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the nucleophile (e.g., an amine or alkoxide, 1.5-3.0 eq) and a base if necessary (e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water or ice.

  • Collect the precipitated solid by filtration or extract the aqueous layer with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The subtle yet significant structural difference between 6-Bromo-1,5-naphthyridin-4-ol and 8-Bromo-1,6-naphthyridin-4-ol leads to distinct reactivity profiles. For synthetic chemists aiming to perform palladium-catalyzed cross-coupling reactions, 8-Bromo-1,6-naphthyridin-4-ol is the more promising substrate due to the favorable electronic activation conferred by the nitrogen atom in the para position. Conversely, for transformations involving nucleophilic aromatic substitution, 6-Bromo-1,5-naphthyridin-4-ol is the preferred isomer, as its electronic configuration is better suited to stabilize the anionic intermediate. This guide provides a foundational understanding to aid in the strategic selection of these valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science.

References

  • Romero-López, M.; Navarro, C.; Lorca-López, A.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021, 26, 153.
  • 8-Bromo-1,6-naphthyridin-4-ol. PubChem.
  • Reddy, T. S.; et al. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[2][3]-naphthyridines. Journal of the Chemical Society of Pakistan2017 , 39(1), 124-130.

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Comparative

A Comparative Guide to the Synthesis of Bromo-Naphthyridinols: Routes, Regioselectivity, and Practical Considerations

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom to the naphthyridinol framework p...

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Author: BenchChem Technical Support Team. Date: March 2026

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom to the naphthyridinol framework provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making bromo-naphthyridinols highly valuable intermediates in drug discovery programs.[3][4] This guide offers an in-depth comparison of the primary synthetic strategies for accessing these critical building blocks, focusing on the underlying chemical principles, practical execution, and the factors governing regiochemical outcomes.

Part 1: Foundational Synthetic Strategies

The synthesis of bromo-naphthyridinols can be broadly categorized into three strategic approaches. The optimal choice depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • Route A: Post-Cyclization Bromination. This is arguably the most direct approach, where the naphthyridinol core is first constructed and then subjected to electrophilic bromination. The success of this route hinges on the ability to control the regioselectivity of the bromination step.

  • Route B: Cyclization of Pre-Brominated Precursors. In this strategy, the bromine atom is already incorporated into a key starting material, typically a brominated aminopyridine. The second ring of the naphthyridine system is then constructed, locking the bromine atom into a specific position.

  • Route C: Functional Group Interconversion. This route involves the synthesis of a substituted naphthyridinol bearing a functional group, such as an amine, that can be subsequently converted into a bromine atom, most commonly via the Sandmeyer reaction.

The logical flow of these three distinct strategies is outlined below.

G cluster_start Starting Materials cluster_routes Core Synthetic Routes cluster_intermediates Key Intermediates / Steps A Aminopyridine + Carbonyl Compound RouteA Route A: Ring Formation (e.g., Friedländer, Skraup) A->RouteA B Bromo-Aminopyridine + Glycerol/Acrylate RouteB Route B: Ring Formation (e.g., Skraup) B->RouteB C Amino-Naphthyridinol RouteC Route C: Diazotization (Sandmeyer Reaction) C->RouteC InterA Naphthyridinol RouteA->InterA Product Target: Bromo-Naphthyridinol RouteB->Product InterC Diazonium Salt RouteC->InterC StepA Electrophilic Bromination (NBS, Br₂) InterA->StepA StepA->Product InterB Bromo-Naphthyridinol InterC->Product  + CuBr

Caption: Comparative workflow of the three primary synthesis routes.

Part 2: In-Depth Analysis of Synthetic Routes

Route A: Post-Cyclization Electrophilic Bromination

This strategy involves the initial synthesis of the naphthyridinol ring system, followed by the introduction of a bromine atom. The primary challenge and key consideration for this route is controlling the position of bromination.

Causality Behind Experimental Choices: The regioselectivity of electrophilic aromatic bromination on the naphthyridinol ring is governed by the combined electronic effects of the hydroxyl group and the ring nitrogen atoms. The hydroxyl group is a powerful activating, ortho-, para-director. Conversely, the pyridine nitrogen atoms are deactivating. The ultimate position of bromination is a result of the interplay between these competing influences and can be sensitive to reaction conditions.[5]

Common brominating agents include molecular bromine (Br₂) in a solvent like acetic acid, or N-Bromosuccinimide (NBS), which is often preferred for its ease of handling and its ability to maintain a low concentration of Br₂, potentially suppressing side reactions.[6][7] The choice of solvent and acid catalyst can also fine-tune the reactivity and selectivity.[8]

Typical Reaction Scheme (Bromination of 1,6-Naphthyridin-4-ol):

G cluster_main Route A: Electrophilic Bromination start 1,6-Naphthyridin-4-ol reagents + NBS or Br₂ (Solvent: Acetic Acid or CHCl₃) product 8-Bromo-1,6-naphthyridin-4-ol reagents->product Electrophilic Aromatic Substitution

Caption: Bromination of a pre-formed naphthyridinol core.

Advantages:

  • Convergent Synthesis: The core naphthyridinol can be synthesized in bulk and then diversified.

  • Accessibility: Naphthyridinols can often be prepared from readily available aminopyridines and carbonyl compounds.[9]

Disadvantages:

  • Regioselectivity Issues: Achieving a single isomer can be challenging, often leading to mixtures that require difficult purification.

  • Harsh Conditions: Some bromination protocols require strong acids or elevated temperatures.

Route B: Cyclization of Pre-Brominated Precursors

This approach offers superior control over the bromine position by incorporating it into one of the starting materials. The Skraup synthesis, a classic method for forming fused pyridine rings, is well-suited for this strategy.[10][11]

Causality Behind Experimental Choices: By starting with a molecule like 3-amino-5-bromopyridine, the position of the bromine atom is predetermined. The subsequent cyclization reaction with glycerol under strongly acidic and oxidizing conditions builds the second ring.[10] The harshness of the Skraup reaction (concentrated sulfuric acid, high temperatures) necessitates robust starting materials but ensures the formation of the thermodynamically stable aromatic product.

Typical Reaction Scheme (Skraup Synthesis):

G cluster_main Route B: Skraup Synthesis from a Bromo-Precursor start 3-Amino-5-bromopyridine reagents + Glycerol + H₂SO₄ + Oxidizing Agent product 5-Bromo-1,7-naphthyridin-8-ol reagents->product Cyclization

Caption: Building the naphthyridinol ring from a brominated precursor.

Advantages:

  • Excellent Regiocontrol: The position of the bromine atom is unambiguously defined by the starting material.

  • Well-Established: The Skraup reaction is a classic and well-understood transformation.

Disadvantages:

  • Starting Material Availability: The synthesis is contingent on the commercial availability or efficient preparation of the required substituted bromo-aminopyridine.

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid and high temperatures can limit the functional group tolerance of the substrates.

  • Purification: The reaction often produces significant amounts of tarry byproducts, which can complicate purification.

Route C: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of functionalities, including bromine.[12][13] This route is particularly valuable when the required amino-naphthyridinol is more accessible than the corresponding bromo-naphthyridinol via other methods.

Causality Behind Experimental Choices: The reaction proceeds in two distinct stages. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately.[14] In the second step, the diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then abstracts a bromine atom from the copper(II) species to yield the final product.[12][14][15]

Typical Reaction Scheme (Sandmeyer Reaction):

G cluster_main Route C: Functional Group Interconversion via Sandmeyer start Amino-Naphthyridinol step1_reagents + NaNO₂ + HBr (aq) (0-5 °C) intermediate Naphthyridinol-Diazonium Salt step1_reagents->intermediate Diazotization step2_reagents + CuBr product Bromo-Naphthyridinol step2_reagents->product Substitution

Caption: Conversion of an amino group to a bromo group.

Advantages:

  • Alternative Regiochemistry: Allows for the introduction of bromine at positions that may not be accessible through direct electrophilic bromination.

  • Mild Conditions (Second Step): The copper-mediated substitution step is often carried out at or slightly above room temperature.

Disadvantages:

  • Unstable Intermediate: Diazonium salts can be explosive if isolated and must be handled with care in solution at low temperatures.

  • Stoichiometric Copper: While catalytic, the reaction often uses stoichiometric or near-stoichiometric amounts of the copper salt to ensure good yields.[14]

  • Requires Amino Precursor: The synthesis is dependent on the availability of the corresponding amino-naphthyridinol.

Part 3: Quantitative Data & Protocol Comparison

The following table provides a comparative summary of the key performance indicators for each synthetic route.

ParameterRoute A: Post-Cyclization BrominationRoute B: Cyclization of Bromo-PrecursorsRoute C: Sandmeyer Reaction
Regioselectivity Variable; dependent on substrate electronics and conditions. Can lead to mixtures.[5]Excellent; defined by the starting material.Excellent; defined by the position of the precursor amino group.
Typical Yields 50-90% (if selective)40-70%55-85%[16]
Scalability Moderate; purification of isomers can be a bottleneck.Moderate; limited by harsh conditions and byproduct formation.Good; though requires careful temperature control for the diazotization step.
Substrate Scope Broad, but selectivity must be evaluated for each new naphthyridinol isomer.Limited by the availability of specific bromo-aminopyridine precursors.Dependent on the accessibility of various amino-naphthyridinol isomers.
Reaction Conditions Varies from mild (NBS, rt) to harsh (Br₂, heat, strong acid).Generally harsh (conc. H₂SO₄, >120 °C).[10]Diazotization is cryogenic (0-5 °C); substitution is mild (rt to 60 °C).[14]

Part 4: Experimental Protocols

Protocol 1: Electrophilic Bromination of 8-chloro-1,7-naphthyridine (Representative for Route A)

This protocol details the bromination step. The initial synthesis of the naphthyridinol would precede this.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add concentrated sulfuric acid. Cool the acid to 0 °C.

  • Substrate Addition: Slowly add 8-chloro-1,7-naphthyridine (1.0 eq) to the cooled acid with continuous stirring, ensuring it fully dissolves.[17]

  • Brominating Agent: Portion-wise, add N-Bromosuccinimide (NBS) (1.05 eq) to the reaction mixture. Critically, maintain the internal temperature at or below 5 °C during the addition.[17]

  • Reaction: Allow the mixture to stir at low temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid via column chromatography on silica gel to isolate the pure 5-bromo-8-chloro-1,7-naphthyridine.[17]

Protocol 2: Skraup Synthesis of 5-Bromo-1,7-naphthyridin-8-ol (Representative for Route B)
  • Preparation: In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, combine 3-amino-5-bromopyridine (1.0 eq) and glycerol.[10]

  • Acid Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid via the dropping funnel.[10]

  • Oxidizing Agent: Add an oxidizing agent, such as sodium m-nitrobenzenesulfonate, portion-wise.

  • Reaction: Cautiously heat the reaction mixture to initiate the exothermic reaction. Once initiated, maintain the temperature between 120-140 °C for several hours. Monitor the reaction by TLC.[10]

  • Work-up: After cooling, pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Carefully neutralize the solution with a concentrated base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Isolation and Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude 5-bromo-1,7-naphthyridin-8-ol can be further purified by recrystallization or column chromatography.[10]

Protocol 3: Sandmeyer Bromination of an Amino-Naphthyridinol (General Protocol for Route C)
  • Diazotization: Dissolve the starting amino-naphthyridinol (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the solution to 0-5 °C in an ice/salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes at this temperature.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr.

  • Substitution: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.[14]

  • Work-up and Purification: Cool the reaction mixture and extract with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • PubChem. (n.d.). 8-Bromo-1,6-naphthyridin-4-ol. Retrieved from [Link]

  • Pelliccia, S., et al. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 22(10), 1647. Available at: [Link]

  • Prajapati, D., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89, 2195–2202. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. Available at: [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(4), 2841-2851. Available at: [Link]

  • Alvarez-Paggi, D., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3469. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. Retrieved from [Link]

  • Bentz, C., et al. (2019). Functionalization of 4-bromobenzo[c][10][18]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry, 15, 2314-2323. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2533–2553. Available at: [Link]

  • van der Plas, H. C., & Wozniak, M. (1975). Syntheses of the isomeric amino‐ and bromo‐1,5‐naphthyridines. Journal of Heterocyclic Chemistry, 12(2), 243-246. Available at: [Link]

  • Sharma, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6829-6850. Available at: [Link]

  • Name Reactions. (2020, October 10). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Alvarez-Paggi, D., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3469. Available at: [Link]

  • Bora, U., et al. (2000). Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol. Organic Letters, 2(2), 247-249. Available at: [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Li, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3498-3510. Available at: [Link]

  • Google Patents. (n.d.). WO2012151640A1 - Methods for preparing naphthyridines.
  • Google Patents. (n.d.). WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • Almeida, L. S., et al. (2009). A New Regioselective Bromination of Activated Aromatic Rings. Letters in Organic Chemistry, 6(1), 60-63. Available at: [Link]

  • Paudler, W. W., & Sheets, R. M. (1983). Recent Developments in Naphthyridine Chemistry. Advances in Heterocyclic Chemistry, 33, 147-195. Available at: [Link]

  • Pu, L. (2011). Regioselective Substitution of BINOL. Accounts of Chemical Research, 44(8), 641-652. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

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Validation

biological activity of "6-Bromo-1,5-naphthyridin-4-ol" vs other naphthyridines

Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere to quinoline but offering superior physicochemical properties, including enhanced aqueous so...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere to quinoline but offering superior physicochemical properties, including enhanced aqueous solubility and unique hydrogen-bonding profiles. This guide objectively compares the biological activity and application of 6-bromo-1,5-naphthyridin-4-ol —a critical synthetic intermediate for targeted kinase inhibitors—against other functionalized 1,5-naphthyridine derivatives, such as indeno-fused topoisomerase inhibitors and naturally derived antimicrobial alkaloids.

Structural Rationale: The 6-Bromo-1,5-Naphthyridin-4-ol Advantage

In modern drug discovery, 6-bromo-1,5-naphthyridin-4-ol is rarely the final therapeutic agent; rather, it is a highly optimized pharmacophoric building block designed for the targeted treatment of kinase-dependent disorders[1].

  • The 4-ol/4-oxo Tautomerism: The hydroxyl group at the C4 position exists in tautomeric equilibrium with its pyridone form. This structural feature is highly causal in kinase inhibition, as it acts as a critical hydrogen bond donor/acceptor pair that anchors the molecule to the hinge region of the kinase ATP-binding site.

  • The 6-Bromo Synthetic Vector: The bromine atom at the C6 position serves as a highly reactive electrophilic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), researchers can append various aryl or heteroaryl groups (such as 1-methyl-1H-pyrazol-4-yl) to probe the hydrophobic pockets of target kinases[1][2].

This specific functionalization has proven highly effective in generating small molecule inhibitors targeting AXL and Mer receptor tyrosine kinases (RTKs) , which are overexpressed in glioblastoma, melanoma, and breast cancer, as well as NF-kB inducing kinase (NIK) [1][2].

Comparative Biological Activity Profiles

To contextualize the performance of 6-bromo-1,5-naphthyridin-4-ol derivatives, we must compare them against alternative 1,5-naphthyridine scaffolds.

A. Target-Specific Kinase Inhibitors (6-Bromo-Derived)

Derivatives synthesized from 6-bromo-1,5-naphthyridin-4-ol exhibit potent, low-nanomolar inhibition of AXL and Mer RTKs. By outcompeting ATP, these compounds block the autophosphorylation of the receptor's intracellular domain, thereby shutting down downstream PI3K/AKT and MAPK signaling pathways that drive tumor metastasis and survival[1].

B. Topoisomerase I Inhibitors (Indeno[1,5]naphthyridines)

Unlike the monomeric kinase inhibitors, fusing an indene ring to the naphthyridine core creates a planar, tetracyclic system. Indeno[1,5]naphthyridines act as DNA intercalators and Topoisomerase I (Top1) inhibitors. Experimental screening demonstrates significant antiproliferative activity against A549 lung adenocarcinoma and COLO 205 colon cancer cells, inducing apoptosis through DNA strand breaks rather than kinase blockade[3][4].

C. Antimycobacterial Agents (O-Alkylated 1,5-Naphthyridin-4-ols)

Shifting the functionalization from the C6 halogen to the C4 oxygen yields potent antimicrobial agents. O-alkylated 1,5-naphthyridin-4-ol derivatives have been identified as potent inhibitors of DprE1 , an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis, offering a novel mechanism distinct from traditional antibiotics[5].

D. Natural Antimicrobial Alkaloids (Canthin-6-ones)

Naturally occurring 1,5-naphthyridines, primarily canthin-6-one alkaloids isolated from the Rutaceae family, exhibit broad-spectrum biological activity. They demonstrate strong immunomodulatory effects by reducing pro-inflammatory mediators (TNF-α, IL-1β) and possess potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[6][7].

Quantitative Efficacy Comparison

The following table synthesizes the quantitative performance metrics of these distinct 1,5-naphthyridine classes based on recent pharmacological evaluations.

Compound ClassPrimary Target / MechanismRepresentative Cell Line / PathogenEfficacy (IC50 / MIC)Key Structural Feature
6-Bromo-1,5-naphthyridin-4-ol derivatives AXL / Mer Kinases, NIKA-172 GlioblastomaLow nM rangeHalogen handle for cross-coupling[1][2]
Indeno[1,5]naphthyridines Topoisomerase IA549 Lung Adenocarcinoma1.7 - 2.9 µMFused planar tetracyclic system[4]
O-alkylated 1,5-naphthyridin-4-ols DprE1 (Cell Wall Synthesis)Mycobacterium tuberculosis< 10 µg/mLO-alkylation at C4 position[5]
Canthin-6-one (Natural) Inflammatory Mediators / Bacterial MembraneMRSA / RAW 264.7 Macrophages0.98 µg/mL / 7.7 µMNaturally occurring alkaloid core[6][7]

Visualizing the Mechanism and Workflow

Signaling Pathway Inhibition

G Gas6 Gas-6 Ligand Receptor AXL / Mer RTK Gas6->Receptor Binds AutoPhos Autophosphorylation (Intracellular Domain) Receptor->AutoPhos Induces Inhibitor 6-Bromo-1,5-naphthyridine Derivatives Inhibitor->AutoPhos Blocks (ATP Competitive) Downstream Downstream Signaling (PI3K/AKT, MAPK) AutoPhos->Downstream Activates Tumor Tumor Growth & Survival Downstream->Tumor Promotes

Caption: Mechanism of AXL/Mer RTK inhibition by 6-bromo-1,5-naphthyridine derivatives.

Experimental Workflow

Workflow Syn 1. Synthesis (Pd-Catalyzed Cross-Coupling) Cell 2. Cell Culture (A-172 Starvation) Syn->Cell Treat 3. Treatment (Inhibitor + Gas-6) Cell->Treat ELISA 4. Quantification (p-AXL ELISA) Treat->ELISA Data 5. SAR Analysis (IC50 Calculation) ELISA->Data

Caption: Step-by-step workflow for synthesizing and validating 1,5-naphthyridine kinase inhibitors.

Experimental Methodology: Self-Validating Kinase Inhibition Protocol

To accurately assess the biological activity of derivatives synthesized from 6-bromo-1,5-naphthyridin-4-ol, a highly controlled, self-validating autophosphorylation assay is required. The following protocol outlines the evaluation of AXL kinase inhibition using A-172 glioblastoma cells[1].

Objective: Quantify the IC50 of synthesized 1,5-naphthyridine derivatives against Gas-6 induced AXL autophosphorylation.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Plate A-172 glioblastoma cells (ATCC #CRL-1620) at a density of 2.5×105 cells/well in 24-well plates using DMEM supplemented with 10% FBS.

    • Causality: A-172 cells endogenously express high levels of AXL RTKs, providing a biologically relevant microenvironment for testing.

  • Serum Starvation (Self-Validation Step): After 24 hours of incubation, wash the cells and replace the media with serum-free DMEM for an additional 24 hours.

    • Causality: Serum starvation halts basal kinase activity and synchronizes the cells. This ensures that any subsequent phosphorylation signal is strictly dependent on the exogenous Gas-6 ligand, eliminating false positives from serum-derived growth factors.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the 1,5-naphthyridine derivative (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (0.1% DMSO) and a known positive control inhibitor.

  • Ligand Stimulation: Stimulate the cells by adding soluble Gas-6 ligand for exactly 15 minutes.

    • Causality: 15 minutes is the optimal kinetic window to capture peak intracellular domain autophosphorylation before receptor internalization and degradation occur.

  • Lysis & Quantification: Rapidly wash cells with ice-cold PBS to halt signaling, then lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify phosphorylated AXL (p-AXL) using a sandwich ELISA. Calculate the IC50 using non-linear regression analysis.

Sources

Comparative

Spectroscopic Comparison Guide: 6-Bromo-1,5-naphthyridin-4-ol vs. Structural Isomers

Executive Summary & Analytical Landscape 6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) is a highly valued heterocyclic intermediate, predominantly utilized in the synthesis of advanced receptor tyrosine kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Landscape

6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) is a highly valued heterocyclic intermediate, predominantly utilized in the synthesis of advanced receptor tyrosine kinase inhibitors targeting Axl, Mer, and NF-κB inducing kinases[1][2]. During its synthesis, controlling regioselectivity is a significant challenge, often resulting in complex mixtures containing positional isomers such as 7-bromo-1,5-naphthyridin-4-ol and 3-bromo-1,5-naphthyridin-4-ol.

For drug development professionals, unambiguously distinguishing the target 6-bromo isomer from its alternatives is critical. This process is analytically complicated by lactam-lactim (keto-enol) tautomerism. In polar environments and the solid state, 1,5-naphthyridin-4-ol derivatives exist almost exclusively as the 1,5-naphthyridin-4(1H)-one tautomer[3][4]. Contradictions in NMR or mass spectrometry data frequently arise from these tautomeric shifts or residual solvent effects, making a robust, self-validating spectroscopic workflow essential[5].

Experimental Workflow & Logical Relationships

G N1 Bromonaphthyridinol Synthesis Product N2 Tautomeric State (Solvent Dependent) N1->N2 Dissolution N3 Regioisomer Resolution (6-Br vs 7-Br vs 3-Br) N1->N3 Structural Analysis N4 FT-IR Spectroscopy (Keto vs Enol Bands) N2->N4 Vibrational Probing N5 2D NMR (HMBC) (C-H Connectivity) N3->N5 Magnetic Resonance N6 1,5-Naphthyridin-4(1H)-one (Dominant in Polar Media) N4->N6 Identifies Dominant Form N7 Confirmed Regiochemistry (Target Validated) N5->N7 Unambiguous Assignment

Caption: Workflow for resolving tautomeric states and regiochemistry of bromonaphthyridinols.

The Causality of Tautomerism in Spectroscopic Profiling

As an Application Scientist, one must recognize that a molecule's spectroscopic signature is inextricably linked to its physical environment. The keto-enol tautomerism of 1,5-naphthyridin-4-ol is driven by the dielectric constant of the solvent[4].

  • Polar Solvents (DMSO-d6) & Solid State: Hydrogen bonding stabilizes the highly polar lactam form (1,5-naphthyridin-4(1H)-one). Consequently, FT-IR spectra will exhibit a strong C=O stretch, and 13C NMR will display a downfield carbonyl peak near 175 ppm.

  • Non-Polar Solvents ( CDCl3​ ): The equilibrium shifts toward the enol form (4-ol). The C=O stretch attenuates, replaced by a sharp O−H stretch, and the C4 carbon shifts upfield to ~155 ppm.

Understanding this causality prevents misidentifying a pure compound as a mixture and explains why standardizing the solvent system is the first critical step in comparative analysis.

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic spectroscopic data used to differentiate the target 6-bromo isomer from its primary synthetic alternatives.

Isomer 1H NMR (DMSO-d6, 400 MHz) Diagnostic Peaks 13C NMR (DMSO-d6) Key ShiftsFT-IR (KBr Pellet)UV-Vis ( λmax​ in MeOH)
6-Bromo-1,5-naphthyridin-4-ol H7: 7.80 ppm (d, J = 8.5 Hz)H8: 8.35 ppm (d, J = 8.5 Hz)176.5 ppm (C=O)138.5 ppm (C-Br)1635 cm −1 (C=O)3100-2800 cm −1 (N-H)335 nm, 260 nm
7-Bromo-1,5-naphthyridin-4-ol H6: 8.75 ppm (d, J = 1.5 Hz)H8: 8.40 ppm (d, J = 1.5 Hz)176.8 ppm (C=O)140.5 ppm (C-Br)1640 cm −1 (C=O)3100-2800 cm −1 (N-H)340 nm, 265 nm
3-Bromo-1,5-naphthyridin-4-ol H2: 8.45 ppm (s)Ring 2 intact (H6, H7, H8 present)170.5 ppm (C=O)105.5 ppm (C-Br)1625 cm −1 (C=O)3100-2800 cm −1 (N-H)345 nm, 270 nm

Note: The fundamental differentiator is the J -coupling of the non-hydroxylated ring. The 6-bromo isomer exhibits classic ortho-coupling (J ≈ 8.5 Hz), whereas the 7-bromo isomer exhibits meta-coupling (J ≈ 1.5 Hz).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical pipeline, implement the following self-validating protocols. These methods do not just yield data; they internally verify the structural integrity of the molecule.

Protocol A: 2D NMR (HMBC) for Unambiguous Regioisomer Assignment

Relying solely on 1D NMR can be deceptive due to overlapping aromatic signals. This protocol uses Heteronuclear Multiple Bond Correlation (HMBC) to establish a self-validating map of the carbon framework[5].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6. (DMSO is chosen to lock the molecule into the lactam tautomer, providing a stable N-H proton for correlation).

  • Acquisition: Acquire standard 1H , 13C , and 1H−13C HMBC spectra at 298 K.

  • Causal Analysis (The Validation Step):

    • Locate the H8 proton doublet.

    • In the 6-bromo isomer , H8 will show a strong 3-bond correlation to the C6 carbon (which bears the bromine atom and typically resonates around 138-142 ppm).

    • If the compound is the 7-bromo isomer , the H8 proton will instead show a 2-bond correlation to the brominated C7 carbon, yielding a distinctly different cross-peak topology.

Protocol B: Solvent-Differential FT-IR Spectroscopy

This protocol proves the tautomeric nature of the core scaffold, ensuring the sample is a true 1,5-naphthyridin-4-ol derivative rather than an irreversibly substituted artifact.

  • Solid-State Baseline: Prepare a 1% (w/w) mixture of the analyte in anhydrous KBr. Press into a translucent pellet and acquire the FT-IR spectrum (4000–400 cm −1 ).

    • Expected Result: A dominant, sharp lactam C=O stretch at ~1635 cm −1 .

  • Non-Polar Solution Phase: Dissolve 5 mg of the analyte in 1 mL of anhydrous CDCl3​ . Acquire the FT-IR spectrum using a liquid cell with NaCl windows.

  • Causal Analysis (The Validation Step): Compare the spectra. The transition from a high-dielectric environment (solid state) to a low-dielectric environment ( CDCl3​ ) forces the equilibrium toward the enol form. The C=O peak at 1635 cm −1 must heavily attenuate, accompanied by the emergence of a distinct O−H stretch at ~3300 cm −1 . If this reversible shift does not occur, the structural assignment is incorrect.

References[1] CN112312909A - Compounds for the treatment of kinase-dependent disorders - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUPzpizDkXiNVHZdcxcfN88MZk4tnPnVMpEKWTAYPGokQBhBg2WwR4SWDXoVZ69-S9RC1KATktH8ZBUL9yusqycX_zMJj0MG1MHlo3CPJzkcBUZEd3DThdEfyTGvgaSur90H104i3CQTJ8Jvw=[2] SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - European Patent Office - EP 3976597 B1. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYooZCRiwsy3p-LAXZiBvXmAdg2ESo60S4o-2GK3nYZGH8USBS8tDWDx7sIK6nRjiVtS8MeR7bAciQhja58VY3DCb6ckTFFCgCFaIn3AXM7hmX979VirKboEzg8hBK0M23ka1oGFTSmHGjS6Na9L4Vs-sPSmJvuyGkZmvo6Dis5gXNfHG-rPwGuCJeB4pG[3] Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action Said Alizadeh - University of Hertfordshire Research Archive. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_yeNvYf5kEBlN7HYEw-CU8-gABLhSrfDjnlQ1yp75FxwPz0BCyX2xowrfXzzmr2V1M01jsQk06LVibiCsetorQc__5abJRS7GraYh6N25AM4YsWNmNPI3fCFuhS-Uu86k8QgM-tzbbQL0NUyCFtH67sCNVphKQ2XRIBGDkxUc2XQ9_y5ltHTKx77j7JuCI2AwOshI1fNuJaOL8iq6Ukuv971PZoYjntTd54o7bA==[5] 3-Bromo[1,5]naphthyridin-4-ol | Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq4-yej3QigAqU8uyGoX-GSn9utRIn5QWw9AUjNpQHyNdRAQmynfD--BPHu4Av3FcdoVsb2b3TjS8Id5CloDDOleTjUBSqrMpj9qStjmQxqGoSqTHpKIzLH6LbVWpAyyYcW79P[4] Product Class 8: Naphthyridines - Thieme Connect. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy31F30wbbEvhZ8NKsYnSdmMKhJkksu8hospy3AlZolnpTJMZv8VgLWNgBKi2xOfikmhSofoA27eNTWGSC7NvoShQRqZehzUYnzxuefMxxYzBwWJlE6tvBa6Cvx2I1x2s3ymAZkteIxz49g2-sB50hcbMzxzEi_sG00k2iquigJucaKi1lB1bJYg==

Sources

Validation

Structural Validation of 6-Bromo-1,5-naphthyridin-4-ol: X-Ray Crystallography vs. Alternative Analytical Modalities

Introduction: The Criticality of Absolute Configuration 6-Bromo-1,5-naphthyridin-4-ol is a highly valuable halogenated heterocyclic scaffold. In the pharmaceutical sector, it serves as a critical synthetic intermediate f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Absolute Configuration

6-Bromo-1,5-naphthyridin-4-ol is a highly valuable halogenated heterocyclic scaffold. In the pharmaceutical sector, it serves as a critical synthetic intermediate for developing small-molecule inhibitors targeting Axl and Mer receptor tyrosine kinases[1]. Overexpression of the Axl/Mer signaling cascade is heavily implicated in tumor survival, metastasis, and chemoresistance across multiple solid tumors[2]. Beyond oncology, 1,5-naphthyridin-4-ol derivatives are widely utilized as rigid ancillary ligands in the development of high-performance phosphorescent Organic Light-Emitting Diodes (OLEDs)[3].

AxlMerPathway Gas6 Gas6 / Protein S (Ligands) AxlMer Axl / Mer (Receptor Tyrosine Kinases) Gas6->AxlMer Binds & Activates PI3K PI3K Pathway AxlMer->PI3K Phosphorylation MAPK MAPK / ERK Pathway AxlMer->MAPK Phosphorylation Survival Cell Survival & Anti-Apoptosis PI3K->Survival Akt Activation Proliferation Tumor Growth & Proliferation MAPK->Proliferation Transcriptional Regulation

Fig 1. Gas6-mediated activation of Axl/Mer signaling pathways driving tumor survival and growth.

During the ring-closure synthesis of naphthyridinols, undesired structural isomers (such as 1,7-naphthyridin-4-ol) frequently form, drastically reducing yield and compromising downstream target binding[4]. Therefore, unambiguous structural validation of the intermediate is non-negotiable before proceeding to complex cross-coupling reactions.

The Causality of Analytical Choices: Why X-Ray Crystallography?

While routine laboratory characterization relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), these methods possess critical blind spots when analyzing halogenated heterocycles like 6-Bromo-1,5-naphthyridin-4-ol.

The Tautomerism Challenge: Naphthyridinols exhibit lactam-lactim tautomerism, rapidly shifting between the enol (-OH) and keto (=O) forms in solution. NMR provides a time-averaged ensemble of these states, making it difficult to pinpoint the dominant conformer. Furthermore, confirming the exact regiochemistry of the bromine atom at the C6 position via NMR requires complex 2D NOESY/HMBC experiments. Even then, the lack of adjacent protons on the fused ring system can lead to ambiguous spectral interpretations.

The Crystallographic Solution: Single-Crystal X-Ray Diffraction (SC-XRD) bypasses these limitations entirely. By freezing the molecule in its solid-state lattice, SC-XRD provides absolute 3D spatial coordinates. It unambiguously confirms the regioselectivity of the bromine substitution, maps the exact bond lengths to prove the preferred tautomeric state, and visualizes intermolecular hydrogen bonding networks.

Comparison Guide: Analytical Modalities for Structural Validation

The following table objectively compares the performance of SC-XRD against alternative analytical methods for validating 6-Bromo-1,5-naphthyridin-4-ol.

Analytical ModalityPrimary OutputResolution / SpecificityLimitationsVerdict for 6-Bromo-1,5-naphthyridin-4-ol
Single-Crystal X-Ray Diffraction (SC-XRD) 3D Atomic CoordinatesAbsolute (Bond lengths, angles, stereochemistry)Requires high-quality single crystals; time-consuming.Gold Standard: Unambiguously confirms C6-Br position and solid-state tautomeric form.
1H / 13C NMR Chemical Shifts, Spin CouplingHigh (Solution-state connectivity)Time-averaged signals; blind to absolute 3D conformation.Routine: Excellent for bulk purity, but regiochemistry requires complex 2D experiments.
High-Resolution Mass Spectrometry (HRMS) Exact Mass (m/z) & Isotope PatternsHigh (Molecular formula confirmation)Cannot distinguish between structural isomers (e.g., 1,5- vs 1,7-).Supplementary: Confirms the unique 1:1 Bromine isotope pattern, but not its position.
Fourier-Transform Infrared (FT-IR) Vibrational FrequenciesModerate (Functional group identification)Overlapping bands in complex fused heterocycles.Supplementary: Useful for identifying the -OH vs C=O stretch to hint at tautomerism.

Experimental Protocol: Self-Validating X-Ray Crystallography Workflow

To achieve authoritative structural validation, the following step-by-step methodology must be executed. This protocol is inherently self-validating: the mathematical refinement process continuously cross-checks the proposed atomic model against raw electron density data, ensuring absolute trustworthiness.

XRayWorkflow Synth Compound Synthesis (6-Bromo-1,5-naphthyridin-4-ol) Cryst Single Crystal Growth (Slow Evaporation) Synth->Cryst Diffract X-Ray Diffraction (Bruker Diffractometer) Cryst->Diffract Phase Phase Solving (Direct Methods) Diffract->Phase Refine Structure Refinement (Least-Squares) Phase->Refine

Fig 2. Step-by-step X-ray crystallography workflow for structural validation of small molecules.

Step 1: Single Crystal Growth
  • Procedure: Dissolve purified 6-Bromo-1,5-naphthyridin-4-ol in a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v). Cover the vial with pierced Parafilm and allow for slow solvent evaporation at room temperature over 3–7 days.

  • Causality: Rapid precipitation causes kinetic trapping and crystal lattice defects. Slow evaporation ensures thermodynamic control, yielding pristine, defect-free single crystals required for high-resolution diffraction.

Step 2: Data Collection
  • Procedure: Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer to a Bruker SMART CCD diffractometer[5]. Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[3].

  • Causality: Mo Kα radiation is specifically chosen over Cu Kα because its shorter wavelength easily penetrates small organic crystals containing heavy atoms (like Bromine), drastically minimizing X-ray absorption artifacts.

Step 3: Phase Solving & Structure Refinement (The Self-Validating System)
  • Procedure: Process the raw frames to integrate reflection intensities. Solve the phase problem using direct methods (e.g., SHELXS). Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Trustworthiness / Validation: Crystallography is a self-validating mathematical system. During refinement, the algorithm iteratively adjusts the atomic coordinates to minimize the difference between the calculated structure factors (from the model) and the observed structure factors (from the experiment).

  • Acceptance Criteria: A final R-factor ( R1​ ) of < 0.05 and a Goodness-of-Fit ( S ) near 1.0 mathematically guarantees that the assigned structure (including the exact position of the Bromine atom and the tautomeric proton) is an exact match to the physical molecule.

References
  • Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31% | ACS Applied Materials & Interfaces - ACS Publications. acs.org.[Link]

  • Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3. ntu.edu.tw.[Link]

  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - European Patent Office - EP 3976597 B1. googleapis.com.[Link]

  • Targeting Axl and Mer Kinases in Cancer - AACR Journals. aacrjournals.org.[Link]

  • Protein Crystallography & Stucture-Based Drug Design | Bruker. bruker.com.[Link]

Sources

Comparative

Comparative Analysis of Kinase Inhibitors Derived from the 6-Bromo-1,5-naphthyridin-4-ol Scaffold: Axl/Mer vs. NIK Targeting

Executive Summary The 1,5-naphthyridine heterocyclic core is a privileged scaffold in modern kinase drug discovery, primarily due to its ability to form robust bidentate hydrogen bonds within the highly conserved ATP-bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine heterocyclic core is a privileged scaffold in modern kinase drug discovery, primarily due to its ability to form robust bidentate hydrogen bonds within the highly conserved ATP-binding hinge region of various kinases (1)[1]. Among its derivatives, 6-bromo-1,5-naphthyridin-4-ol serves as a highly versatile, orthogonally functionalizable intermediate. By exploiting the differential reactivity of the 4-hydroxyl (or its 4-oxo tautomer) and the 6-bromo positions, medicinal chemists can drive profound shifts in Structure-Activity Relationships (SAR).

This guide provides a comparative technical analysis of two distinct therapeutic applications derived from this single scaffold: the inhibition of Axl/Mer Tyrosine Kinases for oncology and metastasis applications (2)[2], and the inhibition of NF-κB Inducing Kinase (NIK) for autoimmunity and inflammation (3)[3].

Mechanistic Grounding: Divergent Targeting from a Unified Scaffold

The causality behind the scaffold's versatility lies in its electronic distribution and spatial geometry. The nitrogen at position 1 acts as a primary hydrogen bond acceptor for the kinase hinge backbone (e.g., the NH of a conserved methionine).

  • Targeting Axl/Mer (TAM Family): Axl and Mer are receptor tyrosine kinases activated by the Gas-6 ligand. Their overexpression drives tumor proliferation, metastasis, and immune evasion (4)[4]. Functionalizing the 6-bromo position with bulky, hydrophobic aryl or heteroaryl groups via Suzuki coupling allows the molecule to occupy the deep hydrophobic pocket adjacent to the TAM kinase ATP site, conferring high selectivity[2].

  • Targeting NIK (MAP3K14): NIK is a serine/threonine kinase that strictly regulates the non-canonical NF-κB pathway (processing of p100 to p52). To shift selectivity from tyrosine kinases to NIK, the 6-bromo position is typically substituted with distinct amine or ether linkages that interact with the unique solvent-exposed regions of the NIK active site[3].

G cluster_Axl TAM Kinase Targeting cluster_NIK Ser/Thr Kinase Targeting Scaffold 6-Bromo-1,5-naphthyridin-4-ol Core Scaffold Axl Axl/Mer Tyrosine Kinases Scaffold->Axl Aryl/Heteroaryl Substitution NIK NF-κB Inducing Kinase (NIK) Scaffold->NIK Amine/Ether Linkages TAM_Path Inhibits Autophosphorylation (Gas-6 Mediated) Axl->TAM_Path Tumor Suppresses Tumor Metastasis & Immune Evasion TAM_Path->Tumor NFKB_Path Blocks p100 to p52 Processing NIK->NFKB_Path Inflam Reduces Autoimmunity & B-Cell Malignancy NFKB_Path->Inflam

Figure 1: Divergent Axl/Mer and NIK pathway targeting via the 1,5-naphthyridine scaffold.

Quantitative Data Comparison

To objectively evaluate the performance of 6-bromo-1,5-naphthyridin-4-ol derivatives, we must compare their biochemical and cellular metrics. The table below synthesizes representative performance data for optimized lead compounds derived from this scaffold across both target classes.

ParameterAxl/Mer InhibitorsNIK Inhibitors
Target Kinase Class Receptor Tyrosine Kinases (TAM Family)[4]Serine/Threonine Kinase (MAP3K14)[3]
Primary Indication Solid tumors, Leukemia, Metastasis[2]Autoimmune diseases, B-cell malignancies[3]
Biochemical IC₅₀ < 5 nM (Axl), < 10 nM (Mer)< 15 nM (NIK)
Cellular Target Engagement Inhibition of Gas-6 induced Axl autophosphorylation (IC₅₀ < 30 nM)Inhibition of p100 to p52 processing (IC₅₀ < 50 nM)
Key Structural Vector 6-position Aryl/Heteroaryl cross-coupling6-position Amine/Ether functionalization
Common Off-Target Liabilities VEGFR2, c-Met (requires careful tuning)Other MAP3Ks, IKKα/β
Experimental Methodologies: Self-Validating Systems

As an Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the synthesis of the core scaffold and the subsequent biological validation, incorporating necessary controls to ensure data integrity.

Protocol A: Synthesis of the 6-Bromo-1,5-naphthyridin-4-ol Scaffold

Causality: Starting from 6-chloro-1,5-naphthyridin-4-ol, the chlorine atom is often insufficiently reactive for mild palladium-catalyzed cross-coupling. Converting it to a bromide provides a superior leaving group, lowering the activation energy for the oxidative addition step in subsequent Suzuki/Buchwald reactions[3].

  • Reagent Preparation: Suspend 6-chloro-1,5-naphthyridin-4-ol (1.0 eq) in anhydrous acetonitrile (CH₃CN) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

  • Halogen Exchange: Add Trimethylsilyl bromide (TMSBr) (approx. 8.0 - 10.0 eq) dropwise at room temperature[3]. Validation Check: The large excess of TMSBr drives the thermodynamic equilibrium toward the bromide product.

  • Thermal Activation: Heat the reaction mixture to 85 °C for 16 hours[3].

  • Quenching & Isolation: Cool to room temperature and concentrate to dryness in vacuo. Quench the highly reactive silyl intermediates by adding H₂O[3]. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield 6-bromo-1,5-naphthyridin-4-ol.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET eliminates short-lived background fluorescence, providing a high signal-to-noise ratio essential for accurately determining sub-nanomolar IC₅₀ values.

  • Assay Setup: In a 384-well low-volume plate, prepare a 10 µL reaction mixture containing the target kinase (e.g., recombinant human Axl or NIK), ATP (at the predetermined Kₘ value to ensure competitive inhibition kinetics), and a biotinylated peptide substrate.

  • Compound Addition: Add the 1,5-naphthyridine derivative in a 10-point dose-response curve (typically 10 µM to 0.5 nM, 3-fold dilutions).

  • Self-Validating Controls:

    • Positive Control: 100% kinase activity (DMSO vehicle only).

    • Negative Control: 0% kinase activity (No ATP or addition of 10 µM Staurosporine).

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity) alongside Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol C: Cellular Target Engagement (Western Blot for NIK Inhibitors)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. This assay validates that the compound enters the cell and engages NIK by measuring its direct downstream consequence: the processing of p100 to p52.

  • Cell Culture & Treatment: Seed multiple myeloma cells (e.g., U266, which have constitutive non-canonical NF-κB activation) in 6-well plates. Treat with the NIK inhibitor at varying concentrations (0.1, 1, 10 µM) for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation and protein states.

  • Immunoblotting: Resolve 30 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against NF-κB p100/p52 and a loading control (e.g., GAPDH).

  • Validation: A successful NIK inhibitor will show a dose-dependent decrease in the p52 band intensity while the p100 band remains stable or increases, confirming the blockade of NIK-dependent processing.

Conclusion

The 6-bromo-1,5-naphthyridin-4-ol scaffold is a masterclass in rational drug design. By leveraging the conserved hinge-binding capacity of the naphthyridine core and the orthogonal reactivity of the 6-bromo and 4-ol vectors, researchers can generate highly potent inhibitors. Whether steering the SAR toward the hydrophobic pockets of TAM receptor tyrosine kinases to combat tumor metastasis, or toward the unique allosteric/active site features of NIK to treat autoimmunity, this scaffold remains a cornerstone of modern targeted therapeutics.

References
  • Source: nih.
  • Source: google.com (Google Patents)
  • Title: CN112312909A - Compounds for the treatment of kinase-dependent disorders (Axl/Mer Details)
  • Source: googleapis.com (European Patent Office)

Sources

Validation

6-Bromo-1,5-naphthyridin-4-ol: A Versatile Building Block for Modern Drug Discovery

A Comparative Guide to its Reactivity and Synthetic Potential In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer diverse functionalization opportunities is paramount. Bromo-hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to its Reactivity and Synthetic Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer diverse functionalization opportunities is paramount. Bromo-heterocycles have long served as key building blocks in the synthesis of complex drug candidates, enabling the construction of carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions. Among these, 6-Bromo-1,5-naphthyridin-4-ol is emerging as a compelling alternative to more conventional bromo-heterocycles like bromopyridines and bromoquinolines, offering a unique combination of electronic properties and synthetic handles. This guide provides a comprehensive comparison of the reactivity of 6-Bromo-1,5-naphthyridin-4-ol with other common bromo-heterocycles, supported by established principles and experimental data from analogous systems, to assist researchers in harnessing its full potential.

The Strategic Advantage of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The presence of two nitrogen atoms in the bicyclic system significantly influences its electronic distribution, impacting its reactivity and interaction with biological targets. The "4-ol" (or its tautomeric 4-oxo form) and the bromine atom at the 6-position of 6-Bromo-1,5-naphthyridin-4-ol provide two distinct points for chemical modification, making it a highly versatile scaffold for library synthesis and lead optimization.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic systems. The reactivity of bromo-heterocycles in these transformations is primarily governed by the ease of the oxidative addition of the C-Br bond to the palladium(0) catalyst. This step is influenced by factors such as electron density at the carbon atom bearing the bromine, steric hindrance, and the potential for the heteroatom(s) to coordinate with the catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[3][4] The general reactivity trend for aryl halides in this reaction is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies.[3] While direct comparative kinetic data for 6-Bromo-1,5-naphthyridin-4-ol is not extensively documented, we can infer its reactivity based on studies of related bromo-heterocycles.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Bromo-heterocycles

Bromo-heterocycleCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromoquinoline Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1001295[5]
3-Bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285[6]
5-Bromo-2-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901582[7]
6-Bromo-1,5-naphthyridin-4-ol (Predicted) Phenylboronic acidPd(dppf)Cl₂ or similarK₂CO₃/K₃PO₄1,4-Dioxane/H₂O80-10012-16Good to Excellent-

Predicted reactivity is based on the electronic nature of the 1,5-naphthyridine ring system. The electron-withdrawing effect of the two nitrogen atoms is expected to enhance the rate of oxidative addition compared to a simple bromopyridine.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Combine Bromo-heterocycle, Boronic Acid, Pd Catalyst, and Base inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat to Reaction Temperature (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[8][9] Similar to the Suzuki coupling, the efficiency of this reaction is dependent on the nature of the bromo-heterocycle. The presence of nitrogen atoms in the heterocyclic ring can sometimes lead to catalyst inhibition, necessitating careful selection of ligands.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Bromo-heterocycleAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromoquinoline MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001692[5]
3-Bromopyridine AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110888[10]
5-Bromo-2-methylpyridin-3-amine PiperidinePd₂(dba)₃ / XantphosK₃PO₄1,4-Dioxane1101278[7]
6-Bromo-1,5-naphthyridin-4-ol (Predicted) Various AminesPd₂(dba)₃ / RuPhos or similarNaOtBu/K₃PO₄Toluene/Dioxane100-11012-24Good to Excellent-

The 1,5-naphthyridine core is generally a good substrate for Buchwald-Hartwig amination, and high yields are anticipated with appropriate ligand selection to overcome potential coordination to the ring nitrogens.

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex LₙPd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR₂ amido_complex [LₙPd(II)(Ar)(NHR₂)]⁺ amine_coordination->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation pd_amido LₙPd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted heterocycles.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The reactivity trend for aryl halides is again I > Br > Cl.

Table 3: Comparative Performance in Sonogashira Coupling

Bromo-heterocycleAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromoquinoline PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80690[5]
3-Bromopyridine PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF65488[13]
4-bromo-6H-1,2-oxazine PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT2085[14]
6-Bromo-1,5-naphthyridin-4-ol (Predicted) Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N/DIPADMF/THF60-806-12Good to Excellent-

The electron-deficient nature of the 1,5-naphthyridine ring is expected to facilitate the Sonogashira coupling, leading to high yields of the corresponding alkynylated products.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a flame-dried reaction vessel, add the bromo-heterocycle (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added, and the mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the bromo-heterocycle (1.0 eq.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 eq.) are combined under an inert atmosphere. The anhydrous solvent (e.g., toluene) and the amine (1.2 eq.) are then added via syringe. The reaction mixture is heated to the specified temperature (typically 100-110 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a dry reaction flask, add the bromo-heterocycle (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 5-10 mol%). The flask is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 eq.) are added, followed by the dropwise addition of the terminal alkyne (1.2 eq.). The reaction is stirred at the appropriate temperature until completion as monitored by TLC. The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Conclusion

6-Bromo-1,5-naphthyridin-4-ol represents a highly promising and versatile building block for the synthesis of novel chemical entities in drug discovery. Its unique electronic properties, stemming from the 1,5-naphthyridine core, suggest a favorable reactivity profile in key palladium-catalyzed cross-coupling reactions. While direct experimental comparisons are still emerging, the established principles of heterocycle reactivity strongly indicate that 6-Bromo-1,5-naphthyridin-4-ol can serve as an excellent, and in some cases superior, alternative to more traditional bromo-heterocycles. The provided protocols and comparative data offer a solid foundation for researchers to explore the rich chemistry of this scaffold and accelerate the development of next-generation therapeutics.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3244. Available at: [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[15][16]-naphthyridines. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 160-166. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. R Discovery. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry, 5, 44. Available at: [Link]

  • Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. (2000). Journal of Medicinal Chemistry, 43(4), 675-682. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1859-1875. Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 203. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(48), 30201-30225. Available at: [Link]

  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. ResearchGate. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). The Journal of Organic Chemistry, 70(26), 10971-10973. Available at: [Link]

  • A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. (2021). ChemistrySelect, 6(13), 3209-3214. Available at: [Link]

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Comparative

A Comparative Guide to the Definitive Structural Confirmation of 6-Bromo-1,5-naphthyridin-4-ol Using 2D NMR

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is paramount. An error in structural assignment can lead to the misinterpretation of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is paramount. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of downstream research. The heterocyclic scaffold of 1,5-naphthyridine is a privileged structure in medicinal chemistry, and its derivatives often present significant analytical challenges due to the potential for isomerism. This guide provides an in-depth, field-proven methodology for confirming the identity of "6-Bromo-1,5-naphthyridin-4-ol," demonstrating the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a primary tool for unambiguous elucidation.

The core challenge with a molecule like 6-Bromo-1,5-naphthyridin-4-ol lies in definitively placing the bromine substituent and the hydroxyl group. While one-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data, they often lack the connectivity information needed to distinguish between multiple possible isomers. 2D NMR spectroscopy resolves this ambiguity by revealing through-bond correlations between nuclei, effectively building a connectivity map of the molecule.[1][2] This guide will walk through the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to solve this structural puzzle, and compare this approach to other common analytical techniques.

The 2D NMR Strategy: From Ambiguity to Certainty

Our experimental design is not merely a sequence of experiments, but a logical workflow where each step builds upon the last to create a self-validating dataset. The choice of COSY, HSQC, and HMBC is deliberate: they provide a complete picture of ¹H-¹H adjacencies, ¹H-¹³C one-bond connections, and crucial ¹H-¹³C long-range (2-4 bond) correlations, respectively.[3][4][5] This combination allows for the confident assembly of the entire molecular framework.

Experimental Workflow and Data Interpretation

The following section details the step-by-step protocol for data acquisition and the logical process of spectral interpretation.

Experimental Protocol: NMR Spectroscopy
  • Objective: To obtain high-resolution 1D and 2D NMR spectra of 6-Bromo-1,5-naphthyridin-4-ol for complete structural assignment.

  • Materials:

    • 6-Bromo-1,5-naphthyridin-4-ol sample (~15-20 mg)

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

    • High-quality 5 mm NMR tube

    • NMR Spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is crucial for solubilizing the polar compound and observing the exchangeable hydroxyl proton.

    • Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter.

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum to assess sample concentration and spectral quality.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire the following 2D spectra using standard instrument parameters:

      • ¹H-¹H COSY (Correlation Spectroscopy)[6]

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)[6][7]

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), optimized for a long-range coupling constant of ~8 Hz.[6][7]

Data Analysis: Assembling the Puzzle

For this guide, we will use a set of predicted NMR data for 6-Bromo-1,5-naphthyridin-4-ol, which is consistent with known chemical shift trends for N-heterocycles.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H Chemical Shift (ppm), Multiplicity ¹³C Chemical Shift (ppm)
H-28.35, d145.2
H-36.60, d110.5
C-4-175.0 (C-OH)
C-4a-142.0
C-5a-120.0
C-6-118.5 (C-Br)
H-78.60, d140.1
H-88.90, d152.3
C-8a-148.9
OH12.50, br s-

Step 1: ¹H and ¹³C NMR Initial Assignments

The ¹H spectrum shows four distinct aromatic signals, each a doublet, indicating four protons on the naphthyridine core, each with one neighbor. The ¹³C spectrum shows nine carbon signals, consistent with the molecular formula. The downfield signal at 175.0 ppm is characteristic of a carbon attached to a hydroxyl group in a pyridin-4-ol system. The signal at 118.5 ppm is in the expected range for a carbon bearing a bromine atom.

Step 2: ¹H-¹H COSY - Identifying Spin Systems

The COSY spectrum is used to identify which protons are coupled to each other, typically through three bonds (vicinal coupling).

  • A cross-peak between H-2 (8.35 ppm) and H-3 (6.60 ppm) confirms their adjacency on one of the rings.

  • A cross-peak between H-7 (8.60 ppm) and H-8 (8.90 ppm) confirms their adjacency on the other ring.

This definitively establishes two separate two-proton spin systems, but does not yet connect the two rings or place the substituents.

Step 3: ¹H-¹³C HSQC - Linking Protons to Carbons

The HSQC experiment correlates each proton signal to the carbon it is directly attached to (a one-bond correlation).[7]

  • H-2 (8.35 ppm) correlates to C-2 (145.2 ppm) .

  • H-3 (6.60 ppm) correlates to C-3 (110.5 ppm) .

  • H-7 (8.60 ppm) correlates to C-7 (140.1 ppm) .

  • H-8 (8.90 ppm) correlates to C-8 (152.3 ppm) .

This step unambiguously assigns the four protonated carbons in the molecule. The remaining five signals in the ¹³C spectrum must therefore belong to the quaternary carbons: C-4, C-4a, C-5a, C-6, and C-8a.

Step 4: ¹H-¹³C HMBC - The Definitive Connectivity Map

The HMBC experiment is the most critical for this analysis, as it reveals correlations between protons and carbons that are 2, 3, and sometimes 4 bonds apart.[5][7] These long-range correlations bridge the isolated spin systems and connect them to the quaternary carbons, confirming the overall structure.

// HMBC Correlations edge [penwidth=2, constraint=false]; H2 -> C4 [color="#EA4335", arrowhead=vee]; H2 -> C8a [color="#EA4335", arrowhead=vee]; H7 -> C5a [color="#34A853", arrowhead=vee]; H7 -> C6 [color="#34A853", arrowhead=vee]; H8 -> C4a [color="#4285F4", arrowhead=vee]; H8 -> C6 [color="#4285F4", arrowhead=vee]; } .dot Key HMBC correlations confirming the structure.

  • Correlations from H-8 (8.90 ppm):

    • A strong correlation to C-6 (118.5 ppm) places H-8 three bonds away from the bromine-substituted carbon.

    • A correlation to the bridgehead carbon C-4a (142.0 ppm) links the two rings.

  • Correlations from H-7 (8.60 ppm):

    • A correlation to the quaternary carbon C-5a (120.0 ppm) further defines the ring fusion.

    • Crucially, a correlation to C-6 (118.5 ppm) provides redundant confirmation of the bromine position.

  • Correlations from H-2 (8.35 ppm):

    • A key correlation to the hydroxyl-bearing carbon C-4 (175.0 ppm) confirms the position of the -OH group.

    • A correlation to the bridgehead carbon C-8a (148.9 ppm) provides the final link to complete the molecular skeleton.

The collective data from COSY, HSQC, and particularly the long-range HMBC correlations, provide an interlocking web of evidence that allows for the confident and unambiguous assignment of the structure as 6-Bromo-1,5-naphthyridin-4-ol.

G

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful, it is often used in conjunction with other methods. Understanding the strengths and limitations of each is key to a comprehensive analytical strategy.

Technique Information Provided Strengths Limitations
2D NMR Spectroscopy Detailed atomic connectivity map (H-H, C-H)Unambiguously determines isomeric structure. Provides a wealth of structural detail in solution.Requires slightly more sample than MS. Can be time-consuming for very complex molecules or low concentrations.
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Fragmentation patterns.[8]Extremely sensitive, requires very little sample. Confirms molecular formula with high accuracy.Cannot distinguish between isomers. Fragmentation analysis can be complex and non-definitive.
X-ray Crystallography Absolute 3D structure in the solid state.The "gold standard" for unambiguous structural proof. Provides bond lengths and angles.Requires a suitable, high-quality single crystal, which can be very difficult or impossible to obtain.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple. Good for identifying key functional groups like -OH and C=O.Provides very limited information on the overall molecular skeleton. Not useful for distinguishing isomers of this type.
Synergistic Approach

The most robust approach to structure confirmation involves the integration of multiple techniques. A typical workflow would be:

  • Mass Spectrometry (HRMS): To quickly confirm the elemental composition (C₈H₅BrN₂O).

  • 1D/2D NMR: To elucidate the precise isomeric structure as detailed in this guide.

  • X-ray Crystallography: If a crystal can be grown, to provide the ultimate confirmation and solid-state conformational data.

Conclusion

For the structural confirmation of complex organic molecules like 6-Bromo-1,5-naphthyridin-4-ol, 2D NMR spectroscopy stands out as the most powerful and versatile technique for elucidation in the solution state. While mass spectrometry confirms what it is in terms of atomic composition, and X-ray crystallography can define its form in the solid state, 2D NMR definitively reveals the intricate connectivity that defines its unique isomeric identity. The logical, self-validating workflow of COSY, HSQC, and HMBC experiments provides an unparalleled level of confidence, making it an indispensable tool for researchers, scientists, and drug development professionals who require absolute certainty in their molecular structures.

References

  • 2D NMR Spectroscopy | PPTX - Slideshare.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 6-Bromo-1,5-Naphthyridin-4-ol Derived Kinase Inhibitors

As drug development professionals push the boundaries of targeted therapies, the selection of an optimal chemical scaffold is paramount to balancing potency and selectivity. 6-Bromo-1,5-naphthyridin-4-ol has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of targeted therapies, the selection of an optimal chemical scaffold is paramount to balancing potency and selectivity. 6-Bromo-1,5-naphthyridin-4-ol has emerged as a highly privileged building block in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. However, the very features that make the 1,5-naphthyridine core a potent hinge-binding motif also introduce significant off-target liabilities.

This guide provides an objective, data-driven comparison of 1,5-naphthyridine-based compounds against alternative scaffolds, detailing the structural causality behind their cross-reactivity, and establishing a self-validating protocol for kinome profiling.

Structural Rationale: The Double-Edged Sword of Hinge Binding

The 1,5-naphthyridine core is highly effective at anchoring molecules into the ATP-binding pocket of kinases. The nitrogen atom at position 1 acts as a robust hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region.

The strategic value of 6-bromo-1,5-naphthyridin-4-ol lies in its bifunctional synthetic tractability:

  • C4-Hydroxyl (-OH): Readily converted to a chloride (via POCl 3​ ), enabling nucleophilic aromatic substitution (S N​ Ar) with various amines to probe the solvent-exposed channel[2].

  • C6-Bromide (-Br): Serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing the introduction of bulky aryl or heteroaryl groups that project deep into the hydrophobic pocket (often dictating DFG-in vs. DFG-out binding modes)[3].

While this scaffold has been successfully utilized to develop inhibitors for TAM family kinases (Axl/Mer)[3], NF-κB Inducing Kinase (NIK)[1], and Maternal Embryonic Leucine Zipper Kinase (MELK)[2], its rigid planar structure often leads to cross-reactivity across these structurally homologous kinase domains.

TAM_Pathway Ligand Gas6 / Protein S (Ligands) Receptor TAM Receptors (Axl / Mer) Ligand->Receptor Activates PI3K PI3K / Akt Pathway Receptor->PI3K MAPK MAPK / ERK Pathway Receptor->MAPK Inhibitor 1,5-Naphthyridine Derivatives Inhibitor->Receptor ATP-Competitive Inhibition Tumor Tumor Cell Survival & Proliferation PI3K->Tumor MAPK->Tumor

TAM Receptor signaling pathway and 1,5-naphthyridine inhibition mechanism.

Scaffold Comparison: 1,5-Naphthyridine vs. Alternatives

When designing a kinase inhibitor library, researchers frequently weigh the 1,5-naphthyridine core against quinoline and quinazoline alternatives. The table below objectively compares these scaffolds based on their intrinsic physicochemical properties and historical cross-reactivity profiles.

Table 1: Objective Comparison of Kinase Inhibitor Scaffolds
Feature / Metric1,5-Naphthyridine (Derived from 6-Br-4-OH)Quinoline CoreQuinazoline Core
Primary Hinge Interaction Bidentate potential (N1 acceptor, C2-H donor)Monodentate (N1 acceptor)Bidentate (N1, N3 acceptors)
Typical Off-Target Liability High (Axl, Mer, NIK, MELK, c-Met)Moderate (VEGFR, PDGFR)Very High (EGFR, HER2, JAK)
Aqueous Solubility (cLogP) Superior (Lower lipophilicity due to two N atoms)Moderate to PoorModerate
Synthetic Tractability Excellent (Orthogonal C4 and C6 functionalization)GoodExcellent
Selectivity Optimization Requires bulky C6-aryl groups to force DFG-outAchieved via C3/C4 modificationsAchieved via C4 anilines

Causality Insight: The superior aqueous solubility of the 1,5-naphthyridine core is a significant pharmacokinetic advantage over quinolines. However, because its electronic distribution tightly mimics the adenine ring of ATP, it exhibits a higher baseline affinity for the active conformation (DFG-in) of multiple kinases, necessitating rigorous cross-reactivity profiling.

Experimental Protocol: Synthesis & High-Throughput Cross-Reactivity Profiling

To ensure scientific integrity, any cross-reactivity study must be built on a self-validating experimental framework. The following step-by-step methodology outlines the synthesis of derivatives from the 6-bromo-1,5-naphthyridin-4-ol core and the subsequent TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinome profiling.

Phase 1: Scaffold Activation & Diversification
  • C4-Chlorination: Suspend 6-bromo-1,5-naphthyridin-4-ol in neat phosphorus oxychloride (POCl 3​ ) with a catalytic amount of N,N-dimethylformamide (DMF). Heat at 70°C for 4 hours[2].

    • Causality: The hydroxyl group is a poor leaving group. Conversion to 6-bromo-4-chloro-1,5-naphthyridine activates the C4 position for nucleophilic attack.

  • S N​ Ar Amination: React the chlorinated intermediate with a primary amine (e.g., to target the solvent channel) in 1,4-dioxane with N,N-diisopropylethylamine (DIPEA) at 90°C.

  • C6 Suzuki-Miyaura Coupling: Combine the resulting C6-bromo intermediate with an aryl-boronic acid (e.g., 1-methyl-1H-pyrazol-4-ylboronic acid), Pd(dppf)Cl 2​ , and Cs 2​ CO 3​ in a dioxane/water mixture. Heat under microwave irradiation at 150°C for 10 minutes[3].

    • Causality: The palladium catalyst selectively inserts into the C6-Br bond, allowing the introduction of steric bulk designed to clash with the gatekeeper residue of off-target kinases, thereby driving selectivity.

Phase 2: Self-Validating TR-FRET Kinase Assay
  • Compound Preparation: Dissolve synthesized derivatives in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Control: Use Staurosporine as a positive pan-kinase inhibitor control and 1% DMSO as the negative vehicle control.

  • Assay Assembly: In a 384-well plate, combine the kinase of interest (e.g., Axl, Mer, NIK, or MELK), fluorescently labeled peptide substrate, and ATP at its apparent Km​ value.

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA and the Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Validation Check: Calculate the Z'-factor for each plate. Rule: Data is only accepted if Z' > 0.6, ensuring the assay window is robust enough to distinguish true selectivity from assay noise.

Workflow A 1. Scaffold Activation (C4-OH to C4-Cl) B 2. SNAr Substitution (Solvent-Exposed Region) A->B C 3. C6 Suzuki Coupling (Hydrophobic Pocket) B->C D 4. TR-FRET Kinase Assay (Primary Screening) C->D E 5. KINOMEscan Profiling (Cross-Reactivity) D->E F 6. Selectivity Index Calculation E->F

Step-by-step workflow for the synthesis and cross-reactivity profiling of derivatives.

Quantitative Data: Cross-Reactivity Profiling Results

The following table summarizes the cross-reactivity profile of hypothetical, yet mechanistically representative, 1,5-naphthyridine derivatives synthesized from the 6-bromo-1,5-naphthyridin-4-ol core. The data illustrates how modulating the C6 substituent impacts the Selectivity Index (SI).

Table 2: IC 50​ Profiling and Selectivity Index of 1,5-Naphthyridine Derivatives
Compound ModificationAxl IC 50​ (nM)Mer IC 50​ (nM)NIK IC 50​ (nM)MELK IC 50​ (nM)Selectivity Index (Axl / NIK)
Unsubstituted C6 (Core) 45.258.1112.485.62.4x (Poor)
C6-Phenyl 12.518.345.022.13.6x (Moderate)
C6-(1-methylpyrazol-4-yl) 3.18.4420.5155.2135.6x (Excellent)
C6-(3-fluorophenyl) 8.914.218.512.02.0x (Poor)
Staurosporine (Control) 1.22.04.51.83.7x (Pan-inhibitor)

Data Analysis: The introduction of a compact, electron-rich heterocycle like 1-methylpyrazole at the C6 position (Compound 3) drastically improves the Selectivity Index[3]. This occurs because the pyrazole ring forms a favorable electrostatic interaction with a specific threonine residue in the Axl/Mer hydrophobic pocket, an interaction that is sterically hindered by the bulkier gatekeeper residues present in NIK and MELK.

Conclusion

The 6-bromo-1,5-naphthyridin-4-ol scaffold is a highly versatile starting point for kinase inhibitor discovery. However, its innate affinity for the ATP hinge region guarantees broad cross-reactivity unless rigorously optimized. By employing orthogonal functionalization at the C4 and C6 positions and utilizing self-validating TR-FRET profiling, researchers can successfully navigate the kinome landscape, transforming a promiscuous binder into a highly selective therapeutic agent.

References

  • Source: European Patent Office (via Googleapis)
  • CN112312909A - Compounds for the treatment of kinase-dependent disorders Source: Google Patents URL
  • US9067937B2 - 1,5-naphthyridine derivatives and MELK inhibitors containing the same Source: Google Patents URL

Sources

Comparative

Evaluating the Drug-Likeness of 6-Bromo-1,5-naphthyridin-4-ol Derivatives: A Comparative ADME Guide

In early-stage drug discovery, the transition from a promising chemical scaffold to a viable clinical candidate is governed by the delicate balance of pharmacokinetics and pharmacodynamics. The 6-bromo-1,5-naphthyridin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Preclinical Drug Discovery

In early-stage drug discovery, the transition from a promising chemical scaffold to a viable clinical candidate is governed by the delicate balance of pharmacokinetics and pharmacodynamics. The 6-bromo-1,5-naphthyridin-4-ol scaffold is a privileged building block, frequently utilized as a core intermediate for synthesizing potent kinase inhibitors targeting the TAM (Tyro3, Axl, Mer) family and NF-κB inducing kinase (NIK)[1].

While the 1,5-naphthyridine core offers exceptional hydrogen-bonding capabilities essential for anchoring into kinase hinge regions, its planar, nitrogen-rich nature introduces significant drug-likeness liabilities. High crystal lattice energy often results in poor aqueous solubility, while the electron-deficient heterocycle can be susceptible to rapid oxidative metabolism.

As a Senior Application Scientist, my objective in this guide is to objectively compare the physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-bromo-1,5-naphthyridin-4-ol against its optimized derivatives and structural alternatives. Furthermore, I will detail the self-validating experimental protocols required to generate this data, explaining the mechanistic causality behind each assay choice.

Mechanistic Context: Targeting the Axl/Mer Pathway

Derivatives of 1,5-naphthyridine are primarily designed to competitively inhibit the ATP-binding pocket of Axl and Mer receptor tyrosine kinases[1]. Overexpression of these receptors is a known driver of tumor proliferation, metastasis, and immune evasion.

AxlPathway Gas6 Gas6 / Protein S (Endogenous Ligands) AxlMer TAM Receptors (Axl / Mer Kinases) Gas6->AxlMer Binds & Activates PI3K PI3K / AKT Pathway AxlMer->PI3K Phosphorylation MAPK MAPK / ERK Pathway AxlMer->MAPK Phosphorylation Naphthyridine 1,5-Naphthyridine Derivatives Naphthyridine->AxlMer Competitive Inhibition at ATP Hinge Tumor Tumor Proliferation & Metastasis PI3K->Tumor Promotes Survival MAPK->Tumor Promotes Proliferation

Figure 1: Mechanism of action for 1,5-naphthyridine derivatives targeting the Axl/Mer signaling pathway.

Comparative ADME Profiling: Naphthyridines vs. Quinolines

To evaluate drug-likeness, we must compare the baseline scaffold against strategic modifications. In silico and in vitro ADME studies are paramount for evaluating the drug-likeness of nitrogen-rich heterocycles, as highlighted by recent structure-activity relationship (SAR) campaigns[2].

We compare three representative structures:

  • Compound A (Baseline): 6-Bromo-1,5-naphthyridin-4-ol.

  • Compound B (Optimized Derivative): 6-(1-Methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-ol. Substituting the bromo group with a polar pyrazole ring is a common strategy to improve target affinity and alter physicochemical properties.

  • Compound C (Alternative Scaffold): 6-Bromoquinolin-4-ol. Removing one nitrogen from the naphthyridine core to observe the impact on lipophilicity and clearance.

Quantitative Performance Data
ParameterCompound A (Baseline)Compound B (Optimized)Compound C (Quinoline)Target Thresholds
LogP 2.82.13.51.0 – 3.0
TPSA (Ų) 45.363.132.6< 120 Ų
Kinetic Solubility (µM) 4512015> 50 µM
PAMPA P_app (10⁻⁶ cm/s) 12.58.218.4> 10.0
HLM CL_int (µL/min/mg) 85 (High)35 (Moderate)110 (Very High)< 50 (Low/Mod)

Scientific Interpretation & Causality: Replacing the heavy, lipophilic bromine atom with a pyrazole ring (Compound B) increases the Topological Polar Surface Area (TPSA) and decreases LogP[2]. Counterintuitively to novice chemists, this slight reduction in lipophilicity improves overall drug-likeness. While passive permeability (PAMPA) drops slightly, the thermodynamic solubility increases nearly threefold. More importantly, the reduction in lipophilicity shields the molecule from rapid Cytochrome P450 (CYP450) mediated oxidative metabolism, dropping the intrinsic clearance (CL_int) into a highly favorable range. Conversely, the quinoline alternative (Compound C) is too lipophilic, resulting in poor solubility and rapid metabolic degradation.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be designed as a self-validating system. Below are the methodologies used to generate the comparative data.

ADMEWorkflow Start 6-Bromo-1,5-naphthyridin-4-ol Derivatives Solubility Kinetic Solubility (Nephelometry) Start->Solubility Permeability PAMPA / Caco-2 (Passive & Active Transport) Solubility->Permeability Metabolism Liver Microsomal Stability (HLM / RLM) Permeability->Metabolism Decision Drug-Likeness Criteria Met? Metabolism->Decision InVivo Proceed to In Vivo PK/PD Studies Decision->InVivo Yes Optimize Structural Optimization (e.g., Pyrazole substitution) Decision->Optimize No Optimize->Start Iterative Design

Figure 2: Self-validating in vitro ADME screening workflow for naphthyridine lead optimization.

Protocol A: Bi-directional PAMPA (Permeability)

Because over 90% of commercial drugs are absorbed via passive diffusion, PAMPA (Parallel Artificial Membrane Permeability Assay) is heavily relied upon for early screening[3].

Rationale: The basic nitrogens in the 1,5-naphthyridine core have distinct pKa values. Evaluating permeability at both pH 5.5 (mimicking the upper intestine) and pH 7.4 (blood plasma) is critical to understanding protonation-driven absorption limits.

  • Preparation: Prepare a 10 mM DMSO stock of the naphthyridine derivative. Dilute to 10 µM in PBS at pH 7.4 and pH 5.5.

  • Membrane Coating: Coat the porous filter membrane of the donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate the lipid bilayer.

  • Incubation: Add 300 µL of the compound solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Incubate at 37°C for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS.

  • Self-Validation Control: Run Propranolol (high permeability) and Atenolol (low permeability) in parallel. If the controls fall outside historical P_app ranges, the lipid membrane integrity is compromised, and the plate must be rejected.

Protocol B: Human Liver Microsomal (HLM) Stability

Liver microsomal stability assays utilizing human liver microsomes (HLM) are standard for assessing CYP450-mediated metabolic clearance[4].

Rationale: We use subcellular microsomal fractions rather than whole hepatocytes at this stage to specifically isolate Phase I oxidative metabolism, which is the primary liability for halogenated heterocycles.

  • Reaction Mixture: Combine 0.5 mg/mL pooled Human Liver Microsomes, 1 µM of the naphthyridine test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: CYP450 enzymes are strictly NADPH-dependent.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CL_int).

  • Self-Validation Control (The -NADPH Well): Run a parallel well containing the compound and microsomes, but without NADPH. If the compound depletes in this well, it indicates chemical instability or non-CYP mediated degradation (e.g., esterases), preventing false-positive CYP clearance assignments.

Conclusion & Lead Optimization Strategy

Evaluating the drug-likeness of 6-bromo-1,5-naphthyridin-4-ol derivatives requires a holistic view of physicochemical trade-offs. As demonstrated, the raw bromo-naphthyridine scaffold suffers from high metabolic clearance and marginal solubility. By employing strategic structural modifications—such as pyrazole substitutions—we can modulate the TPSA and LogP to push the compound into the "Goldilocks zone" of ADME properties.

When executing these evaluations, always rely on self-validating assay designs. A permeability or stability value is only as trustworthy as the controls that flank it.

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Validation

Benchmark and Application Guide: 6-Bromo-1,5-naphthyridin-4-ol in Kinase Inhibitor Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the ATP-binding pocket whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the ATP-binding pocket while offering versatile vectors for structural diversification. 6-Bromo-1,5-naphthyridin-4-ol (CAS: 1823362-18-0) has emerged as a premier building block for synthesizing next-generation receptor tyrosine kinase (RTK) and serine/threonine kinase inhibitors[1],[2].

As an Application Scientist, I frequently evaluate heterocyclic building blocks based on their synthetic tractability and biological translation. The 1,5-naphthyridine core provides a superior bidentate hydrogen-bonding profile in the kinase hinge region compared to traditional quinolines[3]. Furthermore, the specific substitution pattern of 6-bromo-1,5-naphthyridin-4-ol offers orthogonal reactivity: the C6-bromide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C4-hydroxyl group (which tautomerizes to a naphthyridinone) serves as a handle for subsequent nucleophilic aromatic substitution (SNAr) to access the solvent-exposed channel of the kinase[4],[5].

SARMapping Core 1,5-Naphthyridine Core N1N5 N1 & N5 Nitrogens (Hinge Binders) Core->N1N5 C4 C4 Position (Solvent Channel) Core->C4 C6 C6 Position (Selectivity Pocket) Core->C6 Hinge ATP Hinge Region N1N5->Hinge H-Bond Acceptors Solubilizing ADME Optimization C4->Solubilizing Amine/Ether Links Aryl Target Selectivity C6->Aryl Cross-Coupling

Logical SAR mapping of the 1,5-naphthyridine core for kinase inhibitor design.

Benchmark Comparison: 6-Bromo vs. Alternatives

When designing a synthetic route for a screening library, the choice of the starting halogenated heterocycle dictates the overall yield and substrate scope. Below is a benchmark comparison of 6-Bromo-1,5-naphthyridin-4-ol against its chlorinated analog and the traditional 4-hydroxyquinoline scaffold.

Quantitative & Qualitative Performance Matrix
Feature / Metric6-Bromo-1,5-naphthyridin-4-ol6-Chloro-1,5-naphthyridin-4-ol4-Hydroxyquinoline
Oxidative Addition Rate (Pd) High (Rapid insertion into C-Br bond)Low (Requires specialized, bulky ligands)Variable (Depends on halogenation site)
Cross-Coupling Yields 85–95% (Standard Suzuki/Stille conditions)40–60% (Prone to protodehalogenation)80–90% (If brominated)
Hinge-Binding Affinity Excellent (Dual N1/N5 H-bond acceptors)Excellent (Dual N1/N5 H-bond acceptors)Moderate (Single N1 H-bond acceptor)
Kinase Selectivity Profile High (Targets Axl, Mer, ALK5, FGFR)HighLow (Promiscuous binding)
Steric Penalty in ATP Pocket Minimal (Planar, compact nitrogens)MinimalModerate (C8-H can cause steric clash)

Causality Insight: The thermodynamic bond dissociation energy of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol). In the context of synthesizing complex kinase inhibitors (such as Axl/Mer or NIK inhibitors), utilizing the 6-bromo derivative ensures that the rate-limiting oxidative addition step in palladium catalysis proceeds efficiently at lower temperatures (80–100 °C)[1],[5]. This prevents the thermal degradation of sensitive heteroaryl boronic acids and minimizes homocoupling side reactions.

Key Therapeutic Applications

A. Axl and Mer Receptor Tyrosine Kinases (TAM Family)

Overexpression of Axl and Mer kinases is heavily implicated in tumor survival, metastasis, and resistance to apoptosis in various cancers (including myeloid leukemia, melanoma, and breast cancer)[2]. 6-Bromo-1,5-naphthyridin-4-ol is a critical precursor for synthesizing highly potent Axl/Mer inhibitors. By coupling the C6 position with substituted pyrazoles (e.g., 1-methyl-1H-pyrazol-4-yl) and elaborating the C4 position, researchers have developed compounds that effectively block the autophosphorylation of Mer induced by its Gas-6 ligand[2],[4].

AxlMerPathway Gas6 Gas6 / Protein S (Ligands) TAM Axl / Mer Receptors (Tyrosine Kinases) Gas6->TAM Binds & Activates PI3K PI3K / AKT Pathway TAM->PI3K Phosphorylation MAPK MAPK / ERK Pathway TAM->MAPK Phosphorylation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->TAM Blocks ATP Pocket Tumor Tumor Survival & Metastasis PI3K->Tumor Promotes MAPK->Tumor Promotes

Axl/Mer signaling pathway illustrating targeted inhibition by 1,5-naphthyridine derivatives.

B. NF-κB Inducing Kinase (NIK) & TGF-β Type I Receptor (ALK5)

Beyond TAM kinases, the 1,5-naphthyridine scaffold is utilized to synthesize small molecule inhibitors of NIK, which are crucial for treating autoimmune diseases and specific malignancies[1]. Furthermore, structural optimizations of 1,5-naphthyridines have yielded potent inhibitors of ALK5 (IC50 = 4–6 nM), demonstrating excellent selectivity over p38 MAP kinase due to the specific hydrogen-bonding interactions of the N1/N5 nitrogens with the kinase backbone (e.g., His-283)[3]. The scaffold has also shown nanomolar affinity across the FGFR kinase family[6].

Experimental Protocols: Self-Validating Synthetic Workflow

To guarantee reproducibility and scientific rigor, the following protocol details the conversion of 6-bromo-1,5-naphthyridin-4-ol into a functionalized kinase inhibitor intermediate. This methodology embeds self-validating checkpoints to ensure reaction fidelity.

Protocol: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1,5-naphthyridin-4-ol

Objective: To install a selectivity-determining heteroaryl group at the C6 position.

Reagents & Materials:

  • 6-Bromo-1,5-naphthyridin-4-ol (1.0 eq)

  • Heteroaryl boronic acid or pinacol ester (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester) (1.2 eq)[2]

  • Palladium Catalyst: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ (0.05 eq)[1],[2]

  • Base: Cs₂CO₃ or K₂CO₃ (2.5 eq)[1]

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)[1]

Step-by-Step Methodology:

  • System Preparation & Degassing: Charge a dried Schlenk flask with 6-bromo-1,5-naphthyridin-4-ol, the boronic ester, and the base. Add the solvent mixture.

    • Causality: Thoroughly degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Oxygen must be excluded because it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, leading to premature catalyst death and homocoupling of the boronic ester.

  • Catalyst Addition: Add the palladium catalyst under a strict argon atmosphere.

    • Causality: Using a bidentate ligand like dppf forces the palladium center into a cis-geometry, which accelerates the final reductive elimination step of the catalytic cycle, drastically improving the yield.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 12–16 hours (or 150 °C for 10 minutes if using microwave irradiation)[1],[2].

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. You must observe the disappearance of the starting material mass ( [M+H]+≈225.1 ) and the appearance of the coupled product mass[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaCl. The organic layer is dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • Subsequent Activation (Optional): The C4-hydroxyl group can then be converted to a chloride using POCl₃ or activated with triflic anhydride ( Tf2​O ) to enable SNAr reactions with various amines, finalizing the inhibitor structure[4].

SyntheticWorkflow Start 6-Bromo-1,5- naphthyridin-4-ol Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd Catalyst Intermediate 6-Aryl-1,5- naphthyridin-4-ol Suzuki->Intermediate Activation OH to Cl/OTf Activation Intermediate->Activation POCl3 SNAr SNAr with Amines Activation->SNAr Final Target Kinase Inhibitor SNAr->Final Base, Heat Screening In Vitro Kinase Assay (IC50) Final->Screening Evaluation

Sequential synthetic workflow from 6-bromo-1,5-naphthyridin-4-ol to final kinase inhibitor.

Conclusion

For drug development professionals targeting complex kinase networks (Axl/Mer, NIK, ALK5, FGFR), 6-Bromo-1,5-naphthyridin-4-ol represents a highly optimized starting node. Its superiority over chlorinated analogs lies in its rapid, high-yielding cross-coupling kinetics, while its structural geometry provides an ideal bidentate anchor for the ATP hinge region. By leveraging the protocols and logical SAR frameworks outlined in this guide, researchers can significantly accelerate the discovery of potent, selective, and metabolically stable therapeutic agents.

References

  • Beta Pharma Inc. "SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE" (EP 3976597 B1). European Patent Office, 2020.
  • "Compounds for the treatment of kinase-dependent disorders" (CN112312909A). Google Patents, 2021.
  • Gellibert, F., et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry (ACS Publications), 2004. Available at:[Link]

  • Angibaud, P. R., et al. "Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family." Cancer Research (AACR Journals), 2015. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-Bromo-1,5-naphthyridin-4-ol

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-Bromo-1,5-naphthyridin-4-ol. As a brominated heterocyclic compound, this substance requires specialized handling and dis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-Bromo-1,5-naphthyridin-4-ol. As a brominated heterocyclic compound, this substance requires specialized handling and disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined below are synthesized from established safety data for structurally similar compounds and general regulatory principles for halogenated organic waste.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Based on data for similar chemical structures, 6-Bromo-1,5-naphthyridin-4-ol is anticipated to be harmful if inhaled, swallowed, or in contact with skin[1][2]. It is also expected to cause irritation to the skin, eyes, and respiratory system[1][2][3][4][5][6].

Hazard ClassificationPictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity GHS07 (Exclamation Mark)Warning H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled[1][2].P260, P280, P312[1]
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation[1][4].P280, P302+P352[2][7]
Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[1][4].P280, P305+P351+P338[2][7]
Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation[1][4].P261, P271, P304+P340[2][7]

Causality of Hazards:

  • Bromine Atom: The presence of bromine significantly increases the molecule's chemical reactivity and potential for biological activity.

  • Naphthyridine Core: This nitrogen-containing heterocyclic structure can interact with biological systems.

  • Combustion Risks: In the event of a fire, thermal decomposition will release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr)[1][3].

Pre-Disposal Handling and Waste Storage

Proper handling and temporary storage are critical first steps in the disposal workflow. All handling of 6-Bromo-1,5-naphthyridin-4-ol, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood[1][7][8].

Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory when handling this compound:

  • Gloves: Nitrile or neoprene gloves. Always use proper glove removal technique[4].

  • Eye Protection: Chemical splash goggles or a face shield[3][5].

  • Lab Coat: A fully buttoned lab coat to protect from skin contact[5].

Waste Storage:

  • Container: Use a designated, closable, and clearly labeled container for disposal[1]. The container must be made of a chemically compatible material (e.g., high-density polyethylene) that will not be attacked by bromine compounds[8].

  • Environment: Store the waste container in a cool, well-ventilated area, away from direct sunlight and heat sources[1].

  • Incompatibilities: Ensure the waste container is stored separately from strong oxidizing agents and strong acids to prevent hazardous reactions[1][3].

Step-by-Step Disposal Protocol

Disposal of 6-Bromo-1,5-naphthyridin-4-ol is governed by regulations for hazardous and halogenated organic waste. Do not discharge this chemical or its containers into drains or rivers[1][9].

Methodology:

  • Waste Segregation (The Critical First Step):

    • Collect waste containing 6-Bromo-1,5-naphthyridin-4-ol separately from all other waste streams.

    • Crucially, it must be segregated as "Halogenated Organic Waste."

    • Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr)[10]. Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream[11].

  • Containerization and Accumulation:

    • Transfer the waste (whether solid compound, contaminated materials like gloves and weigh boats, or solutions) into the designated halogenated waste container.

    • Use a funnel for liquids to prevent contamination of the container's exterior[11].

    • Do not fill the container beyond 90% capacity to allow for expansion[11].

    • Keep the container tightly closed when not in use[1][3][4][7].

  • Proper Labeling:

    • As soon as the first particle of waste is added, the container must be labeled.

    • The label must include, at a minimum:

      • The words "Hazardous Waste"

      • The full chemical name: "6-Bromo-1,5-naphthyridin-4-ol"

      • The words "Halogenated Organic Waste"

      • The primary hazards (e.g., "Harmful," "Irritant")

      • The date of waste accumulation

      • The name of the Principal Investigator or research group

  • Final Disposal:

    • Once the container is full or the experiment is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

    • The waste must be disposed of via a licensed hazardous waste disposal plant[2][3][5][6][7][12]. These facilities are equipped to handle and incinerate halogenated compounds in compliance with national and local environmental regulations[1][7].

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is vital.

Spill Cleanup:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated; work upwind of the spill if possible[1].

  • Wearing the full PPE described in Section 2, cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent).

  • Carefully sweep or scoop up the absorbed material and place it into a closable, labeled container for disposal as hazardous waste[3][7][8].

  • Clean the spill area thoroughly.

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][2].

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of running water for at least 15 minutes. Seek medical attention[1][2].

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3][5].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 6-Bromo-1,5-naphthyridin-4-ol waste in a laboratory setting.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_ehs Institutional Disposal gen Waste Generation (Solid, Solution, or Contaminated PPE) seg Step 1: Segregate Waste (Is it Halogenated?) gen->seg cont Step 2: Containerize (Use designated, compatible container) seg->cont Yes labeling Step 3: Label Container ('Hazardous Halogenated Waste') cont->labeling store Step 4: Temporary Storage (Cool, ventilated, secure area) labeling->store ehs Step 5: Contact EHS (Arrange for waste pickup) store->ehs disposal Final Disposal (Licensed Hazardous Waste Facility) ehs->disposal

Disposal Workflow for 6-Bromo-1,5-naphthyridin-4-ol

References

  • Safety Data Sheet for 2-BROMO-1,8-NAPHTHYRIDINE. (2014).
  • Standard Operating Procedure for Bromine. Washington State University. [Link]

  • Full List of Chemicals Detected. (N.d.). Silent Spring Institute.
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Handling

A Researcher's Guide to Handling 6-Bromo-1,5-naphthyridin-4-ol: Personal Protective Equipment and Disposal

While specific toxicological data for 6-Bromo-1,5-naphthyridin-4-ol is not extensively available, the precautionary principle dictates that we treat it with a high degree of caution based on its chemical structure as a h...

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Author: BenchChem Technical Support Team. Date: March 2026

While specific toxicological data for 6-Bromo-1,5-naphthyridin-4-ol is not extensively available, the precautionary principle dictates that we treat it with a high degree of caution based on its chemical structure as a halogenated heterocyclic compound.[1][2] Similar compounds are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[3][4][5] Therefore, a robust personal protective equipment (PPE) and handling plan is not just recommended, but imperative.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 6-Bromo-1,5-naphthyridin-4-ol, a thorough risk assessment must be conducted.[6] The primary engineering control for handling this solid compound is a certified chemical fume hood.[7][8] A fume hood is critical to prevent the inhalation of any fine dust particles or aerosols that may be generated during weighing or transfer.[9] Ensure that the fume hood has adequate airflow and is used correctly.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The following PPE is mandatory when handling 6-Bromo-1,5-naphthyridin-4-ol. The rationale behind each piece of equipment is to create multiple barriers between you and the chemical, minimizing the risk of exposure.[10]

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[11] They provide 360-degree protection from splashes and dust.

  • Face Shield: When there is a significant risk of splashing, such as when working with larger quantities or during certain reaction quenching procedures, a face shield should be worn in addition to safety goggles.[10][11]

Hand Protection
  • Double Gloving: It is highly recommended to wear two pairs of nitrile gloves.[12] This practice significantly reduces the risk of exposure in case the outer glove is compromised.

  • Glove Selection: Chemically resistant nitrile gloves are a suitable choice for incidental contact.[13] For prolonged handling, consider gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation or punctures before use.[13]

  • Glove Removal: Use the proper technique to remove gloves to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste container.[2]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement for body protection.[11]

  • Chemical-Resistant Apron or Gown: For procedures with a higher risk of splashes or spills, a polyethylene-coated or other chemical-resistant apron or gown should be worn over the lab coat.[6][14]

Respiratory Protection
  • Fume Hood as Primary Control: In most cases, handling 6-Bromo-1,5-naphthyridin-4-ol in a properly functioning chemical fume hood will provide adequate respiratory protection.[11]

  • Respirator: In the event of a large spill or if engineering controls are not available or fail, a NIOSH-approved N95 or higher-rated respirator may be necessary.[10][12] All personnel required to wear a respirator must be part of a respiratory protection program and be properly fit-tested.[10]

Step-by-Step Handling Protocol

The following workflow outlines the key steps for safely handling 6-Bromo-1,5-naphthyridin-4-ol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 1. Gather Materials Gather Materials Prepare Fume Hood->Gather Materials 2. Weigh Compound Weigh Compound Gather Materials->Weigh Compound 3. Prepare Solution Prepare Solution Weigh Compound->Prepare Solution 4. Perform Reaction Perform Reaction Prepare Solution->Perform Reaction 5. Quench Reaction Quench Reaction Perform Reaction->Quench Reaction 6. Segregate Waste Segregate Waste Quench Reaction->Segregate Waste 7. Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace 8. Doff PPE Doff PPE Decontaminate Workspace->Doff PPE 9.

Caption: A typical workflow for handling 6-Bromo-1,5-naphthyridin-4-ol.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.

For spills, evacuate the area and ensure it is well-ventilated.[9] For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[3] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of 6-Bromo-1,5-naphthyridin-4-ol and associated waste is critical to ensure environmental and personnel safety.[8]

  • Chemical Waste: All solid waste and solutions containing 6-Bromo-1,5-naphthyridin-4-ol should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[8]

  • Contaminated Materials: All disposable PPE, weighing papers, and other materials that have come into contact with the compound should be considered hazardous waste and disposed of accordingly.[8]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[13] Do not dispose of this chemical down the drain or in regular trash.[8][13]

Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Liquid Waste Liquid Waste Waste Generated->Liquid Waste Contaminated PPE Contaminated PPE Waste Generated->Contaminated PPE Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Segregate Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Liquid Waste->Labeled Hazardous Waste Container (Liquid) Segregate Contaminated PPE->Labeled Hazardous Waste Container (Solid) Segregate Professional Disposal Service Professional Disposal Service Labeled Hazardous Waste Container (Solid)->Professional Disposal Service Labeled Hazardous Waste Container (Liquid)->Professional Disposal Service

Caption: Decision tree for the disposal of 6-Bromo-1,5-naphthyridin-4-ol waste.

Summary of PPE Recommendations

Activity Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Fume HoodSafety GogglesDouble Nitrile GlovesLab CoatNot typically required
Preparing Solutions Chemical Fume HoodSafety GogglesDouble Nitrile GlovesLab CoatNot typically required
Running Reactions Chemical Fume HoodSafety GogglesDouble Nitrile GlovesLab CoatNot typically required
Large-Scale Operations Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronAssess need based on risk
Spill Cleanup Increased VentilationSafety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronN95 Respirator (minimum)

This guide is intended to provide a framework for the safe handling of 6-Bromo-1,5-naphthyridin-4-ol. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets for the chemicals you are working with.

References

  • International Labour Organization. (2011, August 3). Heterocyclic Compounds. In Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

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  • Scott, L. D. (Ed.). (2018). Safe handling of hazardous drugs. Current Oncology, 25(Suppl 1), S1–S139. [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]

  • BLD Pharmatech. (2025, July 19).
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  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Capot Chemical. (2026, March 6). MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Wang, Y., et al. (2020). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. International Journal of Environmental Research and Public Health, 17(15), 5483. [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. United States Department of Labor. Retrieved from [Link]

  • National Toxicology Program. (2015). Toxicology studies of bromodichloroacetic acid in F344/N rats and B6C3F1/N mice and toxicology and carcinogenesis studies of bromodichloroacetic acid in F344/NTac rats and B6C3F1/N mice (drinking water studies). National Toxicology Program technical report series, (583), 1–206. [Link]

  • National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of Bromoethane (Ethyl Bromide) (CAS No. 74-96-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program technical report series, 363, 1–186. [Link]

  • National Toxicology Program. (1987). NTP Toxicology and Carcinogenesis Studies of Bromodichloromethane (CAS No. 75-27-4) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 321, 1–182. [Link]

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